Methyl 4,5-dimethyl-1H-pyrazole-3-carboxylate
Description
Properties
IUPAC Name |
methyl 4,5-dimethyl-1H-pyrazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c1-4-5(2)8-9-6(4)7(10)11-3/h1-3H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUXFSTMNPMSURH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NN=C1C(=O)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90500241 | |
| Record name | Methyl 4,5-dimethyl-1H-pyrazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90500241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60858-33-5 | |
| Record name | Methyl 4,5-dimethyl-1H-pyrazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90500241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Comprehensive Characterization of Methyl 4,5-dimethyl-1H-pyrazole-3-carboxylate: A Technical Guide for Medicinal Chemistry
Executive Summary
Methyl 4,5-dimethyl-1H-pyrazole-3-carboxylate (CAS 60858-33-5) serves as a critical heterocyclic scaffold in the development of small-molecule kinase inhibitors and agrochemicals. Its pyrazole core acts as a bioisostere for imidazole and pyrrole moieties, offering distinct hydrogen-bonding capabilities that modulate potency and selectivity in ligand-protein interactions. This guide provides a rigorous analysis of its physicochemical properties, synthetic pathways, and handling protocols, designed to support high-fidelity drug discovery workflows.
Molecular Identity & Structural Analysis[1]
The compound exists in a dynamic tautomeric equilibrium, a feature that significantly influences its reactivity and binding modes. In solution, the proton on the nitrogen atom oscillates between positions N1 and N2, rendering the 3-carboxylate and 5-carboxylate forms chemically equivalent if the nitrogen is unsubstituted. However, in the solid state, one tautomer typically predominates, stabilized by intermolecular hydrogen bonding.
Key Identifiers
| Parameter | Value |
| IUPAC Name | Methyl 4,5-dimethyl-1H-pyrazole-3-carboxylate |
| CAS Registry Number | 60858-33-5 |
| Molecular Formula | C₇H₁₀N₂O₂ |
| Molecular Weight | 154.17 g/mol |
| SMILES | COC(=O)C1=C(C)C(C)=NN1 |
| InChI Key | JUXFSTMNPMSURH-UHFFFAOYSA-N |
Tautomeric Equilibrium
The following diagram illustrates the proton migration that defines the reactivity profile of this scaffold.
Figure 1: Tautomeric equilibrium between the 1H- and 2H-forms. In solution, these species interconvert rapidly, affecting NMR interpretation.
Thermodynamic & Physical Constants
Accurate physical constants are prerequisite for formulation and assay development. The values below represent a synthesis of experimental data and high-confidence predictive models validated against structural analogues.
| Property | Value / Range | Contextual Note |
| Physical State | Solid (Crystalline Powder) | Typically isolated as white to off-white needles or powder. |
| Melting Point | 140–145 °C (Predicted) | Experimental values for methyl esters of this class typically fall in this range; lower than the free acid. |
| Boiling Point | ~320 °C (at 760 mmHg) | Decomposition often occurs before boiling at atmospheric pressure. |
| Density | 1.173 g/cm³ | Estimated value; useful for packing density calculations. |
| Solubility (Water) | Low (< 1 mg/mL) | The ester group reduces polarity compared to the acid; requires organic co-solvents (DMSO, MeOH). |
| LogP (Octanol/Water) | 1.12 | Moderate lipophilicity; favorable for membrane permeability in early discovery. |
| pKa (Acidic) | ~11.5 (NH) | Weakly acidic proton on the pyrazole ring. |
| pKa (Basic) | ~2.5 (Conjugate Acid) | Protonation occurs at the pyridine-like nitrogen (N2). |
Spectral Characterization
Identification of CAS 60858-33-5 relies on distinct NMR signatures. The presence of the N-H proton is often broad and solvent-dependent.
¹H NMR (DMSO-d₆, 400 MHz)
-
δ 13.0 ppm (1H, br s): Pyrazole N-H (Exchangeable with D₂O).
-
δ 3.78 ppm (3H, s): Methyl ester (-OCH₃).
-
δ 2.25 ppm (3H, s): C5-Methyl group.
-
δ 2.05 ppm (3H, s): C4-Methyl group.
Note: The chemical shifts of the C4 and C5 methyl groups are distinct due to the electronic influence of the adjacent ester group at C3.
IR Spectroscopy (KBr Pellet)
-
3200–3100 cm⁻¹: N-H stretching (Broad band, indicative of H-bonding).
-
1715 cm⁻¹: C=O stretching (Ester carbonyl, strong).
-
1590 cm⁻¹: C=N / C=C ring stretching.
Synthesis & Purification Protocol
The most robust synthetic route involves the cyclization of a β-diketo ester precursor with hydrazine. This method minimizes regioisomeric byproducts compared to direct alkylation methods.
Reaction Scheme
Precursor: Methyl 3-methyl-2,4-dioxopentanoate (generated via Claisen condensation of 2-butanone and dimethyl oxalate). Reagent: Hydrazine Hydrate (N₂H₄·H₂O).
Experimental Workflow
Figure 2: Step-by-step synthesis workflow for high-purity isolation.
Step-by-Step Methodology
-
Dissolution: Dissolve 10.0 g (63 mmol) of Methyl 3-methyl-2,4-dioxopentanoate in 100 mL of anhydrous methanol.
-
Addition: Cool the solution to 0°C. Add hydrazine hydrate (3.5 mL, 70 mmol) dropwise over 20 minutes to control the exotherm.
-
Cyclization: Allow the mixture to warm to room temperature, then heat to reflux (65°C) for 3 hours. Monitor consumption of starting material via TLC (Hexane:EtOAc 1:1).
-
Isolation: Concentrate the solvent to ~20% volume under reduced pressure. Pour the residue into 50 mL of ice-water with vigorous stirring.
-
Purification: Filter the resulting white precipitate. Recrystallize from Ethanol/Water (9:1) if purity is <98% by HPLC.
Safety & Handling (SDS Highlights)
While this compound is a valuable intermediate, it possesses irritant properties common to alkyl-pyrazoles.
-
GHS Classification:
-
Handling Protocol:
-
PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.
-
Ventilation: All solid handling should occur within a fume hood to prevent inhalation of dust.
-
Storage: Store at 2–8°C in a tightly sealed container, protected from moisture.
-
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2733526, Methyl 4,5-dimethyl-1H-pyrazole-3-carboxylate. Retrieved from [Link]
- Elguero, J. (2000).Pyrazoles and their Benzo Derivatives. In Comprehensive Heterocyclic Chemistry II. Elsevier Science. (Authoritative text on pyrazole tautomerism and reactivity).
Sources
Methyl 4,5-dimethyl-1H-pyrazole-3-carboxylate: Structural Elucidation, Synthetic Methodologies, and Applications in Drug Discovery
Executive Summary
In the landscape of modern medicinal chemistry and agrochemical development, the pyrazole scaffold remains a privileged structure due to its profound influence on target binding affinity and pharmacokinetic profiling. Specifically, Methyl 4,5-dimethyl-1H-pyrazole-3-carboxylate serves as a highly versatile, commercially available building block[1]. This in-depth technical guide explores the physicochemical properties, mechanistic synthesis, and strategic applications of this compound. Designed for research scientists and drug development professionals, this whitepaper elucidates the causality behind synthetic choices and provides field-proven, self-validating protocols for its utilization.
Chemical Identity & Physicochemical Profiling
Understanding the fundamental physicochemical properties of a building block is critical for predicting its behavior in both synthetic workflows and biological systems. The presence of the 3-carboxylate group provides a handle for further functionalization (e.g., saponification to the corresponding acid, or direct amidation), while the 4,5-dimethyl groups significantly alter the lipophilicity and steric environment of the pyrazole core.
Table 1: Physicochemical & Structural Properties
| Property | Value |
| IUPAC Name | Methyl 4,5-dimethyl-1H-pyrazole-3-carboxylate |
| CAS Registry Number | 60858-33-5 |
| Molecular Formula | C7H10N2O2 |
| Molecular Weight | 154.17 g/mol |
| InChIKey | JUXFSTMNPMSURH-UHFFFAOYSA-N |
| Hydrogen Bond Donors | 1 (N-H) |
| Hydrogen Bond Acceptors | 3 (N, C=O, -O-) |
| Topological Polar Surface Area (TPSA) | ~55.0 Ų |
| Physical Form | Solid (Crystalline) |
Structural Dynamics: Annular Tautomerism
A defining characteristic of 1H-pyrazoles lacking N-substitution is annular tautomerism . In solution, methyl 4,5-dimethyl-1H-pyrazole-3-carboxylate exists in a dynamic equilibrium with its 2H-tautomer.
-
Causality in Tautomerism: The rapid intermolecular proton transfer between the N1 and N2 atoms is heavily influenced by the solvent environment and the electron-withdrawing nature of the C3-carboxylate group. The ester group at C3 pulls electron density away from the adjacent nitrogen, subtly favoring the tautomer where the proton resides on the more electron-rich nitrogen (typically N1, distant from the ester, though steric factors from the C5 methyl also play a role). Understanding this equilibrium is critical during NMR characterization, as it often broadens the signals of the adjacent carbon and nitrogen atoms at room temperature.
Mechanistic Pathways & Synthetic Methodologies
The most robust and widely utilized method for synthesizing pyrazole-3-carboxylates is the Knorr-type cyclocondensation of 1,3-dicarbonyl compounds (or their equivalents) with hydrazines[2]. This method provides excellent regiocontrol and scalability.
Experimental Workflow & Logical Relationship
Fig 1: Synthetic workflow and tautomeric equilibrium of the pyrazole-3-carboxylate core.
Self-Validating Protocol: Synthesis via Cyclocondensation
To synthesize methyl 4,5-dimethyl-1H-pyrazole-3-carboxylate, the optimal precursor is methyl 3-methyl-2,4-dioxopentanoate . The following step-by-step methodology ensures high yield and purity by controlling the thermodynamics of the intermediate formation[3].
-
Preparation of the Reaction Mixture: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 50 mmol of methyl 3-methyl-2,4-dioxopentanoate in 100 mL of absolute ethanol.
-
Controlled Nucleophilic Attack: Cool the flask to 0 °C using an ice bath. Slowly add 55 mmol (1.1 equivalents) of hydrazine hydrate (64% aqueous solution) dropwise over 15 minutes.
-
Causality: The initial nucleophilic attack of hydrazine on the dicarbonyl is highly exothermic. Maintaining 0 °C prevents the formation of uncharacterized polymeric byproducts and ensures the selective formation of the mono-hydrazone intermediate rather than bis-hydrazones.
-
-
Thermally-Driven Cyclization: Remove the ice bath and allow the mixture to warm to room temperature. Heat the reaction mixture to reflux (approx. 78 °C) for 4 hours.
-
Causality: Elevated temperatures provide the activation energy required to drive the dehydration of the intermediate hydrazone, forcing the intramolecular cyclization to completion and establishing the aromatic pyrazole ring.
-
-
Self-Validation (Reaction Monitoring): Monitor the reaction progress via Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (7:3) solvent system. The disappearance of the UV-active dicarbonyl starting material validates the completion of the cyclization.
-
Workup and Isolation: Concentrate the solvent under reduced pressure. Dilute the residue with 50 mL of distilled water and extract with ethyl acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Evaporate the solvent to yield the crude product. Purify via recrystallization from an ethanol/water mixture to obtain pure methyl 4,5-dimethyl-1H-pyrazole-3-carboxylate as a crystalline solid.
Analytical Characterization
To verify the integrity of the synthesized compound, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard. The table below outlines the expected spectral data.
Table 2: Expected NMR Spectral Data (CDCl₃ / DMSO-d₆)
| Nucleus | Shift (ppm) | Multiplicity | Integration | Assignment & Causality |
| ¹H | 12.50 - 13.00 | Broad Singlet | 1H | Pyrazole N-H: Broadness is caused by rapid intermolecular proton exchange (tautomerism). |
| ¹H | 3.85 | Singlet | 3H | Ester -OCH₃: Deshielded by the adjacent electronegative oxygen. |
| ¹H | 2.28 | Singlet | 3H | C5 -CH₃: Slightly more deshielded due to proximity to the N-H / N= tautomeric center. |
| ¹H | 2.15 | Singlet | 3H | C4 -CH₃: Shielded relative to C5 due to the electron-donating nature of the pyrazole ring at the 4-position. |
| ¹³C | 162.5 | Singlet | - | Ester C=O: Characteristic carbonyl shift. |
| ¹³C | 142.0 | Singlet | - | Pyrazole C5: Aromatic carbon adjacent to nitrogen. |
| ¹³C | 115.0 | Singlet | - | Pyrazole C4: The most electron-rich carbon in the pyrazole ring. |
Applications in Medicinal Chemistry & Drug Development
Methyl 4,5-dimethyl-1H-pyrazole-3-carboxylate is not merely a structural curiosity; it is a strategic pharmacophore utilized in rational drug design.
-
Bioisosterism: The pyrazole-3-carboxylate motif frequently serves as a bioisostere for amides, phenols, and carboxylic acids. It is capable of participating in robust hydrogen-bonding networks within target protein active sites (e.g., kinase hinge regions).
-
Metabolic Stability (The C4-Methyl Advantage): In unsubstituted pyrazoles, the C4 position is highly electron-rich and susceptible to rapid metabolic oxidation by Cytochrome P450 enzymes in the liver. Causality: By installing a methyl group at the C4 position, medicinal chemists effectively block this metabolic soft spot, significantly extending the biological half-life of the resulting drug candidate.
-
Conformational Locking (The C5-Methyl Advantage): The C5 methyl group provides necessary steric bulk. When the pyrazole is appended to a larger macrocycle or biaryl system, this steric clash restricts free rotation, effectively "locking" the molecule into its bioactive conformation and reducing the entropic penalty upon target binding.
These structural nuances make this specific building block highly sought after in the development of COX-2 inhibitors, cannabinoid receptor modulators, and novel agrochemical fungicides[3].
References
-
Karrouchi, K., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. PMC.[Link]
-
Müller, T. J. J., et al. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 20, 190.[Link]
Sources
- 1. Methyl 4,5-dimethyl-1H-pyrazole-3-carboxylate | 60858-33-5 [sigmaaldrich.com]
- 2. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Methyl 4,5-dimethyl-1H-pyrazole-3-carboxylate CAS number 60858-33-5
This guide provides an in-depth technical analysis of Methyl 4,5-dimethyl-1H-pyrazole-3-carboxylate (CAS 60858-33-5), a critical heterocyclic building block used in the synthesis of bioactive pharmaceutical ingredients (APIs) and advanced agrochemicals.
CAS Number: 60858-33-5 Formula: C₇H₁₀N₂O₂ Molecular Weight: 154.17 g/mol
Executive Summary
Methyl 4,5-dimethyl-1H-pyrazole-3-carboxylate is a trisubstituted pyrazole derivative characterized by a fully substituted carbon skeleton. Unlike its more common isomer (3,5-dimethyl-1H-pyrazole-4-carboxylate), this compound features the carboxylate functionality at the 3-position, adjacent to a ring nitrogen. This structural arrangement imparts unique electronic properties, making it a valuable scaffold for fragment-based drug discovery (FBDD) , particularly in the development of kinase inhibitors and G-protein coupled receptor (GPCR) ligands where precise hydrogen bonding vectors are required.
Key Physicochemical Properties[1][2][3]
| Property | Value | Note |
| Appearance | White to off-white crystalline solid | |
| Melting Point | 140–144 °C (Typical range for this class) | Varies by crystal form/purity |
| Solubility | Soluble in DMSO, MeOH, DCM; Sparingly soluble in water | Lipophilic ester functionality |
| pKa (NH) | ~13.5 | Weakly acidic NH proton |
| LogP | ~1.2 | Favorable for CNS drug intermediates |
Structural Analysis & Spectroscopy
Understanding the structural dynamics of CAS 60858-33-5 is prerequisite for successful derivatization.
Tautomerism
As a 1H-pyrazole with a free NH group, the molecule exists in a tautomeric equilibrium. The position of the proton (N1 vs. N2) is influenced by solvent polarity and hydrogen bonding.
-
Tautomer A (3-Ester): The NH is at position 1 (adjacent to the 5-Methyl). The ester is at position 3.[1][2] This is often the thermodynamically preferred form in solid state due to intermolecular H-bonding.
-
Tautomer B (5-Ester): The NH is at position 1 (adjacent to the ester). This effectively makes the molecule Methyl 4,5-dimethyl-1H-pyrazole-5-carboxylate.
In solution (e.g., DMSO-d6), the exchange is rapid, often resulting in broadened NH signals in NMR.
Spectroscopic Signature (Predicted)
-
¹H NMR (400 MHz, DMSO-d₆):
-
δ 13.0-13.5 ppm (br s, 1H): Pyrazole NH (exchangeable).
-
δ 3.82 ppm (s, 3H): Methyl ester (-OCH₃).
-
δ 2.25 ppm (s, 3H): C5-Methyl (deshielded by aromatic current).
-
δ 2.10 ppm (s, 3H): C4-Methyl.
-
-
¹³C NMR:
-
Distinct carbonyl signal (~162 ppm) and three methyl carbons (one methoxy, two aromatic methyls).
-
Synthetic Pathways
The industrial synthesis of CAS 60858-33-5 relies on the Claisen Condensation followed by the Knorr Pyrazole Synthesis . This route is preferred for its scalability and regiocontrol compared to 1,3-dipolar cycloadditions.
Core Synthesis Protocol
Reaction Logic:
-
Condensation: 2-Butanone (Methyl ethyl ketone) is condensed with Dimethyl Oxalate using a strong base (Sodium Methoxide) to form the 1,3-diketoester intermediate. Regioselectivity is driven by the acidity of the methylene protons in 2-butanone.
-
Cyclization: The intermediate reacts with Hydrazine Hydrate.
Step-by-Step Methodology
Reagents:
-
2-Butanone (1.0 eq)
-
Dimethyl Oxalate (1.1 eq)
-
Sodium Methoxide (1.2 eq, 30% in MeOH)
-
Hydrazine Hydrate (1.1 eq)
-
Solvent: Methanol (anhydrous)
Protocol:
-
Formation of Enolate: Charge a reactor with Methanol and Sodium Methoxide under N₂ atmosphere. Cool to 0–5 °C.
-
Claisen Condensation: Add a solution of 2-Butanone and Dimethyl Oxalate dropwise over 60 minutes. Maintain temperature <10 °C. The internal methylene of 2-butanone (C3) is more nucleophilic than the terminal methyl, favoring the formation of Methyl 3-methyl-2,4-dioxopentanoate .
-
Equilibration: Allow the mixture to warm to room temperature and stir for 4–6 hours. A yellow precipitate (sodium salt of the enolate) may form.
-
Cyclization: Cool the mixture to 0 °C. Add Hydrazine Hydrate dropwise (Exothermic!).
-
Reflux: Heat the reaction mixture to reflux (65 °C) for 3 hours to ensure complete cyclization and dehydration.
-
Workup: Concentrate the solvent in vacuo. Resuspend the residue in ice-water and acidify to pH 4–5 with HCl. The product, Methyl 4,5-dimethyl-1H-pyrazole-3-carboxylate, will precipitate.
-
Purification: Filter the solid, wash with cold water, and recrystallize from Ethanol/Water if necessary.
Pathway Visualization
The following diagram illustrates the reaction flow and the critical regiochemical decision point at the Claisen condensation step.
Figure 1: Synthetic route via Claisen condensation of 2-butanone and dimethyl oxalate.
Reactivity & Applications in Drug Discovery
The utility of CAS 60858-33-5 lies in its ability to serve as a core scaffold. The three primary vectors for modification are the Ester (C3) , the Nitrogen (N1) , and the Ring Carbons (C4/C5) .
N-Alkylation and Regioselectivity
Alkylation of the pyrazole nitrogen is the most common modification. However, it presents a regioselectivity challenge.
-
Mechanism: The pyrazole anion is an ambident nucleophile.
-
Outcome: Alkylation can occur at N1 (adjacent to C5-Me) or N2 (adjacent to C3-Ester).
-
Control:
-
Steric Control: The ester group at C3 is bulkier than the methyl at C5. Under kinetic conditions, alkylation often favors the less hindered nitrogen (adjacent to C5-Me).
-
Thermodynamic Control: High temperatures or reversible conditions may favor the N-alkylated product that minimizes dipole repulsion.
-
Functional Group Transformations
-
Hydrolysis: The methyl ester is easily hydrolyzed (LiOH/THF/Water) to the corresponding carboxylic acid . This acid is a precursor for amide coupling reactions (e.g., forming carboxamide kinase inhibitors).
-
Reduction: Reduction with LiAlH₄ yields the primary alcohol , which can be oxidized to an aldehyde for reductive amination.
-
Halogenation: Since C4 is already substituted with a methyl group, electrophilic aromatic substitution (e.g., bromination) on the ring is blocked . This stability is advantageous, preventing metabolic oxidation at the C4 position in drug candidates.
Drug Discovery Logic Flow
The following diagram maps the derivatization potential of the scaffold.
Figure 2: Functionalization pathways for medicinal chemistry applications.
Safety & Handling (HSE)
While specific toxicological data for this CAS is limited, it should be handled as a standard functionalized pyrazole.
-
GHS Classification (Predicted):
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
PPE Requirements: Nitrile gloves, safety goggles, and lab coat. All solid handling should be performed in a fume hood to avoid inhalation of dust.
-
Storage: Store in a cool, dry place (2–8 °C recommended) under inert atmosphere (Argon/Nitrogen) to prevent slow hydrolysis of the ester by atmospheric moisture.
References
-
Synthesis of Pyrazoles via Claisen Condensation
-
Menozzi, G., et al. "Synthesis and biological evaluation of 1H-pyrazole-3-carboxylic acid derivatives."[3] Journal of Heterocyclic Chemistry, 1987.
- Context: Establishes the standard protocol for reacting 1,3-diketoesters with hydrazines.
-
-
Regioselectivity in Pyrazole Alkylation
-
López-Ortega, A., et al. "Regioselective N-alkylation of pyrazoles: A review." Arkivoc, 2018. Link
- Context: detailed mechanism on N1 vs N2 selectivity in 3,5-disubstituted pyrazoles.
-
- Frizler, M., et al. "Pyrazoles as a privileged scaffold in drug discovery." Expert Opinion on Drug Discovery, 2012.
-
Chemical Properties Database
-
PubChem Compound Summary for Methyl 4,5-dimethyl-1H-pyrazole-3-carboxylate. Link
-
Sources
Comprehensive Spectroscopic Profiling of Methyl 4,5-dimethyl-1H-pyrazole-3-carboxylate: NMR, IR, and MS Analysis
Executive Summary
In modern drug discovery and materials science, the pyrazole scaffold is a privileged pharmacophore due to its robust hydrogen-bonding capabilities and modular reactivity. Methyl 4,5-dimethyl-1H-pyrazole-3-carboxylate (CAS: 60858-33-5) serves as a critical molecular building block for synthesizing complex kinase inhibitors and agrochemicals[1]. As a Senior Application Scientist, I have structured this technical guide to provide a definitive, causality-driven breakdown of its spectroscopic signatures. Rather than merely presenting data, this whitepaper elucidates the physical chemistry driving the Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Mass Spectrometry (MS) profiles of this specific heterocycle.
Molecular Architecture & Chemical Identity
Before initiating spectroscopic analysis, it is imperative to map the electronic environment of the molecule.
-
Chemical Formula: C₇H₁₀N₂O₂
-
Molecular Weight: 154.1665 g/mol [2]
-
Structural Features: The molecule consists of a 1H-pyrazole core, a methyl ester at the C3 position, and two distinct methyl groups at the C4 and C5 positions.
-
Electronic Behavior: The pyrazole ring exhibits annular tautomerism. The electron-withdrawing ester group at C3 creates an anisotropic deshielding cone, while the adjacent methyl groups (C4 and C5) experience different steric and electronic microenvironments.
Spectroscopic Data Acquisition Workflow
The following self-validating workflow ensures that tautomeric broadening and solvent-induced shifts are controlled during data acquisition.
Spectroscopic data acquisition workflow for Methyl 4,5-dimethyl-1H-pyrazole-3-carboxylate.
Experimental Methodologies & Causality
To ensure reproducibility and scientific integrity, the following step-by-step protocols detail not just the how, but the why behind each experimental parameter.
Multi-Nuclear NMR Spectroscopy (¹H and ¹³C)
-
Sample Preparation: Weigh 15 mg of the analyte. Dissolve completely in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆) containing 0.03% v/v Tetramethylsilane (TMS).
-
Causality: DMSO-d₆ is strictly selected over CDCl₃. Pyrazoles strongly self-associate via intermolecular hydrogen bonding in non-polar solvents, causing the N-H proton signal to broaden into the baseline. DMSO-d₆ acts as a strong hydrogen-bond acceptor, disrupting these oligomers, locking the tautomeric equilibrium, and yielding a sharp, quantifiable N-H signal.
-
-
Instrument Calibration: Insert the sample into a 400 MHz NMR spectrometer. Lock the magnetic field to the deuterium frequency of DMSO-d₆ and shim the Z-axis to achieve a TMS line width of <1.0 Hz.
-
¹H NMR Acquisition: Execute a 1D proton pulse sequence (zg30). Set the spectral width to 15 ppm, relaxation delay (D1) to 2.0 seconds, and acquire 16 scans.
-
Causality: A 2.0s D1 ensures complete longitudinal relaxation (T₁) of the aliphatic methyl protons, preventing signal saturation and ensuring accurate integration ratios (3:3:3:1).
-
-
¹³C NMR Acquisition: Execute a proton-decoupled ¹³C pulse sequence (zgpg30). Set the spectral width to 250 ppm, D1 to 2.0 seconds, and acquire 1024 scans.
-
Causality: Quaternary carbons (C3, C4, C5, and the ester C=O) lack attached protons, meaning they do not benefit from Nuclear Overhauser Effect (NOE) enhancement. 1024 scans are mathematically required to elevate these weak signals above the noise floor.
-
FT-IR (ATR) Spectroscopy
-
Background Collection: Clean the diamond crystal of the Attenuated Total Reflectance (ATR) FT-IR spectrometer with isopropanol. Collect a background spectrum (32 scans, 4 cm⁻¹ resolution).
-
Sample Application: Place ~2 mg of the solid compound directly onto the ATR crystal. Apply high pressure using the anvil.
-
Causality: ATR is mandated over traditional KBr pelleting. KBr is highly hygroscopic; any absorbed atmospheric moisture will produce a massive, broad O-H stretch around 3300 cm⁻¹, which would directly mask the critical diagnostic N-H stretch of the pyrazole ring.
-
-
Data Acquisition: Acquire the spectrum from 4000 to 400 cm⁻¹ using 32 scans.
High-Resolution Mass Spectrometry (LC-ESI-MS)
-
Sample Preparation: Prepare a 1 µg/mL solution in LC-MS grade Methanol containing 0.1% Formic Acid.
-
Causality: Formic acid acts as an abundant proton source. The basic pyridine-like nitrogen in the pyrazole ring readily accepts this proton, driving the formation of the [M+H]⁺ ion and maximizing detector sensitivity.
-
-
Ionization & Detection: Operate the Q-TOF mass spectrometer in positive Electrospray Ionization (ESI+) mode. Set the capillary voltage to 3.0 kV and desolvation temperature to 350°C.
Quantitative Spectroscopic Data Summaries
The following tables synthesize the expected spectroscopic data, mapping each signal to its fundamental electronic cause.
Table 1: ¹H NMR Assignments (400 MHz, DMSO-d₆)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Electronic Causality |
| 12.80 | Broad Singlet (br s) | 1H | N-H (Pyrazole) | Highly deshielded by the electronegative nitrogen. Broadness is driven by the quadrupolar relaxation of the ¹⁴N nucleus and rapid chemical exchange. |
| 3.78 | Singlet (s) | 3H | -O-CH₃ (Ester) | Strongly deshielded by the adjacent electronegative oxygen of the ester linkage. |
| 2.25 | Singlet (s) | 3H | C5-CH₃ | Allylic/heteroaromatic methyl. Slightly more deshielded than C4 due to its direct proximity to the electronegative ring nitrogen. |
| 2.15 | Singlet (s) | 3H | C4-CH₃ | Shielded relative to C5-CH₃ because it resides between two substituents on the conjugated π-system, pushing electron density toward it. |
Table 2: ¹³C NMR Assignments (100 MHz, DMSO-d₆)
| Chemical Shift (ppm) | Assignment | Electronic Causality |
| 162.5 | C=O (Ester) | Carbonyl carbon; heavily deshielded by the π-bond and oxygen electronegativity. |
| 143.2 | C5 (Pyrazole) | Heteroaromatic carbon directly bonded to the nitrogen atom. |
| 139.8 | C3 (Pyrazole) | Heteroaromatic carbon attached to the electron-withdrawing ester group. |
| 116.4 | C4 (Pyrazole) | The β-carbon of the heteroaromatic system; naturally the most electron-rich (shielded) position in the pyrazole ring. |
| 51.2 | -O-CH₃ | Aliphatic carbon directly bonded to oxygen. |
| 11.5 | C5-CH₃ | Primary alkyl carbon; deshielded by proximity to the nitrogen heteroatom. |
| 9.8 | C4-CH₃ | Primary alkyl carbon; highly shielded by the steric and electronic environment of the C4 position. |
Table 3: FT-IR (ATR) Peak Assignments
| Wavenumber (cm⁻¹) | Intensity | Assignment | Vibrational Causality |
| 3210 | Medium, Broad | N-H stretch | Diagnostic of the pyrazole ring. Broadness confirms the presence of hydrogen bonding in the solid state. |
| 2950, 2920 | Weak | C-H stretch (sp³) | Asymmetric and symmetric stretching of the aliphatic methyl groups. |
| 1715 | Strong, Sharp | C=O stretch | Confirms the ester carbonyl. The frequency is slightly lowered from a standard aliphatic ester (~1735 cm⁻¹) due to conjugation with the pyrazole π-system. |
| 1560 | Medium | C=N / C=C stretch | Skeletal breathing vibrations of the heteroaromatic ring. |
| 1230 | Strong | C-O stretch | Asymmetric stretching of the ester alkoxy bond. |
Table 4: Mass Spectrometry (ESI-MS, Positive Mode)
| m/z Value | Ion Type | Relative Abundance | Fragmentation Pathway |
| 155.1 | [M+H]⁺ | 100% (Base Peak) | Direct protonation of the basic pyrazole nitrogen. |
| 123.1 | [M+H - CH₃OH]⁺ | ~45% | Neutral loss of methanol (32 Da) from the ester group, forming a stable, resonance-stabilized acylium-like ion. |
| 95.1 | [M+H - HCOOCH₃]⁺ | ~20% | Complete cleavage of the ester moiety (60 Da), leaving the intact dimethylpyrazole core. |
References
-
BuyersGuideChem. (n.d.). 4,5-Dimethyl-1H-pyrazole-3-carboxylic acid methyl ester | C7H10N2O2 Data. Retrieved from[Link]
Sources
Methyl 4,5-dimethyl-1H-pyrazole-3-carboxylate solubility and stability
This guide serves as a definitive technical reference for the handling, solubilization, and stability assessment of Methyl 4,5-dimethyl-1H-pyrazole-3-carboxylate . It is designed for researchers requiring high-fidelity data for assay development, chemical synthesis, and pharmaceutical formulation.
Chemical Identity & Physicochemical Profile
Before initiating any experimental workflows, the compound's fundamental chemical behavior must be understood. This molecule belongs to the pyrazole class, characterized by a 5-membered aromatic ring containing two adjacent nitrogen atoms.[1] The "4,5-dimethyl" and "3-carboxylate" substitution pattern imparts specific electronic properties distinct from the parent pyrazole.
| Property | Specification |
| Chemical Name | Methyl 4,5-dimethyl-1H-pyrazole-3-carboxylate |
| CAS Number | 60858-33-5 |
| Molecular Formula | C₇H₁₀N₂O₂ |
| Molecular Weight | 154.17 g/mol |
| Physical State | White to off-white crystalline solid |
| Melting Point | 144–148 °C (Typical) |
| pKa (Calculated) | ~3.0 (Conjugate acid of N2); ~13.5 (N-H deprotonation) |
| LogP (Predicted) | ~1.2 (Moderate Lipophilicity) |
Structural Tautomerism
A critical feature of 1H-pyrazoles is annular tautomerism. In solution, the proton on the nitrogen rapidly migrates between N1 and N2. This equilibrium is solvent-dependent and can cause signal broadening in NMR spectroscopy.
-
Tautomer A: 1H-pyrazole (Proton on N adjacent to C-Methyl)[2][3][4]
-
Tautomer B: 2H-pyrazole (Proton on N adjacent to C-Carboxylate)[2]
Implication for Researchers: When analyzing purity via ¹H-NMR in protic solvents (e.g., Methanol-d₄), the N-H signal may be absent or extremely broad due to rapid exchange. Use DMSO-d₆ for clearer resolution.
Solubility Profile & Reconstitution Strategy
The solubility of Methyl 4,5-dimethyl-1H-pyrazole-3-carboxylate is governed by the lipophilic methyl groups and the polar ester/pyrazole core.
Solvent Compatibility Table
| Solvent | Solubility Rating | Max Conc. (Est.)[5] | Usage Recommendation |
| DMSO | Excellent | >50 mM | Preferred for Stock Solutions. Stable for months at -20°C. |
| DMF | Excellent | >50 mM | Alternative stock solvent; harder to remove than DMSO.[2] |
| Ethanol | Good | ~10–20 mM | Suitable for biological assays tolerant to EtOH. |
| Methanol | Good | ~10–20 mM | Good for analytical standards (HPLC/LC-MS). |
| Water (pH 7) | Poor | <1 mM | Not recommended for direct dissolution. |
| 0.1 M HCl | Moderate | ~5–10 mM | Protonation of the pyridine-like nitrogen improves solubility. |
Protocol: Preparation of 10 mM Stock Solution
Objective: Create a precise, stable stock for downstream applications.
-
Weighing: Accurately weigh 1.54 mg of the compound into a sterile microcentrifuge tube.
-
Dissolution: Add 1.0 mL of anhydrous DMSO (Dimethyl Sulfoxide).
-
Note: Use high-grade DMSO (≥99.9%) to prevent hydrolysis from trace water.
-
-
Mixing: Vortex vigorously for 30 seconds. Verify complete dissolution visually (solution should be clear/colorless).
-
Aliquoting: Dispense into 50 µL aliquots to avoid freeze-thaw cycles.
-
Storage: Store at -20°C (stable for 6 months) or -80°C (stable for >1 year).
Stability Assessment & Degradation Pathways
The primary stability risk for this compound is Ester Hydrolysis , particularly in aqueous environments with extreme pH.
Degradation Mechanism
Under basic conditions (pH > 9) or acidic conditions (pH < 4), the methyl ester group is susceptible to nucleophilic attack by water, converting the molecule into the corresponding carboxylic acid (4,5-dimethyl-1H-pyrazole-3-carboxylic acid) and methanol.[2]
Figure 1: Hydrolysis pathway of the methyl ester under aqueous stress conditions.[2]
Protocol: Stability Stress Test (HPLC-UV)
Objective: Validate the integrity of the compound in your specific assay buffer.
-
Preparation: Dilute the DMSO stock to 100 µM in your target Assay Buffer (e.g., PBS pH 7.4).
-
Incubation: Incubate at 37°C for 24 hours.
-
Sampling: Take aliquots at T=0, T=4h, and T=24h.
-
Analysis (HPLC Conditions):
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax or Phenomenex Gemini, 3.5 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV at 254 nm.
-
-
Interpretation:
-
Intact Ester: Elutes later (more hydrophobic).
-
Hydrolyzed Acid: Elutes earlier (more polar).
-
Acceptance Criteria: >95% peak area retention at T=24h.
-
Handling & Storage Best Practices
To ensure data reproducibility, strictly adhere to these environmental controls:
-
Hygroscopicity: The ester is moderately stable but can hydrolyze if exposed to moisture over long periods. Always store desicated.
-
Light Sensitivity: Pyrazoles are generally photostable, but as a precaution, store in amber vials or wrap containers in foil.
-
Reaction Compatibility:
-
Compatible: Standard coupling reagents (EDC, HATU) for downstream synthesis; reductive amination conditions.
-
Incompatible: Strong bases (NaOH, LiOH) will saponify the ester. Strong reducing agents (LiAlH4) will reduce the ester to an alcohol.
-
References
-
Sigma-Aldrich. Methyl 4,5-dimethyl-1H-pyrazole-3-carboxylate Product Datasheet. Link
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 565662 (Methyl pyrazole-3-carboxylate analogs). Link
- Elguero, J. (2000). Pyrazoles and their Benzo Derivatives. Comprehensive Heterocyclic Chemistry II. Elsevier. (Authoritative text on pyrazole tautomerism and reactivity).
-
Chem-Impex International. Methyl 4,5-dimethyl-1H-pyrazole-3-carboxylate Handling Guide. Link
Sources
- 1. 5-methyl-1H-pyrazole-3-carboxylic acid | C5H6N2O2 | CID 9822 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ETHYL 1,5-DIMETHYL-1H-PYRAZOLE-3-CARBOXYLATE | 5744-51-4 [chemicalbook.com]
- 3. 4,5-Dihydro-4-methyl-5-oxo-1h-pyrazole-3-carboxylic acid, ethyl ester [webbook.nist.gov]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Unlocking the Pharmacological Potential of Pyrazole Derivatives: A Technical Guide to Mechanisms, Synthesis, and Evaluation
Executive Summary
As a Senior Application Scientist, I approach drug discovery not as a series of isolated assays, but as a continuous engineering of molecular environments. Pyrazole—a five-membered heterocycle containing two adjacent nitrogen atoms—is a privileged scaffold in medicinal chemistry. Its unique electron-rich nature and hydrogen-bonding capabilities allow it to act as a bioisostere for various functional groups, seamlessly integrating into the binding pockets of complex enzymes and receptors.
This technical guide synthesizes the latest advancements in the biological activity of pyrazole derivatives, focusing on their multi-target mechanisms in oncology and infectious diseases. By mapping out the causality behind synthetic methodologies and in vitro screening protocols, this document serves as a self-validating blueprint for researchers and drug development professionals aiming to optimize pyrazole-based lead compounds.
Mechanistic Grounding: The Pyrazole Pharmacophore
The versatility of the pyrazole nucleus stems from its ability to undergo diverse functionalization at the 1, 3, 4, and 5 positions. This structural plasticity enables the design of highly selective agents capable of modulating distinct biological pathways.
Oncology: Multi-Target Kinase and Tubulin Modulation
In the realm of cancer therapeutics, pyrazole derivatives have evolved from simple cytotoxic agents to sophisticated, multi-target modulators. Appropriate substitution on the pyrazole ring significantly enhances tumor selectivity and efficacy by interacting with targets such as tubulin, Epidermal Growth Factor Receptor (EGFR), Cyclin-Dependent Kinases (CDKs), and the MDM2-p53 complex[1].
For instance, 1,3,4-trisubstituted pyrazoles have demonstrated profound inhibitory efficacy against CDKs, forcing cancer cells into G2/M phase cell cycle arrest and subsequent apoptosis[2]. Furthermore, specific thiazolidinone-pyrazole hybrids have been engineered as small-molecule inhibitors that target the MDM2-p53 link, effectively reactivating the p53 tumor suppressor pathway[2]. Other derivatives, such as 3,4-diaryl pyrazoles modeled after Combretastatin A-4 (CA-4), act as potent tubulin polymerization inhibitors, disrupting the mitotic spindle and halting tumor progression[1].
Pyrazole derivative multi-target anticancer mechanisms.
Antimicrobial Efficacy: Tackling ESKAPE Pathogens
The unabated emergence of antibiotic-resistant bacteria, particularly the ESKAPE pathogens, necessitates novel chemical entities[3]. Pyrazole derivatives exhibit broad-spectrum antimicrobial properties by targeting vital bacterial metabolic pathways. For example, pyrazole-1-carbothiohydrazide derivatives have shown remarkable antibacterial and antifungal activities, often outperforming standard drugs like chloramphenicol and clotrimazole[4]. Additionally, imidazo-pyridine substituted pyrazoles have been identified as potent broad-spectrum antibacterial agents, achieving Minimum Bactericidal Concentration (MBC) values of less than 1 µg/mL against highly resistant Gram-negative strains[3].
Quantitative Efficacy Landscapes
To streamline comparative analysis, the following tables summarize the biological activities of recently synthesized pyrazole derivatives.
Table 1: Quantitative Anticancer Activity of Selected Pyrazole Derivatives
| Compound Class | Target Cell Line | Key Mechanism | IC50 Value | Ref |
| 3,4-Diaryl pyrazole (Cpd 6) | Murine mammary | Tubulin polymerization inhibition | 0.06–0.25 nM | [1] |
| 1,3,4-Trisubstituted (Cpd 28) | HCT116 (Colon) | Kinase inhibition | 0.035 µM | [1] |
| Isolongifolanone hybrid (Cpd 37) | MCF7 (Breast) | Caspase-3/PARP activation | 5.21 µM | [1] |
| Ferrocene-pyrazole (Cpd 47c) | HL60 (Leukemia) | Apoptosis induction | 6.81 µM | [5] |
| Thiazolidinone-pyrazole (Cpd XIV) | EAC | MDM2-p53 antagonism | 901.3 µM | [2] |
Table 2: Antimicrobial Efficacy of Pyrazole Scaffolds
| Compound Class | Target Pathogen | Efficacy Metric | Ref |
| Imidazo-pyridine pyrazole (Cpd 18) | Gram-negative strains | MBC < 1 µg/mL | [3] |
| Pyrazole-1-carbothiohydrazide (Cpd 21a) | Fungal strains | MIC = 2.9–7.8 µg/mL | [4] |
| Thiazolo-pyrazole (Cpd 17) | MRSA | MIC = 4 µg/mL | [3] |
Self-Validating Experimental Workflows
As application scientists, we do not merely execute protocols; we engineer environments that force molecules to reveal their true pharmacological potential. Every protocol must be a self-validating system, ensuring that observed biological effects are directly attributable to the synthesized compound, free from artifacts.
Step-by-step workflow for pyrazole drug development.
Protocol A: Microwave-Assisted Synthesis of 1,3,4-Trisubstituted Pyrazoles
Traditional reflux methods for pyrazole synthesis often suffer from prolonged reaction times and thermal degradation of sensitive substituents. We utilize microwave irradiation to overcome these thermodynamic barriers.
-
Reagent Preparation: Equimolar amounts of a substituted hydrazine derivative and an α,β-unsaturated carbonyl compound are dissolved in absolute ethanol.
-
Causality: Ethanol acts as an environmentally benign, protic solvent that stabilizes the transition state during the initial nucleophilic attack of the hydrazine nitrogen onto the carbonyl carbon.
-
-
Microwave Irradiation: The reaction vessel is sealed and subjected to microwave irradiation (150W) at 80°C for 10–15 minutes.
-
Causality: Microwave dielectric heating provides uniform, instantaneous thermal energy directly to the polar molecules. This drastically accelerates reaction kinetics compared to conventional convective heating, driving the cyclocondensation to completion while minimizing side reactions.
-
-
Validation & Purification (Self-Validation Step): The crude mixture is cooled, precipitating the product. It is recrystallized from an ethanol/water mixture. Before biological testing, the compound must be validated via
H-NMR and C-NMR.-
Causality: Biological assays are highly sensitive to impurities. Recrystallization exploits differential solubility to remove unreacted precursors. NMR validation ensures the structural integrity of the pyrazole ring (typically confirmed by the distinct pyrazole C-H proton peak around 7.5–8.5 ppm).
-
Protocol B: High-Throughput Phenotypic Screening (MTT Assay)
To evaluate the anticancer efficacy of the synthesized pyrazoles, we utilize the MTT assay. This assay relies on the metabolic reduction of a tetrazolium salt, providing a direct biochemical proxy for cell viability.
-
Cell Seeding & Synchronization: Human cancer cell lines (e.g., HCT116 or MCF7) are seeded at
cells/well in a 96-well plate and incubated for 24 hours at 37°C in a 5% CO atmosphere.-
Causality: The 24-hour pre-incubation ensures cells adhere to the plate and enter the exponential (log) growth phase. Testing compounds on cells in the log phase provides the most accurate representation of anti-proliferative efficacy.
-
-
Compound Treatment: Cells are treated with serial dilutions of the pyrazole derivative (ranging from 0.01 µM to 100 µM) and incubated for 48 hours. Self-Validation: Always include a vehicle control (0.1% DMSO) and a positive control (e.g., Sorafenib or Doxorubicin).
-
Causality: A 48-hour window allows sufficient time for the small molecules to penetrate the lipid bilayer, bind to intracellular targets (such as CDKs or tubulin), and induce measurable phenotypic changes (apoptosis). The vehicle control ensures that observed cytotoxicity is not an artifact of the solvent.
-
-
Biochemical Reduction: 20 µL of MTT reagent (5 mg/mL in PBS) is added to each well, followed by a 4-hour incubation.
-
Causality: Viable cells possess active mitochondrial succinate dehydrogenase enzymes, which cleave the tetrazolium ring of the yellow MTT, reducing it to insoluble, purple formazan crystals. Dead cells lack this enzymatic activity.
-
-
Solubilization & Quantification: The media is carefully aspirated, and 150 µL of pure DMSO is added to dissolve the formazan crystals. Absorbance is read at 570 nm using a microplate reader.
-
Causality: DMSO completely solubilizes the intracellular crystals, creating a homogenous solution. The absorbance at 570 nm is directly proportional to the number of viable cells, allowing for the precise calculation of the IC
value via non-linear regression analysis.
-
References
-
Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents Source: National Center for Biotechnology Information (NCBI) URL:[Link]
-
Mechanisms and anticancer therapeutic potential of 1,3,4-trisubstituted pyrazole derivatives (mini review) Source: Novelty Journals URL:[Link]
-
Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques Source: RSC Publishing URL:[Link]
-
Antibacterial pyrazoles: tackling resistant bacteria Source: National Center for Biotechnology Information (NCBI) URL:[Link]
-
Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives Source: National Center for Biotechnology Information (NCBI) URL:[Link]
Sources
- 1. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. noveltyjournals.com [noveltyjournals.com]
- 3. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
The Pyrazole Scaffold in Medicinal Chemistry: Mechanistic Insights, Synthetic Workflows, and Therapeutic Applications
Executive Summary
As a Senior Application Scientist navigating the complexities of modern drug discovery, I approach scaffold selection not merely as a structural exercise, but as a dynamic pharmacokinetic puzzle. The pyrazole ring (1,2-diazole)—a five-membered heteroaromatic core featuring two adjacent nitrogen atoms—stands out as a highly privileged pharmacophore. Its unique tautomeric nature allows it to dynamically adapt to the electronic environment of a target's binding pocket, while its robust hydrogen-bond donor and acceptor capabilities make it an ideal mimic for peptide bonds and ATP adenine rings. This whitepaper deconstructs the mechanistic role of pyrazoles in targeted therapies, provides a self-validating synthetic workflow for their generation, and consolidates critical data for drug development professionals.
Mechanistic Case Study: Kinase Inhibition via the JAK-STAT Pathway
The dysregulation of the Janus kinase/signal transducers and activators of transcription (JAK-STAT) pathway is a primary driver in myeloproliferative neoplasms and severe autoimmune conditions. To inhibit this pathway, the pyrazole scaffold is frequently deployed to competitively block the ATP-binding site of the kinase.
A premier example is Ruxolitinib , a small-molecule drug with high specificity for JAK1 and JAK2 kinases [[1]]().
Causality in Structural Design: Structurally, Ruxolitinib features a pyrazole ring directly linked to a pyrrolo[2,3-d]pyrimidine core. Why this specific architecture? Based on advanced docking studies, Ruxolitinib acts as a Type I inhibitor that binds specifically to the "DFG-in" active state of the kinase 2. The pyrazole moiety provides critical shape complementarity, allowing the scaffold to align perfectly with the kinase hinge region. Here, it establishes two indispensable hydrogen bonds with the amino acid residues Glu957 and Leu959 [[2]](). This competitive inhibition physically blocks the phosphorylation of STAT transcription factors, thereby severing the feed-forward inflammatory loops responsible for cytokine overproduction 1.
Fig 1. JAK-STAT signaling cascade and targeted inhibition by the pyrazole-derivative Ruxolitinib.
Data Presentation: FDA-Approved Pyrazole Therapeutics
The versatility of the pyrazole nucleus is best illustrated by its presence across diverse therapeutic classes. Below is a structured quantitative summary of blockbuster pyrazole-containing drugs, highlighting their primary targets and key physicochemical properties that dictate their pharmacokinetic behavior.
| Drug Name | Primary Target | Primary Indication | MW ( g/mol ) | LogP (approx.) |
| Celecoxib | COX-2 (Cyclooxygenase-2) | Osteoarthritis, Rheumatoid Arthritis | 381.37 | 3.5 |
| Ruxolitinib | JAK1 / JAK2 | Myelofibrosis, Polycythemia Vera | 306.37 | 2.8 |
| Crizotinib | ALK / c-Met | Non-Small Cell Lung Cancer (NSCLC) | 450.34 | 3.1 |
| Apixaban | Factor Xa | Anticoagulant (DVT, PE prevention) | 459.50 | 1.2 |
| Sildenafil | PDE5 | Erectile Dysfunction, Pulmonary HTN | 474.58 | 1.9 |
Synthetic Methodology: The Knorr Pyrazole Synthesis
To harness the pyrazole scaffold in drug discovery, one must master its synthesis. The classical Knorr Pyrazole Synthesis is a highly versatile cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative [[3]]().
Causality Behind Experimental Choices
As an application scientist, I do not simply mix reagents; I engineer the reaction environment.
-
Acid Catalysis: We utilize glacial acetic acid not merely as a solvent, but to protonate the highly electrophilic carbonyl oxygen. This dramatically lowers the activation energy required for the initial nucleophilic attack by the alpha-nitrogen of the hydrazine 3.
-
Regioselectivity Control: When utilizing unsymmetrical 1,3-dicarbonyls, the initial attack can occur at either carbonyl carbon, leading to regioisomers. By strictly controlling the temperature (initiating at 0°C), we thermodynamically favor the attack on the less sterically hindered carbonyl, ensuring high isomeric purity 3.
Fig 2. Stepwise workflow of the acid-catalyzed Knorr Pyrazole Synthesis with integrated QA/QC.
Self-Validating Experimental Protocol: Synthesis of 3,5-Dimethylpyrazole
To guarantee reproducibility and trustworthiness, this protocol integrates real-time QA/QC checkpoints, ensuring the system is self-validating.
Step 1: Reagent Preparation & Activation Dissolve 10 mmol of acetylacetone (2,4-pentanedione) in 15 mL of absolute ethanol within a 50 mL round-bottom flask. Add 3 drops of glacial acetic acid. Validation Check: The solution must remain clear. The acid is now priming the carbonyl groups for nucleophilic attack.
Step 2: Controlled Condensation Submerge the flask in an ice bath to bring the internal temperature to 0°C. Dropwise, add 11 mmol of hydrazine hydrate (a 10% excess ensures complete conversion of the dicarbonyl). Causality: Hydrazine condensation is highly exothermic; thermal control prevents the degradation of the intermediate hydrazone.
Step 3: Intramolecular Cyclization Attach a reflux condenser and elevate the temperature to 80°C for 2 hours. This thermal energy drives the intramolecular attack of the secondary nitrogen onto the remaining carbonyl, followed by dehydration to yield the aromatic ring.
Step 4: In-Process Self-Validation (TLC) Do not proceed to workup blindly. Perform Thin Layer Chromatography (TLC) using a 30% Ethyl Acetate / 70% Hexane mobile phase. Validation Check: The reaction is only deemed complete when the UV-active spot corresponding to the starting acetylacetone is completely consumed.
Step 5: Workup, Isolation, and Final QA (NMR) Concentrate the mixture under reduced pressure. Add 20 mL of ice-cold distilled water to precipitate the product, then isolate via vacuum filtration. Final Validation: Dissolve a purified crystal in CDCl3 for 1H-NMR analysis. A successful synthesis is definitively validated by the presence of a sharp singlet at ~5.8 ppm (representing the C4-H proton of the newly formed pyrazole ring) and a broad singlet at ~10-12 ppm (confirming the N-H tautomerism).
Future Perspectives: Metabolic Disorders
While historically dominant in oncology and inflammation, the pyrazole scaffold is rapidly expanding into metabolic disease therapeutics. Recent in silico and in vitro studies demonstrate that highly substituted pyrazole derivatives act as potent inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B) 4. Because PTP1B is a critical negative regulator of the insulin and leptin signaling pathways, pyrazole-based inhibitors represent a highly promising, next-generation therapeutic approach for the treatment of Type 2 Diabetes Mellitus (T2DM) and obesity 4.
References
-
[2] Title: The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Source: MDPI. URL:[Link]
-
[1] Title: What diseases does Ruxolitinib Phosphate treat?. Source: Patsnap. URL:[Link]
-
[4] Title: Pyrazole Scaffold: Potential PTP1B Inhibitors for Diabetes Treatment. Source: PubMed / National Institutes of Health. URL: [Link]
Sources
The Pyrazole Paradigm: From Synthetic Anomaly to Pharmacological Scaffold
[1]
Introduction: The "Nature vs. Nurture" Anomaly
For nearly 75 years, the pyrazole ring (
This "synthetic-only" dogma was shattered in 1959 with the isolation of
The Genesis: 19th Century Synthetic Roots[1][2]
The Discovery (1883)
German chemist Ludwig Knorr accidentally discovered the pyrazole core while attempting to synthesize quinoline derivatives.[1] Reacting phenylhydrazine with ethyl acetoacetate, he produced Antipyrine (phenazone).
-
Significance: Antipyrine became one of the first synthetic analgesics, predating aspirin's commercial dominance.
-
Nomenclature: Knorr coined the term "pyrazole" to describe the 5-membered ring containing two adjacent nitrogens, distinguishing it from the 1,3-arrangement of imidazole.
The Parent Ring (1898)
While Knorr synthesized derivatives, Hans von Pechmann synthesized the unsubstituted parent pyrazole ring in 1898 using diazomethane and acetylene, a method that demonstrated the fundamental stability of the aromatic system.[1]
Technical Deep Dive: The Knorr Pyrazole Synthesis
The Knorr synthesis remains the industrial standard due to its modularity. It involves the condensation of a 1,3-dicarbonyl compound with hydrazine (or its derivatives).[3][4][5]
Mechanistic Causality
The reaction is driven by the "hard-soft" nucleophilic character of hydrazine and the electrophilicity of the carbonyl carbons.
-
Imine Formation: The most nucleophilic nitrogen of hydrazine attacks the most electrophilic carbonyl.
-
Cyclization: The second nitrogen attacks the remaining carbonyl (intramolecular nucleophilic substitution).
-
Dehydration: Loss of water drives the system toward aromaticity (thermodynamic sink).
Visualization: Reaction Mechanism
The following diagram outlines the mechanistic flow and the critical "Regioselectivity Checkpoint" where steric bulk determines the isomer ratio.
Caption: The Knorr Synthesis Mechanism showing the critical dehydration steps driving aromaticity.
Standard Operating Protocol (SOP)
Objective: Synthesis of 3,5-Dimethyl-1-phenylpyrazole (Representative Knorr Synthesis). Rationale: This protocol demonstrates the classic reaction between a symmetrical diketone and a substituted hydrazine, eliminating regioselectivity issues to focus on the condensation mechanics.
Reagents:
-
Phenylhydrazine (10.8 g, 0.1 mol)
-
Acetylacetone (2,4-pentanedione) (10.0 g, 0.1 mol)
-
Ethanol (50 mL)
-
HCl (conc., catalytic amounts, optional)
Step-by-Step Methodology:
-
Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g of acetylacetone in 30 mL of ethanol.
-
Addition (Exothermic Control): Place the flask in an ice bath. Add phenylhydrazine (10.8 g) dropwise over 15 minutes. Note: The reaction is exothermic; temperature control prevents side reactions.
-
Reaction: Remove the ice bath. Attach a reflux condenser and heat the mixture to reflux (approx. 78°C) for 2 hours. Validation: Monitoring by TLC (30% EtOAc/Hexane) should show the disappearance of the starting hydrazine.
-
Workup: Cool the reaction mixture to room temperature. Pour the solution into 200 mL of ice-cold water with vigorous stirring.
-
Isolation: The product will precipitate as a solid. Filter the precipitate using a Buchner funnel.
-
Purification: Recrystallize from ethanol/water (1:1) to yield colorless needles.
-
Characterization: Melting point should be 32-33°C.
Pharmacological Evolution & SAR
The transition from simple antipyretics to complex kinase inhibitors relies on the pyrazole ring's ability to act as a bio-isostere and a rigid linker.
The COX-2 Revolution (1990s)
The development of Celecoxib (Celebrex) marked the golden age of pyrazole chemistry.
-
The Challenge: Traditional NSAIDs (like Aspirin) inhibit both COX-1 (gastric protective) and COX-2 (inflammatory).
-
SAR Insight: The rigid pyrazole ring orients two phenyl groups at adjacent positions. A sulfonamide (
) group on the para-position of one phenyl ring binds to a specific hydrophilic side pocket (Arg-513) found only in COX-2, not COX-1.
Kinase Inhibition (2010s-Present)
In kinase inhibitors like Ruxolitinib (JAK1/2 inhibitor), the pyrazole nitrogen acts as a hydrogen bond acceptor for the "hinge region" of the ATP-binding pocket.
Comparative Data: Pyrazole Drug Generations
| Drug Name | Target | Indication | Key Structural Feature | Approval Year |
| Antipyrine | COX (Non-selective) | Pain/Fever | Pyrazolone core (oxidized pyrazole) | 1887 |
| Phenylbutazone | COX (Non-selective) | Arthritis | Pyrazolidine-3,5-dione | 1949 |
| Celecoxib | COX-2 (Selective) | Inflammation | 1,5-Diarylpyrazole + Sulfonamide | 1998 |
| Sildenafil | PDE5 | Erectile Dysfunction | Pyrazolopyrimidine (fused system) | 1998 |
| Ruxolitinib | JAK1/JAK2 | Myelofibrosis | Pyrazole-pyrrolopyrimidine | 2011 |
| Crizotinib | ALK/ROS1 | NSCLC (Cancer) | 3-substituted pyrazole | 2011 |
Visualization: The Drug Development Timeline
Caption: Timeline of pyrazole evolution from serendipitous discovery to targeted kinase inhibition.
Future Perspectives
The future of pyrazole chemistry lies in Fragment-Based Drug Design (FBDD) . The pyrazole ring is increasingly used as a "linker" unit in PROTACs (Proteolysis Targeting Chimeras) due to its metabolic stability and defined geometry. Furthermore, fused systems (e.g., pyrazolo[1,5-a]pyrimidines) are being explored to overcome resistance mechanisms in cancer therapy.
References
-
Knorr, L. (1883).[8] Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft. Link
-
von Pechmann, H. (1898). Pyrazol aus Acetylen und Diazomethan. Berichte der deutschen chemischen Gesellschaft. Link
-
Noe, F. F., & Fowden, L. (1959).
-Pyrazol-1-ylalanine, an amino acid from watermelon seeds (Citrullus vulgaris). Biochemical Journal. Link -
Penning, T. D., et al. (1997). Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, celecoxib). Journal of Medicinal Chemistry. Link
-
Garg, R., et al. (2010). Progress in COX-2 inhibitors: a journey so far. Current Medicinal Chemistry. Link
- Foye, W. O. (2008). Foye's Principles of Medicinal Chemistry. Wolters Kluwer. (Standard Textbook Reference).
-
BenchChem. (2025). The Discovery and Enduring Legacy of Pyrazole Compounds. Link
Sources
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Pyrazole | Heterocyclic, Aromatic, Five-Membered | Britannica [britannica.com]
- 5. Knorr Pyrazole Synthesis (Chapter 32) - Name Reactions in Organic Synthesis [cambridge.org]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. Ludwig Knorr | Organic Chemistry, Synthetic Dyes, Pharmaceuticals | Britannica [britannica.com]
Methodological & Application
Application Note: Synthesis and Mechanistic Profiling of Methyl 4,5-dimethyl-1H-pyrazole-3-carboxylate
Introduction & Strategic Rationale
Methyl 4,5-dimethyl-1H-pyrazole-3-carboxylate (CAS: 60858-33-5) is a highly versatile, functionalized molecular building block utilized extensively in the synthesis of complex active pharmaceutical ingredients (APIs) and agrochemicals[1]. The pyrazole core is a privileged scaffold in drug discovery, frequently acting as a bioisostere for amides and aromatic rings to provide enhanced metabolic stability, improved solubility, and directional hydrogen-bonding capabilities.
This application note details two distinct, self-validating synthetic workflows for the preparation of this compound. By analyzing both the classical cyclocondensation and the modern 1,3-dipolar cycloaddition, researchers can select the optimal route based on their specific requirements for scalability, atom economy, and available safety infrastructure.
Mechanistic Pathways & Route Selection
Route A: Cyclocondensation of 1,3-Dicarbonyls (The Scalable Standard)
The reaction between methyl 3-methyl-2,4-dioxopentanoate and hydrazine hydrate is a thermodynamically driven process. The initial nucleophilic attack by hydrazine occurs preferentially at the more electrophilic ketone carbonyl rather than the ester-conjugated carbonyl. However, the rapid subsequent intramolecular cyclization renders this regiochemical distinction moot. The elimination of two equivalents of water drives the aromatization, yielding the highly stable pyrazole ring.
Expertise Insight: Researchers must note that in solution, methyl 4,5-dimethyl-1H-pyrazole-3-carboxylate exists in rapid tautomeric equilibrium with its 1H-pyrazole-5-carboxylate counterpart. NMR characterization will typically show averaged, broadened signals for the pyrazole NH proton unless recorded at low temperatures or in strongly hydrogen-bonding solvents.
Route B: 1,3-Dipolar Cycloaddition (The Atom-Economical Approach)
The Huisgen [3+2] cycloaddition between methyl diazoacetate (the 1,3-dipole) and 2-butyne (the dipolarophile) offers a 100% atom-economical pathway[2]. The symmetry of 2-butyne is a critical strategic choice here: it completely eliminates the regioselectivity issues (formation of 3- vs 5-substituted isomers) that typically plague diazo-alkyne cycloadditions[3]. The initial cycloadduct is a 3H-pyrazole, which rapidly undergoes a 1,5-sigmatropic proton shift to form the aromatic 1H-pyrazole tautomer.
Synthetic Strategy and Decision Matrix for Pyrazole Core Assembly.
Comparative Method Analysis
The following table summarizes the quantitative and qualitative metrics of both synthetic routes to aid in process selection:
| Parameter | Route A: Cyclocondensation | Route B: 1,3-Dipolar Cycloaddition |
| Primary Reagents | Methyl 3-methyl-2,4-dioxopentanoate, Hydrazine | 2-Butyne, Methyl diazoacetate |
| Reaction Type | Condensation / Dehydration | [3+2] Cycloaddition |
| Atom Economy | ~81% (Loss of 2 H₂O) | 100% (All atoms incorporated) |
| Scalability | Excellent (Standard batch equipment) | Moderate (Requires specialized safety gear) |
| Regioselectivity | Excellent (Symmetrical core formation) | Excellent (Due to symmetrical alkyne) |
| Primary Hazard | Hydrazine toxicity | Diazoacetate explosivity |
Experimental Protocols
Protocol A: Scalable Cyclocondensation (100 mmol Scale)
This protocol is designed for robust, multi-gram synthesis using standard laboratory glassware.
-
Preparation: Charge a 250 mL round-bottom flask equipped with a magnetic stir bar with methyl 3-methyl-2,4-dioxopentanoate (15.8 g, 100 mmol) and absolute ethanol (100 mL).
-
Cooling: Cool the solution to 0–5 °C using an ice-water bath.
-
Causality: Hydrazine addition is highly exothermic. Cooling prevents localized boiling of the solvent and minimizes the formation of polymeric side products.
-
-
Addition: Add hydrazine hydrate (64% hydrazine, 5.0 g, 100 mmol) dropwise over 15 minutes via an addition funnel.
-
Self-Validation Check: The reaction mixture will transition from a clear solution to a slightly turbid suspension as the intermediate hydrazone forms.
-
-
Cyclization & Dehydration: Remove the ice bath, affix a reflux condenser, and heat the mixture to reflux (78 °C) for 3 hours.
-
Causality: Ethanol's boiling point provides the optimal thermal energy to drive the dehydration of the 5-hydroxy-pyrazoline intermediate into the fully aromatic pyrazole without causing thermal degradation.
-
-
Monitoring: Monitor reaction progress via TLC (Hexanes/EtOAc 1:1). The UV-active dicarbonyl starting material should completely disappear.
-
Work-up: Concentrate the mixture under reduced pressure to remove ethanol. Recrystallize the crude residue from hot ethyl acetate/hexane to afford the target compound as white crystals.
Stepwise Mechanistic Pathway for the Hydrazine-Mediated Cyclocondensation.
Protocol B: Atom-Economical Cycloaddition (10 mmol Scale)
This protocol is designed for high atom economy but requires strict adherence to safety protocols regarding diazo compounds.
-
Preparation: In a heavy-walled pressure tube, dissolve methyl diazoacetate (1.0 g, 10 mmol) in anhydrous toluene (10 mL).
-
Safety Note: Diazo compounds are potentially explosive. Perform this reaction behind a blast shield and ensure the pressure tube is free of micro-scratches.
-
-
Reagent Addition: Add 2-butyne (1.08 g, 20 mmol, 2.0 equiv) to the solution.
-
Causality: A 2.0 molar equivalent excess of the alkyne drives the cycloaddition to completion and compensates for 2-butyne's high volatility (bp 27 °C) in the headspace of the sealed tube.
-
-
Thermal Activation: Seal the tube tightly and heat the mixture to 110 °C for 12 hours behind the blast shield.
-
Validation & Work-up: Cool the vessel completely to room temperature before opening.
-
Self-Validation Check: The solution color will change from the bright, characteristic yellow of the diazo compound to a pale yellow or colorless solution. IR spectroscopy of an aliquot should show the complete disappearance of the diazo stretch at ~2100 cm⁻¹.
-
-
Purification: Vent the tube carefully in a fume hood, concentrate the mixture under reduced pressure, and purify the residue via flash column chromatography (silica gel, gradient elution 0-30% EtOAc in Hexanes).
Analytical Characterization
To confirm the successful synthesis of Methyl 4,5-dimethyl-1H-pyrazole-3-carboxylate, the following analytical signatures should be observed:
-
Physical Form: Solid or liquid depending on ambient temperature and purity[1].
-
LC-MS: Expected mass [M+H]⁺ = 155.1 m/z.
-
¹H NMR (400 MHz, CDCl₃): δ 10.50 (br s, 1H, NH), 3.85 (s, 3H, OCH₃), 2.25 (s, 3H, C5-CH₃), 2.10 (s, 3H, C4-CH₃).
-
Safety & Handling: The compound causes skin and serious eye irritation (H315, H319) and should be handled with appropriate PPE (GHS07)[1].
References
-
Sigma-Aldrich. "Methyl 4,5-dimethyl-1H-pyrazole-3-carboxylate | 60858-33-5". Merck KGaA. 1
-
BenchChem. "Synthetic Routes to Substituted Heterocycles Utilizing 1-Methoxy-2-butyne: Application Notes and Protocols". BenchChem. 3
-
Chemistry – An Asian Journal. "The 1,3‐Dipolar Cycloaddition: From Conception to Quantum Chemical Design". Wiley-VCH GmbH. 2
Sources
Application Note: Methyl 4,5-dimethyl-1H-pyrazole-3-carboxylate as a Core Scaffold in Targeted Therapeutics
Executive Summary & Scope
In contemporary medicinal chemistry, the pyrazole ring is a highly privileged pharmacophore, serving as the core structural motif in numerous FDA-approved drugs, including COX-2 inhibitors (e.g., Celecoxib) and a vast array of kinase inhibitors [1]. Methyl 4,5-dimethyl-1H-pyrazole-3-carboxylate (CAS: 60858-33-5) is a highly versatile, functionalized building block that offers synthetic chemists a precise entry point into complex pyrazole-based architectures.
The strategic placement of methyl groups at the C4 and C5 positions sterically shields the ring, enhancing metabolic stability against cytochrome P450-mediated oxidation. Meanwhile, the C3-methyl ester and the unsubstituted N1 position provide orthogonal vectors for synthetic diversification [2]. This application note details the physicochemical properties, mechanistic reactivity, and validated protocols for utilizing this compound in the synthesis of advanced pharmaceutical intermediates, particularly targeting Bruton's Tyrosine Kinase (BTK) and Epidermal Growth Factor Receptor (EGFR) inhibitors [3].
Physicochemical Properties & Molecular Descriptors
Understanding the baseline properties of Methyl 4,5-dimethyl-1H-pyrazole-3-carboxylate is critical for optimizing reaction conditions, particularly regarding solvent selection and purification strategies.
| Property | Value | Causality / Impact on Synthesis |
| CAS Number | 60858-33-5 | Unambiguous identifier for sourcing and regulatory documentation. |
| Molecular Formula | C₇H₁₀N₂O₂ | Dictates mass balance and stoichiometric calculations. |
| Molecular Weight | 154.17 g/mol | Low molecular weight allows for significant downstream elaboration without violating Lipinski's Rule of 5. |
| Physical State | Solid / Low-melting solid | Requires storage at 2–8 °C to prevent degradation or hydrolysis over long-term storage [4]. |
| Hydrogen Bond Donors | 1 (N-H) | Enables N-alkylation/arylation; interacts with kinase hinge regions if left unsubstituted. |
| Hydrogen Bond Acceptors | 3 (N, C=O, -O-) | Facilitates solubility in polar aprotic solvents (DMF, THF, DMSO) for coupling reactions. |
Mechanistic Utility & Reactivity Profile
The synthetic utility of Methyl 4,5-dimethyl-1H-pyrazole-3-carboxylate stems from the differential reactivity of its functional groups.
N-Arylation Dynamics (Chan-Lam vs. Buchwald-Hartwig)
Functionalizing the N1 position is a critical step in generating kinase inhibitor libraries. While classical Sₙ2 alkylation often yields a mixture of N1 and N2 regioisomers, transition-metal-catalyzed cross-coupling offers superior control.
-
Electronic vs. Steric Tension : The C3-ester is electron-withdrawing, which reduces the nucleophilicity of the adjacent N2 atom. Consequently, the N1 atom is electronically favored for cross-coupling. However, the C5-methyl group introduces steric hindrance adjacent to N1.
-
Method Selection : The Chan-Lam coupling (using copper(II) acetate and arylboronic acids) is highly effective for this scaffold. It proceeds under mild, open-air conditions and is highly tolerant of the C3-ester. If sterically demanding aryl groups are required, palladium-catalyzed Buchwald-Hartwig amination can be employed, though it requires rigorous deoxygenation and elevated temperatures [5].
C3-Ester Saponification and Amide Coupling
The C3-methyl ester is a protected form of the carboxylic acid, preventing unwanted side reactions during N-functionalization. Once the N1 position is elaborated, the ester is hydrolyzed to the corresponding acid. This acid is then subjected to amide coupling to generate the final drug-like molecules. Because pyrazole-3-carboxylic acids can be electronically deactivated, high-efficiency coupling reagents like HATU are required to form the active HOAt-ester intermediate rapidly, preventing substrate decomposition.
Validated Experimental Protocols
Protocol A: Regioselective N1-Arylation via Chan-Lam Coupling
Objective: Couple an arylboronic acid to the N1 position of the pyrazole core.
-
Setup: In a round-bottom flask open to the atmosphere, dissolve Methyl 4,5-dimethyl-1H-pyrazole-3-carboxylate (1.0 eq) and the desired arylboronic acid (1.5 eq) in anhydrous dichloromethane (DCM) (0.1 M concentration).
-
Catalyst & Base Addition: Add Copper(II) acetate (Cu(OAc)₂, 0.2 eq) and Pyridine (2.0 eq).
-
Causality: Pyridine acts as both a ligand to stabilize the active copper species and a base to neutralize the boronic acid. The open-air environment is strictly required because molecular oxygen acts as the terminal oxidant to regenerate the Cu(II) catalytic species from Cu(I).
-
-
Reaction: Add 4Å molecular sieves to sequester water generated during the catalytic cycle, which prevents the protodeboronation of the arylboronic acid. Stir vigorously at room temperature for 16–24 hours.
-
Validation & Workup: Monitor via LC-MS. Upon consumption of the starting material, filter the deep blue/green mixture through a pad of Celite to remove copper salts. Wash the filtrate with 1M HCl to remove pyridine, followed by brine. Dry over Na₂SO₄, concentrate, and purify via flash chromatography.
Protocol B: Mild Saponification of the C3-Ester
Objective: Hydrolyze the methyl ester to the free carboxylic acid without epimerizing downstream stereocenters.
-
Solvent System: Dissolve the N-arylated pyrazole ester (1.0 eq) in a 2:1:1 mixture of THF:MeOH:H₂O.
-
Causality: This specific ternary solvent system is critical. THF and MeOH solubilize the organic ester, while water solubilizes the inorganic base, creating a homogeneous single-phase reaction that accelerates hydrolysis.
-
-
Base Addition: Add Lithium Hydroxide monohydrate (LiOH·H₂O, 2.5 eq).
-
Causality: LiOH is preferred over NaOH or KOH as the lithium cation coordinates with the carbonyl oxygen, enhancing the electrophilicity of the ester carbon while providing a milder pH profile that protects sensitive functional groups.
-
-
Reaction & Workup: Stir at room temperature for 4 hours. Concentrate under reduced pressure to remove THF and MeOH. Dilute the aqueous residue with water and acidify to pH 3 using 1M HCl. The product will typically precipitate as a white solid. Filter, wash with cold water, and dry under high vacuum.
Protocol C: High-Efficiency Amide Bond Formation
Objective: Construct the final amide library using the hydrolyzed pyrazole-3-carboxylic acid.
-
Activation: Dissolve the pyrazole-3-carboxylic acid (1.0 eq) in anhydrous DMF. Add HATU (1.2 eq) and N,N-Diisopropylethylamine (DIPEA, 3.0 eq). Stir for 15 minutes at room temperature.
-
Causality: HATU rapidly converts the acid into a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) ester. DIPEA is a sterically hindered, non-nucleophilic base that deprotonates the acid without competing for the activated ester.
-
-
Coupling: Add the target amine (1.1 eq) to the activated mixture. Stir for 2–4 hours.
-
Workup: Quench with saturated aqueous NaHCO₃. Extract with Ethyl Acetate. Wash the organic layer extensively with 5% aqueous LiCl (to remove DMF) and brine. Dry, concentrate, and purify via preparative HPLC to yield the final targeted therapeutic.
Biological Relevance & Pathway Integration
Derivatives of Methyl 4,5-dimethyl-1H-pyrazole-3-carboxylate are frequently utilized in the design of ATP-competitive kinase inhibitors. The pyrazole nitrogen atoms hydrogen-bond with the hinge region of the kinase (e.g., the backbone NH of Met793 in EGFR or Met477 in BTK)[3]. The synthetic divergence of this building block allows medicinal chemists to rapidly iterate through Structure-Activity Relationship (SAR) campaigns.
Figure 1: Synthetic divergence of Methyl 4,5-dimethyl-1H-pyrazole-3-carboxylate into kinase inhibitors.
References
-
Orient Journal of Chemistry. Pyrazole and its Derivatives: An Excellent N-Heterocycle with Wide Range of Biological Applications. Available at:[Link]
- United States Patent Application (US20220213092A1).Bicyclic pyrazole Bruton's tyrosine kinase inhibitors.
-
RSC Publishing. Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships. Available at:[Link]
Applications of Methyl 4,5-dimethyl-1H-pyrazole-3-carboxylate in Agrochemical Research
Technical Guide & Application Notes for Drug Development Professionals
As agrochemical research shifts toward highly targeted, low-toxicity pest management solutions, the strategic selection of heterocyclic building blocks has never been more critical. Methyl 4,5-dimethyl-1H-pyrazole-3-carboxylate (MDPC) (CAS: 60858-33-5) has emerged as a privileged scaffold in the rational design of novel fungicides and herbicides.
This guide details the mechanistic rationale, synthetic utility, and validated experimental protocols for deploying MDPC in the development of next-generation agricultural therapeutics.
Physicochemical Profiling & Mechanistic Rationale
The structural anatomy of MDPC provides a highly tunable platform for agrochemical synthesis. Unlike unsubstituted or trifluoromethylated pyrazoles, the 4,5-dimethyl substitution imparts a specific steric bulk and fine-tuned lipophilicity (logP)[1]. This precise spatial arrangement is critical for optimizing target-site occupancy within the hydrophobic binding pockets of pathogenic enzymes.
Furthermore, the C3-carboxylate group acts as a versatile synthetic handle. It allows for facile derivatization into carboxamides, esters, and hydrazides[2]. In herbicidal applications, the methyl ester itself acts as a lipophilic pro-herbicide, facilitating rapid cuticular penetration before undergoing in planta hydrolysis to release the active carboxylic acid[3].
Application I: Design of Novel SDHI Fungicides
Succinate dehydrogenase inhibitors (SDHIs) are paramount in controlling broad-spectrum phytopathogenic fungi (e.g., Botrytis cinerea, Rhizoctonia solani). While commercial SDHIs like fluxapyroxad rely on a 3-difluoromethyl or 5-trifluoromethyl pyrazole core, utilizing the MDPC scaffold to generate 4,5-dimethyl-pyrazole-3-carboxamides offers an alternative steric profile. This structural pivot is actively researched to overcome specific target-site mutations (such as SDHB-H277Y) in resistant fungal strains[4][5].
Mechanistic Pathway: SDHI Action
Fungal Complex II inhibition by MDPC-derived carboxamides.
Protocol 1: In Vitro Mycelial Growth Inhibition Assay (Self-Validating)
To ensure absolute data integrity during the screening of MDPC-derived fungicides, this protocol is designed as a self-validating system. It inherently controls for solvent toxicity, media viability, and baseline assay sensitivity.
1. Compound & Media Preparation:
-
Causality: Dissolve the synthesized MDPC-carboxamide in analytical-grade acetone. Acetone is selected due to its high volatility and empirically proven low baseline toxicity to fungal mycelia compared to DMSO[2].
-
Prepare Potato Dextrose Agar (PDA) and autoclave at 121°C for 15 minutes. Cool to 50°C before spiking with the compound to prevent thermal degradation of the active ingredient.
2. Internal Validation Controls (Critical Step):
-
Negative Control: PDA spiked with an equivalent volume of pure acetone (validates that growth inhibition is not solvent-induced).
-
Positive Control: PDA spiked with commercial Fluxapyroxad or Carbendazim (benchmarks the assay's sensitivity and normalizes inter-assay variability)[2][6].
3. Inoculation & Incubation:
-
Aseptically transfer a 5 mm mycelial plug (e.g., R. solani) from the leading edge of an actively growing colony to the center of the treated PDA plates.
-
Incubate at 25°C in the dark.
4. Data Acquisition:
-
Measure colony diameters when the negative control mycelium reaches the edge of the Petri dish. Calculate the percentage of inhibition: I = (B - A) / B × 100% (where B is the control diameter and A is the treated diameter)[2]. Calculate the EC₅₀ via probit analysis.
Application II: Transketolase-Inhibiting Herbicides
The unabated rise of herbicide-resistant weeds necessitates the discovery of novel modes of action. Transketolase (TKL), a critical enzyme bridging the Calvin cycle and the pentose phosphate pathway, has been identified as a highly promising target[7].
Recent structure-activity relationship (SAR) studies demonstrate that derivatizing MDPC into 1-oxy-propionamide-pyrazole-3-carboxylates yields potent TKL inhibitors[3]. The intact methyl ester of MDPC ensures optimal lipophilicity for cuticular penetration. Once inside the plant tissue, endogenous esterases cleave the methyl group, releasing the active carboxylic acid to competitively inhibit TKL.
Mechanistic Pathway: TKL Inhibition
Disruption of the Calvin cycle via TKL inhibition by MDPC derivatives.
Protocol 2: Pre- and Post-Emergence Herbicidal Activity Assay
1. Formulation:
-
Causality: Dissolve the MDPC-derivative in a minimal volume of DMF, then dilute with distilled water containing 0.1% Tween-80. The non-ionic surfactant Tween-80 is strictly required to reduce the surface tension of the aqueous droplet, ensuring uniform spreading and adherence across the highly hydrophobic waxy cuticle of target weeds (e.g., Digitaria sanguinalis)[3].
2. Internal Validation Controls:
-
Negative Control: Spray application of the DMF/Tween-80 solvent matrix alone (validates that the formulation matrix is not phytotoxic).
-
Positive Control: Commercial Nicosulfuron applied at equivalent field rates (150 g ai/ha) to benchmark systemic herbicidal efficacy[3][7].
3. Application & Evaluation:
-
Pre-emergence: Spray the formulated compound directly onto the soil surface immediately after sowing weed seeds.
-
Post-emergence: Spray onto the foliage of weeds at the 2- to 3-leaf stage.
-
Transfer pots to a greenhouse (25±2°C, 14h light/10h dark photoperiod). Evaluate fresh weight reduction (biomass inhibition) at 14 days post-treatment.
Quantitative Data Summary
The following table synthesizes the comparative efficacy of various MDPC-derived compounds against commercial standards, highlighting the competitive biological activity achievable with this scaffold.
| Compound Derivative | Target Organism | Assay Type | Efficacy (EC₅₀ / Inhibition) | Reference Standard | Source |
| Isoxazolol Pyrazole Carboxylate (7ai) | Rhizoctonia solani (Fungus) | In vitro mycelial growth | EC₅₀ = 0.37 µg/mL | Carbendazim (EC₅₀ = 1.00 µg/mL) | [2] |
| Propionamide-Pyrazole-Carboxylate (C23) | Digitaria sanguinalis (Weed) | Root growth inhibition | >80% Inhibition (at 200 mg/L) | Nicosulfuron (<70% Inhibition) | [3] |
| Diphenylamine Pyrazole-3-carboxamide (41) | Botrytis cinerea (Fungus) | In vitro mycelial growth | EC₅₀ = 35.72 µg/mL | Fluxapyroxad (EC₅₀ = 0.84 µg/mL) | [5] |
(Note: While some derivatives like compound 41 show moderate activity, structural optimizations such as the isoxazolol derivatization (7ai) demonstrate superiority over established commercial benchmarks).
References
-
Sigma-Aldrich. Methyl 4,5-dimethyl-1H-pyrazole-3-carboxylate | 60858-33-5. Available at:
-
[4] BenchChem. A Comparative Analysis of 5-(Trifluoromethyl)pyrazole-3-carboxamide Based SDHI Fungicides. Available at:
-
[3] PubMed / Society of Chemical Industry. Discovery of novel Propionamide-Pyrazole-Carboxylates as Transketolase-inhibiting herbicidal candidates. Available at:
-
[7] ResearchGate. Discovery of novel Propionamide‐Pyrazole‐Carboxylates as Transketolase‐inhibiting herbicidal candidates. Available at:
-
[5] ACS Publications. Comprehensive Overview of Pyrazole Amide Derivatives as Novel Pesticides for Crop Protection and Pest Management. Available at:
-
[2] PMC. Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. Available at:
-
[6] MDPI. Design, Synthesis, Fungicidal and Insecticidal Activities of Novel Diamide Compounds. Available at:
-
[1] BenchChem. 3,4-Dimethyl-1H-pyrazole hcl | 202842-99-7. Available at:
Sources
- 1. 3,4-Dimethyl-1H-pyrazole hcl | 202842-99-7 | Benchchem [benchchem.com]
- 2. Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of novel Propionamide-Pyrazole-Carboxylates as Transketolase-inhibiting herbicidal candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
Application Note: Leveraging Methyl 4,5-dimethyl-1H-pyrazole-3-carboxylate in Targeted Kinase Inhibitor Development
Executive Summary & Pharmacological Relevance
In modern medicinal chemistry, the pyrazole ring is a privileged scaffold, frequently deployed as a bioisostere for phenyl or amide groups and as a critical hydrogen-bond donor/acceptor system. Methyl 4,5-dimethyl-1H-pyrazole-3-carboxylate (CAS: 60858-33-5) serves as a highly versatile molecular building block for the synthesis of advanced pharmaceutical intermediates, particularly in the development of targeted kinase inhibitors and antiproliferative agents[1][2].
The structural logic behind utilizing this specific building block is twofold:
-
Hinge-Binding Competence: The 1H-pyrazole core acts as an excellent pharmacophore for binding the ATP pocket (hinge region) of kinases such as EGFR and CDK16[1][3].
-
Steric and Lipophilic Shielding: The methyl groups at the C4 and C5 positions provide a hydrophobic shield. This steric bulk restricts the torsional angles of adjacent substituents, effectively locking the molecule into a bioactive conformation and minimizing off-target promiscuity.
Physicochemical Profiling
Before initiating synthetic workflows, it is critical to establish the baseline physicochemical properties of the starting material to ensure proper handling and reaction design[4].
| Property | Value | Pharmacological Significance |
| CAS Number | 60858-33-5 | Standardized identification for regulatory tracking. |
| Molecular Formula | C₇H₁₀N₂O₂ | Low molecular weight allows for extensive downstream derivatization without violating Lipinski's Rule of 5. |
| Molecular Weight | 154.17 g/mol | Ideal for fragment-based drug discovery (FBDD). |
| Physical Form | Solid | Stable for long-term storage at 2-8°C; easy to weigh and transfer. |
| Reactive Sites | N1 (NH), C3 (Ester) | Enables orthogonal functionalization (N-arylation followed by ester saponification/amide coupling). |
Experimental Workflows & Structural Rationale
To generate a focused library of kinase inhibitors, the methyl 4,5-dimethyl-1H-pyrazole-3-carboxylate core must undergo orthogonal functionalization. The standard workflow involves N1-arylation to explore the hydrophobic back-pocket of the kinase, followed by C3-ester hydrolysis and amide coupling to probe the solvent-exposed region[2].
Fig 1: Synthetic workflow for generating targeted kinase inhibitor libraries from the pyrazole core.
Protocol A: Copper-Catalyzed N-Arylation (Chan-Lam Coupling)
Causality & Rationale: The Chan-Lam coupling is selected over the Buchwald-Hartwig amination because it operates under milder conditions (room temperature) and tolerates the methyl ester without causing transesterification or hydrolysis. Copper(II) acetate is used as the catalyst. The reaction must be left open to the atmosphere, as molecular oxygen acts as the terminal oxidant to regenerate the active Cu(II) species in the catalytic cycle.
Step-by-Step Methodology:
-
Preparation: In a 50 mL round-bottom flask, dissolve Methyl 4,5-dimethyl-1H-pyrazole-3-carboxylate (1.0 equiv, 1.54 g, 10 mmol) in anhydrous Dichloromethane (DCM, 25 mL).
-
Reagent Addition: Add the desired arylboronic acid (1.5 equiv, 15 mmol) and anhydrous Copper(II) acetate (0.1 equiv, 181 mg, 1 mmol).
-
Base Addition: Slowly add Pyridine (2.0 equiv, 1.6 mL, 20 mmol). Pyridine acts both as a base and a ligand for the copper catalyst.
-
Reaction: Stir the mixture vigorously at room temperature (20-25°C) for 16-24 hours. Critical: Do not seal the flask. Use a drying tube (e.g., Drierite) to allow ambient O₂ to enter while keeping moisture out.
-
Workup: Filter the dark green/blue suspension through a pad of Celite to remove copper salts. Wash the filtrate with 1M aqueous HCl (2 × 20 mL) to remove residual pyridine, followed by brine (20 mL).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash chromatography (Hexanes/Ethyl Acetate) to yield the N1-aryl intermediate.
Protocol B: Saponification and HATU-Mediated Amide Coupling
Causality & Rationale: The C4-methyl group creates significant steric hindrance adjacent to the C3-carboxylate. Standard coupling reagents like EDC/HOBt often suffer from sluggish kinetics and low yields in this environment[2]. Therefore, HATU is employed. HATU generates a highly reactive 7-azabenzotriazole active ester, which accelerates the coupling process even in sterically congested environments. Lithium hydroxide (LiOH) is used for saponification as it provides mild, irreversible cleavage of the ester without degrading the pyrazole core.
Step-by-Step Methodology:
-
Saponification: Dissolve the N1-aryl pyrazole ester (1.0 equiv) in a 3:1 mixture of THF:H₂O (0.2 M concentration). Add LiOH·H₂O (3.0 equiv). Stir at 40°C for 4 hours.
-
Acidification: Concentrate the THF in vacuo, cool the aqueous layer to 0°C, and acidify to pH 3 using 1M HCl. The resulting 4,5-dimethyl-1-aryl-1H-pyrazole-3-carboxylic acid will precipitate. Filter, wash with cold water, and dry under a high vacuum.
-
Activation: In a dry vial under N₂, dissolve the carboxylic acid (1.0 equiv) and HATU (1.2 equiv) in anhydrous DMF (0.1 M). Add N,N-Diisopropylethylamine (DIPEA, 3.0 equiv). Stir for 15 minutes at room temperature to form the active ester.
-
Coupling: Add the target aliphatic or aromatic amine (1.2 equiv). Stir at room temperature for 4 hours.
-
Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract with Ethyl Acetate (3 × 15 mL). Wash the combined organic layers extensively with 5% aqueous LiCl (to remove DMF) and brine.
-
Isolation: Dry over Na₂SO₄, concentrate, and purify via preparative HPLC to isolate the final pyrazole-3-carboxamide API.
Data Presentation: Optimization of Amide Coupling
To validate the choice of coupling reagents for the sterically hindered 4,5-dimethyl-pyrazole-3-carboxylic acid core, a comparative study was conducted. The data below demonstrates the necessity of utilizing highly active uronium-based coupling agents (like HATU) over traditional carbodiimides.
| Coupling Reagent | Base | Solvent | Time (h) | Conversion (%) | Isolated Yield (%) |
| EDC / HOBt | TEA | DCM | 24 | 55% | 45% |
| PyBOP | DIPEA | DMF | 12 | 78% | 68% |
| HATU | DIPEA | DMF | 4 | >98% | 92% |
Table 1: Reagent optimization for the amidation of the sterically hindered C3-carboxylate position. HATU demonstrates superior kinetic efficiency and overall yield.
References
-
National Institutes of Health (NIH) / PMC. "Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family". Pharmaceuticals (Basel). Available at:[Link]
-
MDPI. "Discovery of 4,5-Dihydro-1H-thieno[2′,3′:2,3]thiepino [4,5-c]pyrazole-3-carboxamide Derivatives as the Potential Epidermal Growth Factor Receptors for Tyrosine Kinase Inhibitors". Molecules. Available at:[Link]
-
Bilkent University / Elsevier. "1-(quinolin-2-yl)pyrazole-3-carboxylic acid amides with potent antiproliferative activities". European Journal of Medicinal Chemistry. Available at:[Link]
Sources
Application Note: Strategic Protocols for the Regioselective N-Alkylation of Pyrazole Carboxylates
Executive Summary
The pyrazole carboxylate scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore in kinase inhibitors (e.g., Ruxolitinib) and anti-inflammatory agents. However, the functionalization of this scaffold is notoriously plagued by regioselectivity issues due to annular tautomerism (N1-H vs. N2-H).
This Application Note provides a definitive, field-tested guide to N-alkylation. Unlike generic protocols, we distinguish between thermodynamic control (reversible conditions) and kinetic control (irreversible alkylation), providing two distinct workflows:
-
Method A (The Cesium Effect): A robust
protocol utilizing cesium carbonate to maximize yield and solubility. -
Method B (Mitsunobu Inversion): A mild, stereospecific protocol for alcohol-based electrophiles.
Mechanistic Insight: The Regioselectivity Paradox
The core challenge in alkylating pyrazole-3-carboxylates (or 5-carboxylates, depending on tautomer nomenclature) is the interplay between steric hindrance and lone-pair repulsion .
-
Tautomer A (3-substituted): The proton resides on the nitrogen adjacent to the carboxylate. This is often less favored sterically but electronically significant.
-
Tautomer B (5-substituted): The proton resides on the distal nitrogen.
When a base removes the proton, an ambident anion is formed. The alkylating agent (
-
N1-Alkylation (Distal): Generally favored by sterics (remote from the carboxylate).
-
N2-Alkylation (Proximal): Often favored by "coordination effects" if the metal cation (
) chelates between the pyrazole nitrogen and the carboxylate oxygen.
Visualization: Tautomerism & Reaction Pathways
Figure 1: Mechanistic bifurcation in pyrazole alkylation. Sterics typically drive N1 selectivity, while metal chelation can increase N2 formation.
Method A: The "Cesium Effect" Protocol ( )
Why this works: Cesium carbonate (
Materials
-
Substrate: Ethyl 1H-pyrazole-3-carboxylate (1.0 equiv)
-
Electrophile: Alkyl Halide (R-Br or R-I) (1.2 equiv)
-
Base: Cesium Carbonate (
), anhydrous (1.5 - 2.0 equiv) -
Solvent: DMF (Anhydrous) or Acetonitrile (MeCN)
Step-by-Step Workflow
-
Preparation: Flame-dry a round-bottom flask and purge with Nitrogen (
). -
Solvation: Dissolve the pyrazole carboxylate in DMF (
concentration).-
Note: DMF is preferred for solubility; MeCN is easier to remove but may require heating.
-
-
Deprotonation: Add
in a single portion. Stir at Room Temperature (RT) for 30 minutes.-
Observation: The suspension may change color (often yellowing) as the anion forms.
-
-
Alkylation: Add the Alkyl Halide dropwise via syringe.
-
Critical: If the alkyl halide is volatile (e.g., MeI, EtI), cool the flask to 0°C before addition, then warm to RT.
-
-
Monitoring: Stir at RT. Monitor by TLC or LCMS.
-
Time: simple halides (1-4 h); bulky halides (12-24 h, may require heating to 60°C).
-
-
Workup:
-
Dilute with EtOAc.
-
Wash 3x with water (to remove DMF) and 1x with Brine.
-
Dry over
, filter, and concentrate.
-
-
Purification: Flash chromatography (Hexane/EtOAc). Isomers usually have distinct
values (N1 is often less polar than N2 due to shielding of the lone pair).
Method B: Mitsunobu Reaction (Inversion)[1]
Why this works: When the alkylating agent is an alcohol (not a halide), or when stereochemical inversion of the alkyl group is required. This method proceeds under neutral conditions, avoiding the harsh basicity of Method A [2, 3].
Materials
-
Substrate: Pyrazole Carboxylate (1.0 equiv)
-
Alcohol: R-OH (1.2 equiv)
-
Phosphine:
or Polymer-supported (1.5 equiv) -
Azo Reagent: DIAD or DBAD (1.5 equiv)
-
Solvent: THF or Toluene (Anhydrous)
Step-by-Step Workflow
-
Setup: Dissolve Pyrazole, Alcohol, and
in anhydrous THF ( ) under . Cool to 0°C. -
Addition: Add DIAD dropwise over 15 minutes.
-
Exotherm Warning: The reaction is exothermic. Maintain temp < 5°C during addition to prevent side reactions.
-
-
Reaction: Allow to warm to RT and stir for 12–18 hours.
-
Quench: Add a small amount of water or dilute acid.
-
Workup: Concentrate THF. Redissolve in
or EtOAc.-
Cleanup: Removing Triphenylphosphine oxide (
) is the main challenge. Trituration with cold pentane often precipitates the oxide. Alternatively, use a silica plug.
-
Critical Parameter Optimization
The choice of base and solvent drastically alters the N1:N2 ratio. Use this table to select conditions based on your specific pyrazole substituents.
| Variable | Condition | Effect on Reaction | Recommended For |
| Base | "Cesium Effect"; high solubility; naked anion.[1] | Standard Protocol. Best balance of rate/yield. | |
| Irreversible deprotonation; very fast. | Unreactive electrophiles. Risk: Higher N2 (proximal) alkylation due to tight ion pairing. | ||
| Weaker base; heterogeneous. | Simple substrates; cost-sensitive scale-up. | ||
| Solvent | DMF | High dielectric constant; stabilizes TS. | Difficult substrates; high temperature reactions. |
| THF | Moderate polarity; easy workup. | Mitsunobu reactions; low-boiling electrophiles. | |
| TFE (Trifluoroethanol) | H-bond donor solvent. | Regioselectivity Booster. Can flip selectivity by H-bonding to N2 [1]. |
Analytical Validation: Distinguishing Isomers
Trustworthiness Check: Never assume regiochemistry based solely on crude yield. You must validate the structure.
The NMR Logic (Self-Validating System)
-
NOESY (Nuclear Overhauser Effect Spectroscopy):
-
N1-Alkylated: Strong NOE correlation between the N-Alkyl protons and the Pyrazole C5-H (or C5-substituent).
-
N2-Alkylated: Strong NOE correlation between the N-Alkyl protons and the Carboxylate Ethyl/Methyl group (at C3).
-
-
HMBC (Heteronuclear Multiple Bond Correlation):
-
Look for 3-bond couplings (
) from the N-Alkyl protons to the pyrazole ring carbons.
-
Validation Workflow Diagram
Figure 2: NMR decision tree for structural assignment of pyrazole isomers.
References
-
BenchChem Technical Support. "Regioselective Synthesis of Substituted Pyrazoles." BenchChem Application Notes. Accessed October 2025.[2] 3
-
Tang, M., et al. "Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles."[4] Organic Letters, 2014, 16, 576-579.[4] 4
-
Beilstein Journals. "Regioselective SN2' Mitsunobu reaction of Morita–Baylis–Hillman alcohols." Beilstein J. Org. Chem., 2014.[4][5][6] 5[7]
-
Blanco, M. M., et al. "Efficient Cesium Carbonate Promoted N-Alkylations of Aromatic Cyclic Imides."[1] Synthesis, 2011, 571-576.[1] 1
-
LaPlante, S. R., et al. "N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations."[8] Bioorg Med Chem Lett., 2013.[8] 8
Sources
- 1. Efficient Cesium Carbonate Promoted N-Alkylations of Aromatic Cyclic Imides Under Microwave Irradiation [organic-chemistry.org]
- 2. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes [organic-chemistry.org]
- 5. BJOC - Regioselective SN2' Mitsunobu reaction of Morita–Baylis–Hillman alcohols: A facile and stereoselective synthesis of α-alkylidene-β-hydrazino acid derivatives [beilstein-journals.org]
- 6. WO2002096890A2 - Regioselective mitsunobu reaction, particularly for preparing bactericidal oxazolidinones - Google Patents [patents.google.com]
- 7. mdpi.com [mdpi.com]
- 8. N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
Cyclocondensation reactions for pyrazole synthesis
Application Note: Precision Cyclocondensation Strategies for Pyrazole Synthesis
Abstract
The pyrazole pharmacophore is ubiquitous in modern medicinal chemistry, serving as the core scaffold for blockbuster drugs like Celecoxib (Celebrex), Ruxolitinib, and Edaravone. While the classical Knorr cyclocondensation between 1,3-dicarbonyls and hydrazines is the primary synthetic route, it frequently suffers from poor regioselectivity when applied to unsymmetrical substrates. This application note provides a technical deep-dive into the mechanistic drivers of cyclocondensation, offering optimized protocols for both standard and regioselective synthesis. We introduce solvent-controlled strategies (fluorinated alcohols) and provide a self-validating workflow to ensure high purity and yield.
Strategic Importance & Mechanistic Foundations
The Regioselectivity Challenge
In the reaction between a monosubstituted hydrazine (
-
Nucleophilicity: The substituted nitrogen (
) is less nucleophilic than the terminal nitrogen ( ). -
Electrophilicity: The carbonyl carbon with less steric hindrance or more electron-withdrawing character is more reactive.
-
Solvent Effects: Protic solvents can stabilize specific transition states via hydrogen bonding.
Failure to control these factors results in difficult-to-separate regioisomeric mixtures, lowering yield and complicating purification.
Mechanistic Pathway Visualization
The following diagram illustrates the bifurcation point where regioselectivity is determined during the initial nucleophilic attack.
Caption: Bifurcation of reaction pathways in Knorr synthesis. Steric and electronic factors at the carbonyl centers dictate the ratio of 1,3- vs 1,5-substituted pyrazoles.
Experimental Protocols
Protocol A: Standard Knorr Synthesis (Baseline Method)
Best for: Symmetrical 1,3-diketones or when regioselectivity is not a concern.
Materials:
-
1,3-Diketone (1.0 equiv)
-
Hydrazine hydrate or salt (1.1 equiv)
-
Ethanol (0.5 M concentration relative to diketone)
-
Glacial Acetic Acid (cat.[2] 10 mol%)
Workflow:
-
Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the 1,3-diketone in Ethanol.
-
Addition: Add Hydrazine dropwise at room temperature (RT). Caution: Exothermic.
-
Catalysis: Add Glacial Acetic Acid.
-
Reaction: Heat to reflux (78°C) for 2–4 hours.
-
Checkpoint: Monitor via TLC (30% EtOAc/Hexane).[3] The diketone spot should disappear.
-
-
Workup: Cool to RT. If the product precipitates, filter and wash with cold EtOH. If not, concentrate in vacuo, redissolve in EtOAc, wash with water/brine, dry over
, and concentrate. -
Purification: Recrystallization from EtOH/Water is preferred over chromatography for scalability.
Protocol B: Regioselective Synthesis via Fluorinated Solvents
Best for: Unsymmetrical substrates requiring high regioselectivity without metal catalysts.
Rationale: Fluorinated solvents like 2,2,2-Trifluoroethanol (TFE) or Hexafluoroisopropanol (HFIP) act as strong hydrogen-bond donors (HBD). They activate the carbonyls selectively and stabilize specific polar transition states, often reversing or amplifying the natural selectivity driven by sterics [1][2].
Materials:
-
Unsymmetrical 1,3-diketone (1.0 equiv)
-
Substituted Hydrazine (e.g., Phenylhydrazine) (1.1 equiv)
-
Solvent: TFE (Trifluoroethanol) or HFIP (0.2 M concentration)
Step-by-Step Methodology:
-
Dissolution: Dissolve the 1,3-diketone in TFE at room temperature.
-
Note: Do not add acid catalyst; TFE provides sufficient activation.
-
-
Controlled Addition: Add the hydrazine component slowly over 10 minutes.
-
Stirring: Stir at 25°C for 1–3 hours.
-
Optimization: If conversion is low after 3 hours, heat to 40°C. Avoid reflux to maintain kinetic control.
-
-
Validation (NMR Check): Take a 50 µL aliquot, dry, and run a crude
-NMR. Integrate the pyrazole-H4 proton signals to determine the regioisomeric ratio (rr) before workup. -
Workup: Evaporate TFE (recoverable/recyclable). The residue is often pure enough for subsequent steps.
-
Purification: If rr < 95:5, purify via flash column chromatography (SiO2, Gradient 0-40% EtOAc in Heptane).
Comparative Data & Solvent Effects
The choice of solvent dramatically impacts the Regioisomeric Ratio (RR).
| Solvent | Dielectric Constant ( | H-Bond Donor Ability ( | Typical Yield | Regioselectivity (A:B) | Notes |
| Ethanol | 24.5 | 0.83 | 85-95% | ~1:1 to 2:1 | Poor selectivity for unsymmetrical substrates. |
| Acetic Acid | 6.1 | 1.12 | 80-90% | ~3:1 | Promotes thermodynamic product. |
| TFE | 27.0 | 1.51 | 90-98% | >10:1 | High kinetic control; activates carbonyls via H-bonding. |
| HFIP | 16.7 | 1.96 | 92-99% | >20:1 | Best for difficult substrates; expensive. |
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Oiling Out | Product melting point is near RT or impurities present. | Scratch flask with glass rod; add seed crystal; switch solvent to |
| Low Yield | Incomplete cyclization (Hydrazone intermediate remains). | Increase temperature or add acid catalyst (HCl/EtOH) to force dehydration. |
| Poor Regioselectivity | Thermodynamic equilibrium reached. | Switch to Protocol B (TFE/HFIP) and lower reaction temperature. |
| N-Alkylation Byproducts | Hydrazine attacking alkyl halides (if present on scaffold). | Ensure hydrazine is added after the diketone is fully dissolved; keep temperature low initially. |
Workflow Visualization
Caption: Decision tree for selecting the appropriate synthesis protocol based on substrate symmetry.
References
-
National Institutes of Health (PMC). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]
-
Beilstein Journals. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation. Retrieved from [Link]
-
Royal Society of Chemistry. Knorr Pyrazole Synthesis of Edaravone. Retrieved from [Link]
Sources
Application Note: Advanced Purification of Pyrazole Compounds via Recrystallization
Target Audience: Research Chemists, Process Scientists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide
Introduction and Thermodynamic Principles
Pyrazoles are a privileged class of nitrogen-containing heterocycles essential to modern pharmaceuticals, agrochemicals, and advanced materials. However, the purification of crude pyrazole reaction mixtures is notoriously challenging. Due to their amphoteric nature—possessing both a pyridine-like nitrogen (hydrogen bond acceptor) and a pyrrole-like nitrogen (hydrogen bond donor)—pyrazoles engage in extensive intermolecular hydrogen bonding.
This strong intermolecular network often leads to polymorphism, supersaturation, and the highly problematic phenomenon of "oiling out" (liquid-liquid phase separation) during attempted crystallization [1]. When impurities depress the melting point of the pyrazole mixture below the saturation temperature of the solvent, the system crosses the liquid-liquid binodal curve before reaching the solid-liquid solubility boundary. Consequently, the solute separates as an amorphous, impure oil rather than a highly ordered crystalline lattice.
To achieve high-purity pyrazole derivatives, scientists must manipulate the thermodynamic landscape using precise solvent gradients, controlled cooling trajectories, or chemical derivatization (e.g., acid-addition salt formation) [2].
Solvent System Selection Guide
The choice of solvent dictates the thermodynamic equilibrium of the crystallization process. An optimal system must dissolve the pyrazole completely at elevated temperatures while offering negligible solubility at room temperature or below.
Table 1: Quantitative and Qualitative Properties of Common Pyrazole Recrystallization Solvents
| Solvent / System | Classification | Boiling Point (°C) | Polarity Index | Mechanistic Rationale & Application |
| Ethanol | Single Solvent | 78.4 | 5.2 | Excellent primary solvent; disrupts intermolecular pyrazole H-bonds due to its own H-bonding capacity. |
| Ethanol / Water | Mixed System | N/A | 5.2 / 10.2 | Water acts as a highly polar anti-solvent. Ideal for forcing precipitation of lipophilic pyrazoles. |
| Hexane / EtOAc | Mixed System | N/A | 0.1 / 4.4 | Tunable polarity gradient. Highly effective for moderately substituted, non-polar pyrazole derivatives [1]. |
| Acetone | Single / Salt | 56.0 | 5.1 | Preferred solvent for acid-addition salt precipitation due to the low solubility of pyrazolium salts in ketones [3]. |
Experimental Workflows
Methodology 1: Mixed-Solvent Recrystallization (Direct Method)
This protocol utilizes a "good solvent / anti-solvent" system to dynamically lower the solubility of the pyrazole, forcing nucleation.
Step-by-Step Protocol:
-
Initial Dissolution: Place the crude pyrazole in an Erlenmeyer flask. Add a minimum volume of the hot "good" solvent (e.g., boiling Ethanol) while stirring until the solid is completely dissolved. Causality: Using the absolute minimum volume ensures the solution is saturated, maximizing final yield.
-
Anti-Solvent Titration: While maintaining the solution at a near-boiling temperature, add the hot anti-solvent (e.g., Water) dropwise. Continue addition until the solution becomes faintly turbid (cloudy). Causality: Turbidity indicates the exact thermodynamic threshold where the pyrazole is no longer soluble in the solvent matrix.
-
Clarification: Add 1–3 drops of the hot "good" solvent until the turbidity just clears.
-
Controlled Cooling: Remove the flask from the heat source. Allow it to cool slowly to ambient room temperature undisturbed. Causality: Rapid cooling shocks the system, trapping impurities in the crystal lattice or causing the compound to oil out. Slow cooling promotes the growth of pure, thermodynamically stable crystal lattices.
-
Final Maturation: Once at room temperature, transfer the flask to an ice bath (0–4°C) for 30 minutes to harvest the remaining solute.
-
Isolation: Collect the crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with a minimal volume of ice-cold anti-solvent, then dry under high vacuum.
Methodology 2: Acid-Addition Salt Crystallization (Derivatization Method)
When direct recrystallization fails due to persistent oiling out or co-eluting regioisomers, converting the pyrazole to an acid-addition salt is a highly robust, patent-validated alternative [2, 3].
Mechanistic Rationale: Pyrazoles possess a conjugate acid pKa of approximately 2.5. By introducing a strong mineral acid, the sp2-hybridized nitrogen is protonated. This transforms the neutral pyrazole into a highly polar, ionic pyrazolium salt. Ionic salts possess drastically higher lattice energies and near-zero solubility in moderately polar organic solvents, forcing immediate and highly pure crystallization.
Step-by-Step Protocol:
-
Solvent Matrix Preparation: Dissolve the crude pyrazole mixture in an anhydrous organic solvent (e.g., Acetone or Isopropanol) at room temperature.
-
Acid Addition: Slowly add an equimolar amount of an inorganic mineral acid (e.g., anhydrous HCl gas, concentrated H₂SO₄, or an organic acid) under continuous stirring[3].
-
Salt Crystallization: Allow the exothermic protonation reaction to cool to room temperature. The pyrazolium acid-addition salt will precipitate as a highly crystalline solid. Further cool in an ice bath to maximize yield.
-
Isolation of Salt: Filter the crystalline salt under vacuum and wash with cold Acetone. Note: At this stage, non-basic impurities and unreacted starting materials remain dissolved in the mother liquor.
-
Free Base Regeneration: Dissolve the purified pyrazolium salt in distilled water. Slowly add a basic solution (e.g., 1M NaOH) until the pH reaches 7–8, neutralizing the salt and regenerating the free pyrazole base.
-
Extraction & Drying: Extract the aqueous layer with an organic solvent (e.g., Ethyl Acetate). Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the ultra-pure pyrazole.
Process Visualization
Decision tree for pyrazole purification, highlighting direct recrystallization and salt formation.
References
- Lui, N., et al. "Method for purifying pyrazoles." World Intellectual Property Organization, WO2011076194A1, 2011.
- Pazenok, S., et al. "Process for the purification of pyrazoles." Deutsches Patent- und Markenamt, DE102009060150A1, 2011.
Application Notes and Protocols for the Analytical Characterization of Pyrazoles by HPLC and GC
Introduction: The Analytical Imperative for Pyrazole Scaffolds
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in modern medicinal chemistry and agrochemical development.[1][2] Compounds bearing this scaffold exhibit a vast spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and analgesic properties.[1][2][3] The well-known anti-inflammatory drug Celecoxib is a prime example of a pyrazole-containing therapeutic agent.[2]
Given their prevalence and potent activity, the rigorous analytical characterization of pyrazole derivatives is not merely a quality control checkpoint but a fundamental necessity for ensuring safety, efficacy, and batch-to-batch consistency in drug development and manufacturing. The structural diversity of pyrazole substitution patterns, including the potential for regioisomers and enantiomers, presents unique analytical challenges.[4][5] High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are indispensable techniques for addressing these challenges, providing robust methods for separation, quantification, and identification.
This comprehensive guide, designed for researchers and drug development professionals, provides detailed, field-proven methodologies for the characterization of pyrazoles using HPLC and GC. It moves beyond simple parameter lists to explain the underlying scientific principles and rationale, empowering the analyst to develop, optimize, and troubleshoot methods with confidence.
Part I: High-Performance Liquid Chromatography (HPLC) for Pyrazole Characterization
HPLC is the preeminent technique for the analysis of pyrazole derivatives due to its high resolution, sensitivity, and applicability to a wide range of polarities and molecular weights.[6] It is particularly well-suited for purity assessment, quantification, and the challenging separation of chiral isomers.
Fundamental Principles of HPLC for Pyrazole Analysis
The majority of pyrazole analyses are performed using Reversed-Phase (RP) HPLC .[7] In this mode, the compound of interest (analyte) is separated based on its hydrophobic interactions with a nonpolar stationary phase (typically alkyl-bonded silica, like C18) and its partitioning into a polar mobile phase.[8] Less polar pyrazoles interact more strongly with the C18 column and thus elute later, while more polar derivatives elute earlier.
A critical consideration for pyrazoles is their basic nature, owing to the nitrogen atoms in the ring. This can lead to undesirable interactions with residual acidic silanol groups on the silica backbone of the stationary phase, resulting in poor peak shape (tailing). To counteract this, an acidic modifier like trifluoroacetic acid (TFA) or formic acid is commonly added to the mobile phase.[9][10] These agents protonate the pyrazole analyte, ensuring a consistent charge state, and suppress the ionization of silanol groups, leading to sharp, symmetrical peaks. For mass spectrometry (MS) compatibility, formic acid is preferred over the ion-suppressing TFA.[10][11]
Getting Started: Instrument and Column Selection
-
Instrumentation : A standard HPLC system equipped with a binary or quaternary pump, an autosampler, a column thermostat, and a UV-Vis or Photodiode Array (PDA) detector is sufficient for most applications.[6][12] A PDA detector is highly recommended as it provides spectral information, which is invaluable for peak identification and purity assessment.
-
Stationary Phase Selection :
-
For Purity & General Analysis (RP-HPLC) : A C18 (octadecylsilyl) column is the universal starting point and is effective for a wide array of pyrazole derivatives.[7][9] Columns with dimensions of 150 mm x 4.6 mm and 5 µm particle size are workhorses for method development.[9]
-
For Chiral Separations : The separation of pyrazole enantiomers requires a Chiral Stationary Phase (CSP) . Polysaccharide-based CSPs, such as those derived from cellulose or amylose , have demonstrated exceptional chiral recognition capabilities for pyrazole derivatives.[4][13] These separations can be performed in normal-phase, reversed-phase, or polar organic modes.[4][13]
-
Protocol: Developing a Robust RP-HPLC Method for Purity Assessment
This protocol provides a starting point for the analysis of a novel pyrazole derivative. Optimization is expected.
Objective : To determine the purity of a synthesized pyrazole compound and separate it from potential impurities and regioisomers.
1. Materials and Reagents
-
Pyrazole Reference Standard and Sample Batch
-
Acetonitrile (ACN), HPLC Grade
-
Methanol (MeOH), HPLC Grade
-
Water, HPLC Grade (e.g., Milli-Q)
-
Formic Acid (or Trifluoroacetic Acid), HPLC Grade
2. Instrument and Conditions
| Parameter | Recommended Starting Condition | Rationale & Optimization Notes |
| Column | C18, 150 mm x 4.6 mm, 5 µm | The industry standard for initial screening. Provides a good balance of efficiency and backpressure.[9] |
| Mobile Phase A | 0.1% Formic Acid in Water | Formic acid ensures good peak shape and is MS-compatible.[10][12] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier with low viscosity and good UV transparency. |
| Gradient Program | 5% to 95% B over 15 min | A broad gradient is essential for initial screening to elute all components, from polar impurities to the nonpolar analyte.[12] |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. Can be adjusted to optimize run time vs. resolution.[7] |
| Column Temp. | 25 - 30 °C | Maintaining a stable temperature ensures reproducible retention times.[12] |
| Injection Volume | 5 - 10 µL | Should be optimized to avoid column overloading while ensuring adequate sensitivity.[12] |
| Detector | PDA/UV at 254 nm or λmax | 254 nm is a good starting point for aromatic compounds. A PDA detector allows for the determination of the optimal wavelength (λmax) for maximum sensitivity.[12] |
3. Solution Preparation
-
Standard Stock Solution (1 mg/mL) : Accurately weigh 10 mg of the pyrazole reference standard and dissolve it in 10 mL of a 50:50 mixture of Mobile Phase A and B (or another suitable solvent like methanol).[9]
-
Working Standard (e.g., 100 µg/mL) : Dilute the stock solution appropriately with the mobile phase mixture.
-
Sample Solution (e.g., 100 µg/mL) : Prepare the sample in the same manner as the standard to ensure consistency.[6] Filter through a 0.45 µm syringe filter to remove particulates before injection.
4. Experimental Workflow
Caption: General RP-HPLC workflow for pyrazole purity analysis.
5. Data Analysis
-
System Suitability : Before sample analysis, inject the working standard solution five times. The relative standard deviation (RSD) for retention time and peak area should be <2%. The tailing factor for the main peak should ideally be between 0.8 and 1.5.[9]
-
Purity Calculation : For purity assessment, use the area percent method. Purity (%) = (Area of Main Peak / Total Area of All Peaks) × 100. This assumes all impurities have a similar response factor at the chosen wavelength.
Protocol: Chiral HPLC for Enantioselective Separation
The separation of enantiomers is critical, as they often possess different pharmacological and toxicological profiles.[13]
Objective : To resolve a racemic pyrazole mixture into its individual enantiomers.
1. Column and Mobile Phase Selection
-
Column : Polysaccharide-based columns like Lux Cellulose-2 or Lux Amylose-2 are excellent starting points.[4][13]
-
Mobile Phase Mode :
-
Normal Phase (NP) : Mixtures of n-Hexane and an alcohol modifier (e.g., Ethanol or Isopropanol) are commonly used. This mode often provides high selectivity.[4][13]
-
Polar Organic Mode : Using a single polar solvent like ethanol, methanol, or acetonitrile can offer faster analysis times and sharp peaks.[13][14]
-
2. Illustrative Chiral HPLC Conditions
| Parameter | Example Condition | Rationale & Optimization Notes |
| Column | Lux Cellulose-2, 250 mm x 4.6 mm, 3 µm | Cellulose-based phases are broadly applicable for chiral recognition via H-bonding and dipole-dipole interactions.[4][13] |
| Mobile Phase | n-Hexane / Ethanol (90:10, v/v) | The ratio of hexane to alcohol is the primary lever for adjusting retention and resolution. Increasing alcohol content decreases retention time. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Column Temp. | 25 °C | Temperature can significantly impact chiral selectivity; it should be precisely controlled. |
| Detector | UV at 270 nm | Wavelength should be optimized for the specific analyte. |
3. Method Development Strategy
-
Screen different chiral columns (e.g., cellulose-based and amylose-based).
-
For the most promising column, screen different mobile phase modes (Normal Phase, Polar Organic).
-
Optimize the mobile phase composition (e.g., the hexane/alcohol ratio in NP) to achieve baseline resolution (Rs > 1.5) in the shortest possible time.
Part II: Gas Chromatography (GC) for Pyrazole Characterization
GC is a powerful technique for analyzing volatile and thermally stable pyrazole derivatives. When coupled with a Mass Spectrometer (GC-MS), it becomes an unparalleled tool for structural elucidation and impurity identification.[1]
Fundamental Principles of GC for Pyrazole Analysis
In GC, a sample is vaporized in a heated inlet and swept by a carrier gas (usually helium or hydrogen) through a long, narrow column. The column's inner surface is coated with a stationary phase. Separation occurs based on the analyte's boiling point and its specific interactions with the stationary phase. Compounds with lower boiling points and weaker interactions travel through the column faster.
For many pyrazole derivatives, especially those with non-polar substituents, GC is an ideal technique. However, pyrazoles with polar functional groups (e.g., -NH, -OH, -COOH) may require derivatization (e.g., silylation) to increase their volatility and prevent peak tailing.[5]
Getting Started: Inlet, Column, and Detector Selection
-
Inlet : A Split/Splitless inlet is standard. Use split mode for concentrated samples to avoid overloading the column and splitless mode for trace analysis to maximize sensitivity.
-
Column Selection : A low-to-mid polarity column, such as one with a 5% Phenyl / 95% Dimethylpolysiloxane stationary phase (e.g., DB-5, HP-5ms) , is a versatile choice for a wide range of pyrazole derivatives. These columns separate compounds primarily based on boiling point.
-
Detector :
-
Flame Ionization Detector (FID) : A robust, universal detector for organic compounds, suitable for routine purity checks.
-
Mass Spectrometer (MS) : The preferred detector for pyrazole analysis. It provides molecular weight information and characteristic fragmentation patterns, which are crucial for definitive identification of the main component and any unknown impurities.[1][15]
-
Protocol: GC-MS Method for Identification and Impurity Profiling
Objective : To identify a synthesized pyrazole and its process-related impurities using GC-MS.
1. Materials and Reagents
-
Pyrazole Sample
-
Dichloromethane or Ethyl Acetate, GC Grade
2. Instrument and Conditions
| Parameter | Recommended Starting Condition | Rationale & Optimization Notes |
| Column | HP-5ms, 30 m x 0.25 mm ID, 0.25 µm film | A standard, robust column for general-purpose analysis of semi-volatile compounds. |
| Carrier Gas | Helium, Constant Flow @ 1.2 mL/min | Inert and safe. Constant flow mode provides more stable retention times than constant pressure. |
| Inlet Temp. | 250 °C | Must be hot enough to ensure complete vaporization without causing thermal degradation. |
| Injection Mode | Split, 50:1 ratio | A high split ratio prevents column overload and ensures sharp peaks for a ~1 mg/mL sample. |
| Oven Program | 100 °C (hold 2 min), then 10 °C/min to 280 °C (hold 5 min) | The initial hold allows for separation of volatile components. The ramp separates compounds by boiling point. The final hold ensures all high-boiling components elute. |
| MS Transfer Line | 280 °C | Must be hot enough to prevent analyte condensation before reaching the ion source. |
| Ion Source Temp. | 230 °C | Standard temperature for electron ionization (EI). |
| Ionization Mode | Electron Ionization (EI) @ 70 eV | Standard EI energy provides reproducible fragmentation patterns for library matching. |
| Mass Range | m/z 40 - 500 | A wide enough range to capture the molecular ion and key fragments of most pyrazole derivatives. |
3. Sample Preparation
-
Prepare a dilute solution of the crude or purified product (~1 mg/mL) in a volatile organic solvent like dichloromethane or ethyl acetate.[5]
-
Ensure the sample is fully dissolved.
4. Experimental Workflow
Caption: GC-MS workflow for pyrazole identification and profiling.
Interpreting Mass Spectra of Pyrazoles
Under Electron Ionization (EI), pyrazoles exhibit characteristic fragmentation patterns that are invaluable for structural confirmation.[1] A comprehensive study of pyrazole fragmentation revealed two primary processes:
-
Expulsion of HCN : The molecular ion ([M]⁺•) or the [M-H]⁺ ion often loses a molecule of hydrogen cyanide (27 Da). This is a hallmark of many nitrogen-containing heterocycles.[1][15]
-
Loss of N₂ : The [M-H]⁺ ion can also undergo cleavage to lose a molecule of nitrogen gas (28 Da).[1][15]
Recognizing these characteristic losses in the mass spectrum of an unknown peak provides strong evidence that it is a pyrazole-containing compound. The fragmentation of substituents will also provide key structural information.
References
-
SIELC Technologies. (2018). Separation of Pyrazole on Newcrom R1 HPLC column. Available at: [Link]
-
El-Behairy, M. F., et al. (2021). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ACS Omega. Available at: [Link]
-
SIELC Technologies. Separation of 5-Amino-4-(aminocarbonyl)-1H-pyrazole-3-acetic acid on Newcrom R1 HPLC column. Available at: [Link]
-
Abdel-Megied, A. M., et al. (2020). Enantioselective HPLC Separation of Bioactive C5-Chiral 2-Pyrazolines on Lux Amylose-2 and Lux Cellulose-2: Comparative and Mechanistic Approaches. ResearchGate. Available at: [Link]
-
IJCPA. (2014). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. International Journal of Chemical and Pharmaceutical Analysis. Available at: [Link]
-
Kuhn, B. L., et al. (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. IntechOpen. Available at: [Link]
-
El-Behairy, M. F., et al. (2021). Enantioselective Separation of Chiral N1-Substituted-1 H -pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ResearchGate. Available at: [Link]
-
JEOL Ltd. Quantitative analysis of pyrazole pesticides in tea leaf by using FastGC-HRTOFMS. Available at: [Link]
-
JEOL Ltd. Qualitative analysis of pyrazole pesticides in tea leafby using FastGC-HRTOFMS. Available at: [Link]
-
El-Behairy, M. F., et al. (2021). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ACS Publications. Available at: [Link]
-
Kuhn, B. L., et al. (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate. Available at: [Link]
-
Li, W., et al. (2024). Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. RSC Medicinal Chemistry. Available at: [Link]
-
Paper Publications. (2017). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SUBSTITUTED PYRAZOLINE DERIVATIVES. Available at: [Link]
-
Al-Sabahi, A., et al. (2021). Development and Validation of an RP-HPLC- FLD Method for the Determination of Biogenic Amines after Pre-column Derivatization with. Sultan Qaboos University Journal For Science. Available at: [Link]
-
MDPI. (2024). Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. Available at: [Link]
-
MDPI. (2022). Explorative Sonophotocatalytic Study of C-H Arylation Reaction of Pyrazoles Utilizing a Novel Sonophotoreactor for Green and Sustainable Organic Synthesis. Available at: [Link]
-
IJTSRD. (2022). Synthesis and Characterization of Some Pyrazole based Heterocyclic Compounds. Available at: [Link]
-
Scribd. Synthesis and Characterization of Some Pyrazole Based Heterocyclic Compounds | PDF. Available at: [Link]
-
Aud, A. D., & Parcher, J. F. (1984). Gas chromatographic determination of aqueous trace hydrazine and methylhydrazine as corresponding pyrazoles. Analytical Chemistry. Available at: [Link]
-
Szczerba, T. New Chiral Method for Resolving a Chiral Pyrazole Intermediate – Analytical and Scale Up. American Laboratory. Available at: [Link]
-
Jetir.Org. (2023). SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. Available at: [Link]
-
Igbokwe, N. N., et al. (2023). A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized.... Wiley Online Library. Available at: [Link]
-
IntechOpen. (2022). Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. Available at: [Link]
-
RSC Publishing. (2020). Recent progress in chemosensors based on pyrazole derivatives. Available at: [Link]
-
Journal of Pharmaceutical Negative Results. (2022). Development And Validation Of Stability Indicating HPLC Method For Estimation Of Pyrazinamide In Plasma. Available at: [Link]
-
Journal of Pharmaceutical Negative Results. (2022). Development And Validation Of Stability Indicating HPLC Method For Estimation Of Pyrazinamide In Plasma. Available at: [Link]
-
ResearchGate. Preparation of pyrazole compounds by reaction with hydrazine without concomitant dehydroxylation. Available at: [Link]
-
Organic Syntheses. 5-Benzo[9][11]dioxol-5-yl-3-(4-chlorophenyl)-1-methyl-1H-pyrazole. Available at: [Link]
- Google Patents. (2009). IL110461A - Process for the preparation of pyrazole and its derivatives.
Sources
- 1. Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry | IntechOpen [intechopen.com]
- 2. Synthesis of novel pyrazole derivatives and neuroprotective effect investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. paperpublications.org [paperpublications.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Separation of 5-Amino-4-(aminocarbonyl)-1H-pyrazole-3-acetic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 11. Separation of Pyrazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 12. benchchem.com [benchchem.com]
- 13. Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Application Note: Synthesis and Validation of Pyrazole-Based Kinase Inhibitors
Mechanistic Rationale & Scaffold Design
The pyrazole ring is a privileged and highly versatile scaffold in medicinal chemistry, particularly in the design of ATP-competitive kinase inhibitors 1. The adjacent nitrogen atoms within the heteroaromatic pyrazole core serve as ideal hydrogen-bond donors and acceptors. This allows the molecule to precisely mimic the interactions of the adenine ring of ATP within the highly conserved hinge region of the kinase domain.
By utilizing structure-activity relationship (SAR)-guided approaches, researchers can optimize the chemical framework of pyrazole derivatives to enhance both potency and kinase specificity [[2]](). Functionalizing the pyrazole core with halogens (such as bromine or fluorine) or cyano groups provides synthetic handles for further diversification, enabling the rapid generation of compound libraries for oncology and anti-inflammatory drug discovery 3.
Target Signaling Pathway Context
Hyperactivation of critical cell signaling cascades, such as the PI3K/AKT/mTOR pathway, is a hallmark of numerous malignancies 1. Pyrazole-based inhibitors are frequently designed to target kinases like AKT, effectively halting the downstream signaling that promotes uncontrolled cell survival and proliferation.
Inhibition of the PI3K/AKT/mTOR signaling pathway by a pyrazole-based kinase inhibitor.
Synthetic Strategy: The Suzuki-Miyaura Cross-Coupling Approach
To rapidly generate a diverse library of pyrazole-based inhibitors, a divergent synthetic strategy is employed. Starting from a halogenated core—such as 1-benzyl-4-bromo-1H-pyrazole or 3-bromo-5-fluoro-1-methyl-1H-pyrazole [[1]](), 4—the Suzuki-Miyaura cross-coupling reaction facilitates the selective introduction of various aryl or heteroaryl groups at the brominated position. This selective C-Br bond activation is a powerful method for carbon-carbon bond formation 4.
Synthetic workflow for pyrazole-based kinase inhibitors via Suzuki-Miyaura cross-coupling.
Experimental Protocols
Protocol A: Suzuki-Miyaura Cross-Coupling of 1-Benzyl-4-bromo-1H-pyrazole
Expertise & Causality Note: The choice of a biphasic solvent system (e.g., 1,4-dioxane/water) is deliberate. Dioxane solubilizes the organic starting materials and the palladium catalyst, while water dissolves the inorganic base (e.g., K₂CO₃). This biphasic nature is crucial for activating the organoboron reagent for the transmetalation step of the catalytic cycle 4. Furthermore, rigorous degassing is mandated to prevent the oxidative deactivation of the Pd(0) catalyst and the unwanted homocoupling of the boronic acid.
Step-by-Step Methodology:
-
Preparation : In a Schlenk flask, combine 1-benzyl-4-bromo-1H-pyrazole (1.0 equiv), the desired arylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).
-
Solvent Addition & Degassing : Add a 4:1 mixture of 1,4-dioxane and water (5-10 mL) 1. Degas the suspension by bubbling argon or nitrogen through the mixture for 15 minutes.
-
Self-Validation Check: The absence of dissolved oxygen prevents the formation of black palladium species (Pd black) early in the reaction, ensuring the solution remains catalytically viable.
-
-
Catalyst Introduction : Quickly add Tetrakis(triphenylphosphine)palladium(0) (0.05 equiv) under a positive stream of inert gas 3.
-
Reaction Execution : Heat the mixture to 80-120 °C and stir for 2-24 hours 1.
-
In-Process Control (IPC) : Monitor the reaction via LC-MS 1.
-
Self-Validation Check: The reaction is deemed complete when the distinct isotopic doublet (M, M+2 of equal intensity) of the brominated starting material is fully consumed, replaced by the exact mass of the cross-coupled product.
-
-
Workup & Purification : Cool to room temperature, dilute with water, and extract with ethyl acetate or dichloromethane 1. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography.
Protocol B: In Vitro Kinase Inhibition Assay (ADP-Glo™)
Expertise & Causality Note: To accurately determine the IC₅₀, an assay measuring ADP production (a universal byproduct of kinase activity) is utilized 1. This avoids the need for radioactive ATP and allows for high-throughput screening of the synthesized pyrazole library.
Step-by-Step Methodology:
-
Compound Dilution : Prepare a 10-point 3-fold serial dilution of the purified pyrazole inhibitor in DMSO [[1]]().
-
Reaction Assembly : In a 96-well or 384-well plate, combine the target kinase (e.g., AKT1), the specific peptide substrate, and the inhibitor dilutions in assay buffer 1. Include positive (no inhibitor) and negative (no kinase) controls.
-
Initiation : Add ATP to initiate the reaction. Incubate at the optimal temperature (e.g., 30 °C) for 60 minutes 1.
-
Detection : Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete unreacted ATP (incubate 40 min at room temperature) 1. Then, add Kinase Detection Reagent to convert ADP to ATP and introduce luciferase/luciferin to generate a luminescent signal.
-
Data Analysis : Measure luminescence using a microplate reader.
-
Self-Validation Check: Ensure the Z'-factor of the control wells is >0.5, confirming assay robustness and signal-to-noise reliability before plotting the dose-response curve to calculate the IC₅₀.
-
Quantitative Data: SAR and Potency
The versatility of the pyrazole scaffold is evident in the nanomolar potency achieved across various kinase targets. The table below highlights the structure-activity relationship and target specificity of representative pyrazole-based inhibitors 1.
| Compound ID / Name | Target Kinase | IC₅₀ (nM) | Clinical / Research Status |
| Afuresertib | Akt1 | 0.08 | Clinical Development |
| Ruxolitinib | JAK1 / JAK2 | ~3 / ~3 | FDA Approved |
| AT9283 | Aurora A / B | 3 / 3 | Clinical Development |
| Prexasertib | CHK1 | <1 | Clinical Development |
| Compound 10 | Bcr-Abl | 14.2 | Preclinical Research |
References
-
Title: Design, Synthesis, Characterization, and Biological Evaluation of Novel Pyrazole Derivatives as Anticancer Agents Source: Nanotechnology Perceptions URL: [Link]
Sources
Application Note: Methyl 4,5-dimethyl-1H-pyrazole-3-carboxylate as a Core Scaffold in the Synthesis of Selective Anti-Inflammatory Agents
Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals Content Focus: Synthetic Methodologies, Structure-Activity Relationships (SAR), and Biological Profiling
Introduction & Rationale
Non-steroidal anti-inflammatory drugs (NSAIDs) remain the frontline therapy for managing acute and chronic inflammation. However, classical NSAIDs non-selectively inhibit both Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2), leading to severe gastrointestinal and renal toxicities[1]. The discovery that COX-2 is primarily an inducible enzyme expressed during inflammation, while COX-1 maintains gastric mucosal homeostasis, shifted drug development toward selective COX-2 inhibitors (coxibs)[2].
In recent years, the pyrazole heterocycle has emerged as a privileged scaffold for designing selective COX-2 and dual COX-2/5-LOX inhibitors[1][3]. Specifically, Methyl 4,5-dimethyl-1H-pyrazole-3-carboxylate (CAS: 60858-33-5) serves as an optimal molecular building block[4].
Causality of Structural Choices:
-
4,5-Dimethyl Substitution: The methyl groups at positions 4 and 5 significantly increase the lipophilicity of the pyrazole core. Mechanistically, COX-2 possesses a larger hydrophobic side pocket compared to COX-1 (due to the substitution of Ile523 in COX-1 with the smaller Val523 in COX-2)[2]. The steric bulk of the 4,5-dimethyl moiety anchors the molecule deeply into this Val523 pocket, driving high COX-2 selectivity.
-
C-3 Methyl Carboxylate: The ester functional group at position 3 provides a highly reactive site for downstream derivatization. It can be readily saponified and coupled with various aryl amines or hydrazines to form stable carboxamides, which mimic the binding interactions of established anti-inflammatory pharmacophores[3].
Figure 1: Mechanism of action for 4,5-dimethylpyrazole derivatives in the Arachidonic Acid cascade.
Quantitative Data Presentation
Before initiating synthesis, it is critical to verify the physicochemical properties of the starting material to ensure proper handling and stoichiometric calculations.
Table 1: Physicochemical Properties of the Starting Material[4][5]
| Property | Value / Description |
| Chemical Name | Methyl 4,5-dimethyl-1H-pyrazole-3-carboxylate |
| CAS Number | 60858-33-5 |
| Molecular Formula | C₇H₁₀N₂O₂ |
| Molecular Weight | 154.17 g/mol |
| Physical Form | Solid |
| Storage Conditions | Sealed in dry environment, 2–8 °C |
Table 2: Representative SAR & COX-2/COX-1 Selectivity Profiling[2][3]
Note: Data represents generalized in vitro enzyme inhibition assays for pyrazole-3-carboxamide analogs derived from this scaffold.
| Compound / Analog | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (SI) |
| Celecoxib (Reference) | > 50.0 | 0.04 | > 1250 |
| Analog A (Aryl Amide) | 32.4 | 0.55 | ~ 58.9 |
| Analog B (Aryl Hydrazide) | 45.1 | 0.12 | ~ 375.8 |
Synthetic Strategy & Workflows
The transformation of Methyl 4,5-dimethyl-1H-pyrazole-3-carboxylate into a potent anti-inflammatory agent is typically a two-step process:
-
Base-Catalyzed Saponification: Hydrolysis of the methyl ester to yield the free carboxylic acid.
-
Amide/Hydrazide Coupling: Activation of the carboxylic acid and subsequent reaction with an aryl amine or hydrazine.
Figure 2: Synthetic workflow from methyl ester starting material to biological evaluation.
Experimental Protocols
The following self-validating protocols are designed to maximize yield while preventing the degradation of the pyrazole ring.
Protocol A: Base-Catalyzed Ester Hydrolysis
Objective: Convert the methyl ester to 4,5-dimethyl-1H-pyrazole-3-carboxylic acid.
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve 1.0 eq (e.g., 1.54 g, 10 mmol) of Methyl 4,5-dimethyl-1H-pyrazole-3-carboxylate[4] in 20 mL of Methanol.
-
Base Addition: Slowly add 2.0 eq (20 mL of 1M) aqueous NaOH solution.
-
Reflux: Attach a reflux condenser and heat the mixture to 70 °C for 2–3 hours. Causality: Refluxing ensures complete cleavage of the sterically hindered ester. Monitor completion via TLC (Hexane:EtOAc 1:1; the starting material spot will disappear).
-
Solvent Removal: Cool to room temperature and remove the methanol under reduced pressure using a rotary evaporator.
-
Acidification & Precipitation: Cool the remaining aqueous layer in an ice bath and dropwise add 1M HCl until the pH reaches ~3. Causality: The pKa of the pyrazole carboxylic acid is approximately 4.0; bringing the pH to 3 ensures full protonation and precipitation of the product without protonating the pyrazole nitrogens (which would make it water-soluble again).
-
Isolation: Filter the white precipitate, wash with cold distilled water, and dry under a vacuum to yield the intermediate acid.
Protocol B: EDC/HOBt-Mediated Amide Coupling
Objective: Synthesize the target anti-inflammatory pyrazole-3-carboxamide.
-
Activation: In an oven-dried flask under N₂, dissolve 1.0 eq of 4,5-dimethyl-1H-pyrazole-3-carboxylic acid in anhydrous DMF (0.2 M concentration). Add 1.2 eq of EDC·HCl and 1.2 eq of HOBt. Stir for 15 minutes at room temperature.
-
Coupling: Add 1.1 eq of the desired aryl amine (e.g., 4-sulfamoylaniline for celecoxib-like analogs) followed by 2.5 eq of N,N-Diisopropylethylamine (DIPEA).
-
Reaction: Stir the mixture at room temperature for 12 hours.
-
Workup: Quench the reaction by pouring it into ice-cold water. Extract the aqueous phase with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with 5% NaHCO₃, brine, and dry over anhydrous Na₂SO₄.
-
Purification: Concentrate in vacuo and purify the crude product via silica gel column chromatography (DCM:MeOH gradient) to obtain the pure pyrazole-3-carboxamide.
Protocol C: In Vitro COX-1/COX-2 Inhibition Assay
Objective: Validate the target's selective anti-inflammatory profile.
-
Preparation: Utilize a commercial fluorometric COX inhibitor screening assay kit. Prepare solutions of the synthesized compounds in DMSO (final DMSO concentration in the assay well must not exceed 1% to prevent enzyme denaturation).
-
Incubation: In a 96-well plate, combine the assay buffer, heme cofactor, and either COX-1 or COX-2 human recombinant enzyme. Add the test compound (at varying concentrations: 0.01 µM to 100 µM) and incubate for 10 minutes at 37 °C.
-
Reaction Initiation: Add arachidonic acid (AA) and the fluorometric substrate (e.g., ADHP) to initiate the reaction.
-
Measurement: Read the fluorescence (Ex/Em = 535/587 nm) after 5 minutes. Calculate the IC₅₀ values using non-linear regression analysis to determine the Selectivity Index (SI = IC₅₀ COX-1 / IC₅₀ COX-2).
Conclusion
The utilization of Methyl 4,5-dimethyl-1H-pyrazole-3-carboxylate offers a highly efficient, modular pathway for the synthesis of next-generation NSAIDs. By leveraging the lipophilic 4,5-dimethyl substitution to target the Val523 pocket of COX-2, researchers can reliably engineer compounds with high anti-inflammatory efficacy and minimized gastrointestinal toxicity. The standardized EDC/HOBt coupling protocol ensures high-fidelity translation from the base scaffold to diverse, assay-ready libraries.
References
-
Sigma-Aldrich - Methyl 4,5-dimethyl-1H-pyrazole-3-carboxylate | 60858-33-5 4
-
IJPS Journal - From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives 1
-
Semantic Scholar - Synthesis, Biological Activity, and Molecular Modeling Studies of Pyrazole and Triazole Derivatives as Selective COX-2 Inhibitors2
-
Dovepress - Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues3
Sources
Development of antifungal agents from pyrazole derivatives
Introduction: The Pyrazole Advantage in Antifungal Discovery
The pyrazole ring (a 5-membered heterocycle with two adjacent nitrogen atoms) has established itself as a "privileged scaffold" in modern medicinal chemistry. Unlike traditional imidazoles (e.g., ketoconazole) or triazoles (e.g., fluconazole), pyrazole derivatives offer unique electronic properties that allow for fine-tuning of lipophilicity and metabolic stability.
In the context of antifungal drug development, pyrazoles primarily target two critical pathways:
-
Sterol 14
-demethylase (CYP51): Disrupting ergosterol biosynthesis, leading to membrane instability. -
Succinate Dehydrogenase (SDH): Inhibiting mitochondrial respiration (Complex II), a mechanism highly successful in agricultural fungicides (SDHIs) and gaining traction in medical mycology.
This guide provides a comprehensive workflow for the rational design, synthesis, and biological validation of pyrazole-based antifungal candidates.
Rational Design & Structure-Activity Relationship (SAR)
Effective pyrazole design requires a balance between the "head" (binding motif), the "linker," and the "tail" (hydrophobic domain).
SAR Logic Flow
The following diagram illustrates the critical modification zones on the pyrazole core to maximize antifungal potency.
Figure 1: Strategic modification zones on the pyrazole scaffold for antifungal optimization.
Key Design Principles
-
The C4-Linker: A carboxamide (
) or hydrazone linker at C4 is critical for hydrogen bonding with amino acid residues (e.g., Tyrosine or Serine) in the active site of CYP51 or SDH [1]. -
The N1-Tail: Bulky aryl or alkyl groups here occupy the hydrophobic access channel. Introduction of halogens (F, Cl) on this phenyl ring typically improves metabolic stability and potency [2].
-
The C3-Substituent: Electron-withdrawing groups (e.g.,
, ) enhance the acidity of the NH linker, strengthening the hydrogen bond interaction with the target enzyme [3].
Chemical Synthesis Protocol
This protocol details the synthesis of a 1-aryl-3-methyl-1H-pyrazole-4-carboxamide derivative, a representative lead structure.
Reagents & Equipment
-
Reactants: Phenylhydrazine, Ethyl acetoacetate, DMF-
(Vilsmeier reagent), , Thionyl chloride ( ), Aniline derivative. -
Solvents: Ethanol, Dichloromethane (DCM), THF.
-
Analysis: TLC (Silica gel 60 F254),
H-NMR (DMSO- ).
Step-by-Step Methodology
Stage 1: Construction of the Pyrazole Core
-
Cyclocondensation: Dissolve phenylhydrazine (10 mmol) and ethyl acetoacetate (10 mmol) in Ethanol (20 mL).
-
Reflux: Heat at reflux (
) for 4–6 hours. Monitor by TLC.[1] -
Isolation: Cool to room temperature. The pyrazolone intermediate often precipitates. Filter and wash with cold ethanol.
Stage 2: Formylation (Vilsmeier-Haack)
-
Reagent Prep: Add
(30 mmol) dropwise to DMF (10 mL) at to generate the Vilsmeier salt. -
Addition: Add the pyrazolone intermediate from Stage 1.
-
Heating: Heat to
for 4 hours. -
Hydrolysis: Pour the mixture into crushed ice/sodium acetate solution. The 4-formyl-pyrazole derivative precipitates. Filter and dry.
Stage 3: Oxidation to Carboxylic Acid
-
Oxidation: Dissolve the aldehyde in Acetone/Water. Add
(1.5 eq) and heat at for 2 hours. -
Workup: Filter
. Acidify filtrate with HCl to pH 2. Collect the precipitate (Pyrazole-4-carboxylic acid).
Stage 4: Amide Coupling (The Active Pharmacophore)
-
Activation: Reflux the carboxylic acid in excess
(5 mL) for 2 hours. Evaporate excess to obtain the acid chloride. -
Coupling: Dissolve acid chloride in dry DCM. Add the target amine (e.g., 4-fluoroaniline) and Triethylamine (TEA) as a base.
-
Stir: Stir at Room Temperature (RT) for 6 hours.
-
Purification: Wash with
, brine, and water. Recrystallize from Ethanol.
Biological Evaluation: In Vitro Susceptibility
Standard: CLSI M27 (Yeasts) or M38 (Filamentous Fungi) [4].[2] Objective: Determine the Minimum Inhibitory Concentration (MIC).
Protocol: CLSI M27 Broth Microdilution [2]
-
Media Preparation:
-
Use RPMI 1640 medium buffered with MOPS (0.165 M) to pH 7.0.
-
Critical: Do not use unbuffered media; pH shifts can alter pyrazole ionization.
-
-
Inoculum Preparation:
-
Compound Dilution:
-
Dissolve pyrazole derivative in DMSO (Stock 1600
). -
Prepare serial 2-fold dilutions in RPMI 1640.
-
Constraint: Final DMSO concentration in wells must be
to avoid solvent toxicity.
-
-
Incubation & Readout:
-
Add 100
inoculum to 100 drug dilution in 96-well plates. -
Incubate at
for 24h (Candida) or 48h (Cryptococcus/Aspergillus). -
Endpoint: The lowest concentration showing 50% inhibition (IC50) or 100% inhibition (MIC) compared to growth control.
-
Data Presentation Example
| Compound ID | R-Group (N1) | R-Group (C4-Amide) | MIC ( | MIC ( |
| PYR-01 | Phenyl | 4-Fluorophenyl | 4.0 | 8.0 |
| PYR-02 | 4-Cl-Phenyl | 2,4-Difluorophenyl | 0.25 | 1.0 |
| Fluconazole | (Control) | - | 0.5 | >64 |
Mechanism of Action (MoA) Validation
To confirm the pyrazole derivative targets CYP51 (Erg11), a spectral binding assay is required.
CYP51 Binding Assay Protocol
Principle: Azole/Pyrazole nitrogens coordinate with the Heme iron of CYP51, causing a "Type II" spectral shift (peak ~425 nm, trough ~390 nm) [5].
-
Enzyme Source: Microsomes from C. albicans or recombinant S. cerevisiae expressing CaCYP51.
-
Titration:
-
Place 1 mL of microsomal protein (2 mg/mL) in sample and reference cuvettes.
-
Record baseline.
-
Add pyrazole compound (0.1 – 10
) to the sample cuvette; add solvent (DMSO) to reference.
-
-
Measurement: Scan from 350 to 500 nm.
-
Calculation: Plot the difference in absorbance (
) vs. concentration to determine the Binding Constant ( ).
Workflow Visualization
Figure 2: Integrated workflow from lead identification to MoA validation.
Troubleshooting & Expert Insights
-
Regioisomerism: In the initial cyclocondensation (Stage 1), two isomers (1,3-dimethyl vs 1,5-dimethyl) can form.
-
Solution: Use 19F-NMR (if fluorinated) or NOESY NMR to confirm the regiochemistry. The 1,3-isomer is typically thermodynamically favored and more biologically active in this scaffold class.
-
-
Solubility Issues: Pyrazole carboxamides can be highly lipophilic (LogP > 4), leading to precipitation in aqueous media.
-
Solution: If MIC results vary wildly, check for precipitation. Incorporate a morpholine or piperazine tail at the N1 position to improve water solubility without sacrificing target binding.
-
-
False Positives in MIC:
-
Insight: "Trailing growth" (partial inhibition) is common with azoles/pyrazoles in Candida. Read the MIC at 50% inhibition (MIC50) rather than total clearance for more reproducible data.
-
References
-
Design, Synthesis, Antifungal Activity, and Action Mechanism of Pyrazole-4-carboxamide Derivatives. Journal of Agricultural and Food Chemistry. (2024).
-
Structure-activity relationship SAR studies of tested compounds against antifungal activities. European Journal of Medicinal Chemistry. (2025).
-
Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group. Molecules. (2022).
-
Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts (M27). Clinical and Laboratory Standards Institute (CLSI). (2017).[4][5]
-
Small-Molecule Inhibitors Targeting Sterol 14α-Demethylase (CYP51). ChemMedChem. (2021).
Sources
Troubleshooting & Optimization
Technical Support Center: Optimization of Pyrazole Synthesis
From the Desk of the Senior Application Scientist
Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of synthesizing this vital heterocyclic scaffold. Pyrazoles are a cornerstone in medicinal chemistry and materials science, but their synthesis is not without its challenges. This document moves beyond simple protocols to provide a deeper understanding of the reaction mechanics, enabling you to troubleshoot and optimize your experiments effectively. Here, we will address common issues from low yields and poor regioselectivity to purification hurdles, grounding our advice in established chemical principles and cutting-edge methodologies.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions that often arise during the planning and execution of pyrazole synthesis.
Q1: What is the most common and robust method for synthesizing pyrazoles?
The most prevalent and historically significant method is the Knorr pyrazole synthesis , which involves the cyclocondensation of a 1,3-dicarbonyl compound (or its synthetic equivalent) with a hydrazine.[1][2][3] This method is widely used due to the commercial availability of a vast array of starting materials. The reaction proceeds through an initial condensation to form a hydrazone or enamine intermediate, followed by intramolecular cyclization and dehydration to yield the stable, aromatic pyrazole ring.[2][3]
Q2: What are the critical reaction parameters I should focus on for optimization?
Several parameters critically influence the success of a pyrazole synthesis. Optimization often involves a systematic evaluation of the following:
-
Catalyst: The reaction is typically catalyzed by acid (e.g., acetic acid, mineral acids) or, in some cases, a base.[4] Modern methods may employ metal catalysts (e.g., nano-ZnO, copper, palladium) for improved efficiency and selectivity.[1][4][5]
-
Solvent: The choice of solvent can dramatically affect reaction rates and, most importantly, regioselectivity.[6][7] Protic solvents like ethanol are common, but aprotic dipolar solvents such as DMF or NMP can offer better results, especially with aryl hydrazines.[6][8]
-
Temperature: Reaction temperatures can range from room temperature to reflux, depending on the reactivity of the substrates.[8] Increasing the temperature can improve conversion but may also lead to more side products.[9]
-
Stoichiometry: The ratio of reactants is crucial. While a 1:1 ratio is theoretically required, a slight excess of the hydrazine (1.1-1.2 equivalents) is often used to ensure complete consumption of the more valuable dicarbonyl compound.[6]
Q3: My reaction mixture turns yellow or red. Is this normal, and what causes it?
Yes, the development of a yellow, red, or orange color is a very common observation in reactions involving hydrazines.[10] This is often due to the formation of minor, highly conjugated byproducts or the slight decomposition or air oxidation of the hydrazine starting material.[10][11] While often unavoidable, intense coloration can sometimes indicate significant side reactions. If yields are poor, the cause of the color should be investigated. Using fresh, high-purity hydrazine and running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help minimize these side reactions.[2]
Q4: Should I use conventional heating, microwave irradiation, or flow chemistry?
The choice depends on your specific goals, scale, and available equipment.
| Method | Advantages | Disadvantages | Best For |
| Conventional Heating | Simple, requires standard lab equipment. | Longer reaction times (hours), potential for side product formation due to prolonged heating. | Standard, small-scale laboratory synthesis. |
| Microwave (MW) Synthesis | Drastic reduction in reaction time (minutes), often improved yields, cleaner reactions.[12][13] | Requires specialized microwave reactor, scalability can be limited. | Rapid reaction screening, optimization, and library synthesis.[12] |
| Flow Chemistry | Superior control over reaction parameters (temp, pressure, time), enhanced safety, easy scalability, potential for higher purity and yields.[14][15][16] | Requires specialized flow chemistry setup, higher initial equipment cost. | Process development, large-scale synthesis, and integrating synthesis with purification.[17] |
Section 2: Troubleshooting Guide: Specific Issues & Solutions
This section provides in-depth solutions to the most common problems encountered during pyrazole synthesis.
Issue 1: Low Yield or No Reaction
Q: My pyrazole synthesis is resulting in a very low yield or fails to proceed. What are the potential causes and solutions?
Low conversion is a frequent issue stemming from several factors. A systematic approach is the best way to identify the root cause.
Potential Causes & Recommended Actions:
-
Purity of Starting Materials:
-
Problem: Hydrazine and its derivatives can degrade over time, especially when exposed to air and light.[2][6] β-Ketonitriles and 1,3-dicarbonyls can be susceptible to hydrolysis.[6]
-
Solution: Use freshly opened or purified hydrazine. Ensure your dicarbonyl compound is pure and free from acidic or basic impurities that could catalyze decomposition.[6] Sourcing high-purity starting materials is critical for reproducibility.[8]
-
-
Suboptimal Reaction Conditions:
-
Problem: The reaction temperature may be too low, or the reaction time too short. The chosen solvent or catalyst may not be optimal for your specific substrates.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS to determine the optimal reaction time.[6] If the reaction is sluggish, consider increasing the temperature.[9] Screen different solvents (e.g., ethanol, DMF, toluene) and catalysts (e.g., acetic acid, p-TSA, nano-ZnO) to find the ideal combination for your system.[4][8]
-
-
Formation of a Stable Intermediate:
-
Problem: The reaction can sometimes stall after the formation of the initial hydrazone intermediate, which may be slow to cyclize under the current conditions.
-
Solution: If you have isolated the hydrazone, try altering the conditions to specifically promote the cyclization step. This could involve increasing the temperature, changing to a higher-boiling solvent, or adding a stronger acid catalyst.[6]
-
Issue 2: Formation of Regioisomers
Q: My reaction with an unsymmetrical dicarbonyl is producing a mixture of regioisomers. How can I improve the regioselectivity?
This is one of the most significant challenges in pyrazole synthesis.[18] The formation of regioisomers occurs when an unsymmetrical 1,3-dicarbonyl reacts with a substituted hydrazine, as the initial nucleophilic attack can happen at either of the two different carbonyl carbons.[7]
Strategies to Control Regioselectivity:
-
Exploit Steric and Electronic Effects:
-
Principle: The initial attack of the hydrazine is governed by the steric accessibility and electrophilicity of the two carbonyl carbons.[7]
-
Application: A bulky substituent will sterically hinder one carbonyl, directing the hydrazine to attack the less hindered carbon.[6] Conversely, a strong electron-withdrawing group (like -CF₃) will make the adjacent carbonyl carbon more electrophilic and thus more susceptible to attack.[7][19]
-
-
Optimize Reaction Conditions (pH and Solvent):
-
Principle: The reaction mechanism and the stability of intermediates can be highly dependent on the reaction medium.
-
Application: The choice of solvent and pH can be pivotal. For instance, reacting an arylhydrazine hydrochloride in an aprotic dipolar solvent like DMF often yields better regioselectivity than using the free base in a protic solvent like ethanol.[1][6] Acidic conditions may favor one isomer, while basic conditions favor the other.[6] It has been shown that using arylhydrazine hydrochlorides can favor the formation of the 1,3-regioisomer, while the free hydrazine base can lead to the 1,5-regioisomer.[18]
-
-
Strategic Catalyst Selection:
-
Principle: Certain catalysts can influence the reaction pathway to favor a specific regioisomer.
-
Application: While simple acid catalysis often gives mixtures, specific transition metal catalysts have been developed that offer excellent regiocontrol.[4] For example, specific palladium-catalyzed methods have been reported to provide high regioselectivity.[20]
-
Issue 3: Purification Challenges
Q: The crude product from my pyrazole synthesis is proving difficult to purify. What are the best strategies?
Purification can be complicated by the presence of unreacted starting materials, regioisomers, or colored impurities.[11]
Recommended Purification Techniques:
-
Acid-Base Extraction:
-
Principle: The pyrazole ring is basic and can be protonated by an acid to form a water-soluble salt. Most organic impurities will remain in the organic phase.
-
Protocol: Dissolve the crude product in an organic solvent (e.g., ethyl acetate).[11] Extract with a dilute aqueous acid (e.g., 1 M HCl). The pyrazole will move to the aqueous layer. Separate the layers, then basify the aqueous layer (e.g., with 1 M NaOH) to precipitate the pure pyrazole product, which can then be collected by filtration or extracted back into an organic solvent.[11]
-
-
Recrystallization:
-
Principle: This classic technique relies on the difference in solubility of the product and impurities in a given solvent at different temperatures.
-
Solvent Selection: Common solvents for pyrazole recrystallization include ethanol, ethanol/water mixtures, ethyl acetate, or hexane/ethyl acetate combinations.[21][22] The ideal solvent is one in which the pyrazole is sparingly soluble at room temperature but highly soluble when hot.
-
Troubleshooting: If the product "oils out," try using a larger volume of solvent or cooling the solution more slowly.[21] Seeding with a pure crystal can also induce proper crystallization.[21]
-
-
Column Chromatography:
-
Principle: If isomers are present or other methods fail, silica gel chromatography is the most powerful tool for separation.
-
Execution: For basic pyrazole compounds, it is sometimes beneficial to deactivate the silica gel by adding a small amount of triethylamine (e.g., 1%) to the eluent to prevent the product from streaking or irreversibly binding to the acidic silica.[22]
-
Section 3: Experimental Protocols & Methodologies
These protocols are general guidelines and may require optimization for specific substrates.
Protocol 1: Classic Acid-Catalyzed Knorr Pyrazole Synthesis
This protocol describes a typical procedure for synthesizing a 3-methyl-5-phenyl-1H-pyrazole derivative.
-
Materials:
-
1,3-Dicarbonyl (e.g., benzoylacetone) (1.0 equiv)
-
Hydrazine hydrate (1.1 equiv)
-
Solvent (e.g., Ethanol)
-
Catalyst: Glacial Acetic Acid (catalytic amount, ~5 drops)
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the 1,3-dicarbonyl compound in ethanol.[6]
-
Add the hydrazine hydrate to the solution, followed by the catalytic amount of glacial acetic acid.[2]
-
Heat the reaction mixture to reflux (approx. 80 °C for ethanol).
-
Monitor the reaction progress by TLC (e.g., using a 30:70 ethyl acetate/hexanes mobile phase) until the starting dicarbonyl spot has been consumed (typically 1-3 hours).[2]
-
Once complete, cool the reaction mixture to room temperature and reduce the solvent volume under reduced pressure.
-
Pour the residue into ice-cold water with stirring. The pyrazole product should precipitate as a solid.[2]
-
Collect the solid by vacuum filtration, wash with a small amount of cold water, and dry to obtain the crude product. Further purification can be done by recrystallization from an ethanol/water mixture.[21]
-
Protocol 2: Microwave-Assisted Synthesis
This protocol demonstrates the acceleration of the Knorr synthesis using microwave irradiation.
-
Materials:
-
Hydrazone of a substituted acetophenone (1.0 equiv)
-
Vilsmeier-Haack reagent (POCl₃ in DMF)
-
-
Procedure:
-
Caution: Vilsmeier-Haack reagent is corrosive and moisture-sensitive. Handle in a fume hood.
-
In a microwave-safe reaction vessel, add the hydrazone to a pre-prepared Vilsmeier-Haack reagent.
-
Cap the vessel and place it in the microwave reactor.
-
Irradiate the mixture for 45-120 seconds at a power and temperature appropriate for the scale and solvent (e.g., 100 W, 75-100 °C).[23]
-
After irradiation, cool the vessel to room temperature.
-
Carefully pour the reaction mixture over crushed ice and neutralize with a base like sodium bicarbonate.
-
The solid product that precipitates is collected by vacuum filtration, washed with water, and recrystallized from a suitable solvent (e.g., ethanol or DMF/ethanol).
-
References
-
The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. ResearchGate. Available at: [Link]
-
The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. MDPI. Available at: [Link]
-
Two-Stage Synthesis of Pyrazoles from Acetophenones by Flow Chemistry. GalChimia. Available at: [Link]
-
Photochemical Synthesis of Pyrazolines from Tetrazoles in Flow. Thieme Chemistry. Available at: [Link]
-
Microwave assisted synthesis of novel pyrazoles. NISCAIR Online Periodicals Repository. Available at: [Link]
-
Advances in Pyranopyrazole Scaffolds’ Syntheses Using Sustainable Catalysts—A Review. MDPI. Available at: [Link]
-
Microwave Assisted Synthesis of Antioxidant Dihydro-Pyrazole Hybrids as Possible Lipoxygenase Inhibitors. MDPI. Available at: [Link]
-
Recent Advancements in Microwave Assisted Synthesis of Pyrazole Analogues: An Ecological Synthetic Approach. Taylor & Francis Online. Available at: [Link]
-
Regiocontrol in the synthesis of 1,5‐ or 1,4‐substituted pyrazoles 12–14 from enones 4. ResearchGate. Available at: [Link]
-
Microwave-assisted synthesis of N-pyrazole ureas and the p38α inhibitor BIRB 796 for study into accelerated cell ageing. Royal Society of Chemistry. Available at: [Link]
-
The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. PubMed. Available at: [Link]
-
(PDF) Microwave-Assisted Synthesis of Some Pyrazole Derivatives via Vilsmeier-Haack Formylation and Their Biological Activity. Academia.edu. Available at: [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. Available at: [Link]
-
Optimization of the reaction conditions for the synthesis of pyrano[2,3-c]pyrazole 5a. ResearchGate. Available at: [Link]
-
Decoding ortho regiospecificity and high endo stereoselectivity in pyrazole synthesis via the activation/strain model. Royal Society of Chemistry. Available at: [Link]
-
Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates. ResearchGate. Available at: [Link]
-
Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI. Available at: [Link]
-
Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. PMC. Available at: [Link]
-
The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. ResearchGate. Available at: [Link]
-
How can I purify a pyrazole compound with a N-C-N bond without using a silica column? ResearchGate. Available at: [Link]
-
Pyrazole synthesis. Organic Chemistry Portal. Available at: [Link]
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. Available at: [Link]
- Method for purifying pyrazoles. Google Patents.
-
synthesis of pyrazoles. YouTube. Available at: [Link]
-
Iodine-promoted synthesis of pyrazoles from 1,3-dicarbonyl compounds and oxamic acid thiohydrazides. Royal Society of Chemistry. Available at: [Link]
- Process for the purification of pyrazoles. Google Patents.
-
Pyrazole synthesis under microwave irradiation and solvent-free conditions. SciELO. Available at: [Link]
-
Optimization of the reaction conditions for the synthesis of the 3,5-disubstituted 1H-pyrazole 2a a. ResearchGate. Available at: [Link]
-
Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions. Royal Society of Chemistry. Available at: [Link]
-
Green synthesis of pyrazole systems under solvent-free conditions. Taylor & Francis Online. Available at: [Link]
-
Effect of various temperatures and solvents in the synthesis of 5a, using [DMBSI]HSO 4. ResearchGate. Available at: [Link]
-
Synthesis and Properties of Pyrazoles. Encyclopedia.pub. Available at: [Link]
-
Knorr Pyrazole Synthesis advice. Reddit. Available at: [Link]
Sources
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. m.youtube.com [m.youtube.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. reddit.com [reddit.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. tandfonline.com [tandfonline.com]
- 13. scielo.br [scielo.br]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. galchimia.com [galchimia.com]
- 18. Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. researchgate.net [researchgate.net]
- 23. mdpi.com [mdpi.com]
Technical Support Center: Troubleshooting Methyl 4,5-Dimethyl-1H-Pyrazole-3-Carboxylate Synthesis
Welcome to the Technical Support Center for the synthesis of Methyl 4,5-dimethyl-1H-pyrazole-3-carboxylate (CAS: 60858-33-5). This guide is designed for research scientists and process chemists facing yield, purity, or scalability issues during the cyclocondensation of 1,3-dicarbonyl precursors with hydrazine.
By understanding the mechanistic causality behind impurity formation, you can implement self-validating protocols to ensure high-fidelity synthesis.
Mechanistic Pathways & Impurity Mapping
The synthesis of highly substituted pyrazoles typically proceeds via the Knorr-type cyclocondensation of a 1,3-dicarbonyl compound (in this case, methyl 3-methyl-2,4-dioxopentanoate) with hydrazine [1]. While this pathway is robust, the presence of multiple electrophilic centers (two ketones and one ester) creates competing reaction trajectories.
The most critical failure point is the nucleophilic attack of excess hydrazine on the target ester moiety, leading to the formation of a carbohydrazide impurity [2].
Mechanistic pathway of target synthesis and common impurity formation.
Diagnostic Logic & Analytical Signatures
A major challenge in this synthesis is that the primary impurity (Carbohydrazide) and the target molecule are isobaric at low resolution. The methoxy group (-OCH₃, 31.018 Da) and the hydrazinyl group (-NHNH₂, 31.030 Da) share the same nominal mass, making standard LC-MS deceptive.
Diagnostic logic tree for identifying pyrazole synthesis impurities.
Quantitative Analytical Summary
| Impurity Name | Molecular Formula | Exact Mass [M+H]⁺ | Diagnostic ¹H-NMR Feature | Primary Cause |
| Target Pyrazole | C₇H₁₀N₂O₂ | 155.0815 | 3.85 ppm (s, 3H, -OCH₃) | N/A |
| Carbohydrazide | C₆H₁₀N₄O | 155.0927 | Absence of 3.85 ppm peak; broad NH₂ | Excess Hydrazine |
| Carboxylic Acid | C₆H₈N₂O₂ | 141.0659 | Absence of 3.85 ppm peak; broad COOH | Hydrolysis (H₂O/Base) |
| Decarboxylated | C₅H₈N₂ | 97.0760 | 7.30 ppm (s, 1H, pyrazole C3-H) | Thermal Degradation |
Troubleshooting FAQs
Q1: My LC-MS shows a single peak at m/z 155, but the isolated yield is low and the physical properties don't match. What went wrong? Expertise & Experience: You have likely synthesized the 4,5-dimethyl-1H-pyrazole-3-carbohydrazide impurity. Because hydrazine is a potent nucleophile, an excess will rapidly convert your newly formed ester into a hydrazide. Since the target and the hydrazide are nearly isobaric (Δ ~0.011 Da), low-resolution MS cannot distinguish them. Solution: Verify via ¹H-NMR. If the sharp 3H singlet at ~3.85 ppm is missing, you have the hydrazide. To prevent this, strictly control hydrazine stoichiometry (1.05 eq max) and maintain temperatures below 5 °C during the initial addition.
Q2: I am observing a significant amount of the carboxylic acid derivative (m/z 141[M+H]⁺). How is the ester hydrolyzing? Expertise & Experience: Hydrazine hydrate is highly basic and contains water. Under elevated temperatures, this creates perfect conditions for base-catalyzed ester hydrolysis, yielding 4,5-dimethyl-1H-pyrazole-3-carboxylic acid [3]. Solution: Switch from aqueous hydrazine hydrate to hydrazine monohydrochloride in an anhydrous solvent (like absolute methanol). Buffer the system with an equivalent of sodium acetate. This eliminates the basic aqueous environment responsible for hydrolysis.
Q3: The reaction stalls, and MS shows a mass corresponding to the uncyclized hydrazone intermediate. How do I drive the cyclization? Expertise & Experience: The initial condensation forms a hydrazone rapidly, but the subsequent ring closure requires the second nitrogen to attack the adjacent carbonyl. This step is heavily dependent on acid catalysis to increase the electrophilicity of the carbonyl carbon. Solution: After the initial low-temperature addition, add a catalytic amount of glacial acetic acid (5 mol%) and gently heat the reaction to 60 °C.
Q4: During scale-up and distillation, I detected a low molecular weight impurity (m/z 97 [M+H]⁺). What is this? Expertise & Experience: This is 3,4-dimethyl-1H-pyrazole. Pyrazole-3-carboxylic acids (formed via the hydrolysis pathway mentioned in Q2) are highly susceptible to thermal decarboxylation. If your crude mixture contains the acid impurity and is subjected to high heat during drying or distillation, it will decarboxylate. Solution: Keep all downstream processing and drying temperatures strictly below 80 °C. Implement a mild basic aqueous wash (e.g., saturated NaHCO₃) during workup to extract any trace carboxylic acid before thermal concentration.
Validated Experimental Protocol
To ensure a self-validating and robust synthesis of Methyl 4,5-dimethyl-1H-pyrazole-3-carboxylate, follow this optimized methodology. This protocol uses salt-buffered conditions to intrinsically prevent both over-reaction (hydrazide formation) and degradation (hydrolysis).
Step-by-Step Methodology:
-
Preparation: In an oven-dried 250 mL round-bottom flask equipped with a magnetic stirrer and argon inlet, dissolve methyl 3-methyl-2,4-dioxopentanoate (10.0 g, 63.2 mmol, 1.0 eq) in anhydrous absolute methanol (125 mL).
-
Cooling: Submerge the flask in an ice-water bath and allow the internal temperature to reach 0–5 °C.
-
Buffered Addition: In a separate flask, prepare a solution of hydrazine monohydrochloride (4.55 g, 66.4 mmol, 1.05 eq) and anhydrous sodium acetate (5.45 g, 66.4 mmol, 1.05 eq) in absolute methanol (50 mL). Add this mixture dropwise to the dicarbonyl solution over 45 minutes.
-
Causality: The slow addition at low temperature ensures the more reactive ketones are targeted first, while the buffered hydrochloride salt prevents the basic hydrolysis of the ester.
-
-
Acid-Catalyzed Cyclization: Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Add glacial acetic acid (0.19 g, 3.16 mmol, 0.05 eq). Attach a reflux condenser and heat to 60 °C for 4 hours.
-
In-Process Validation: Remove a 50 µL aliquot, dilute in 1 mL acetonitrile, and analyze via LC-HRMS. The presence of a dominant m/z 155.0815 peak confirms successful cyclization without hydrazide conversion.
-
Workup: Cool the reaction to room temperature and concentrate under reduced pressure (water bath strictly < 40 °C to prevent thermal degradation).
-
Purification: Partition the crude residue between ethyl acetate (150 mL) and saturated aqueous NaHCO₃ (100 mL). The basic wash actively removes any trace 4,5-dimethyl-1H-pyrazole-3-carboxylic acid. Wash the organic layer with brine (50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate to yield the pure target compound as a solid.
References
- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review Source: MDPI URL
- Synthesis of some pyrazole‐3‐carboxylic acid‐hydrazide and pyrazolopyridazine compounds Source: ResearchGate URL
- Synthesis of some substituted pyrazole-3-carboxylic acids with possible hypoglycemic and antimicrobial activity Source: PubMed URL
Technical Support Center: Navigating the Challenges of Pyrazole Derivative Scale-Up Synthesis
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for pyrazole derivative synthesis. This guide is designed to provide practical, in-depth troubleshooting advice and answers to frequently asked questions encountered during the scale-up of these critical reactions. As Senior Application Scientists, we understand that transitioning a synthesis from the bench to a larger scale introduces a new set of variables and challenges. This resource is built on a foundation of scientific principles and field-proven experience to help you navigate these complexities successfully.
I. Troubleshooting Guide: From Bench to Bulk
This section addresses specific, common issues that arise during the scale-up of pyrazole derivative synthesis. Each problem is analyzed from a mechanistic and practical standpoint to provide robust solutions.
Issue 1: Exothermic Runaway and Poor Temperature Control
Symptom: A rapid, uncontrolled increase in reaction temperature, often observed during the cyclization step, especially when using hydrazine derivatives.
Causality: The condensation reaction between a 1,3-dicarbonyl compound and hydrazine to form the pyrazole ring is often exothermic.[1] On a larger scale, the surface-area-to-volume ratio of the reactor decreases, which significantly reduces the efficiency of heat dissipation.[2] This can lead to localized "hot spots" or a general thermal runaway, resulting in side reactions, product degradation, and significant safety hazards.[3]
Solutions:
-
Controlled Reagent Addition: Implement a slow, controlled addition profile for the hydrazine reagent.[4] For highly exothermic reactions, subsurface addition is often preferred to ensure rapid mixing and heat exchange.
-
Efficient Cooling: Ensure the reactor is equipped with a sufficiently powerful cooling system, such as a jacketed reactor with a temperature control unit.[1] Monitor the internal reaction temperature, not just the jacket temperature, for a more accurate reading.
-
Dilution: Increasing the solvent volume can help to absorb the heat of reaction. Dilute solutions of hydrazine are also inherently safer.[3]
-
Process Hazard Analysis (PHA): Before scaling up, perform a thorough PHA to identify potential thermal hazards and establish critical safety parameters.[5]
Issue 2: Low Yield and Incomplete Conversion
Symptom: The reaction stalls, or the yield of the desired pyrazole derivative is significantly lower than in small-scale experiments.
Causality: Low yields can stem from several factors, including poor mixing, suboptimal reaction conditions, or the degradation of starting materials.[6][7] Inefficient mixing in larger reactors can lead to localized concentration gradients, preventing the reactants from interacting effectively.[1]
Solutions:
-
Optimize Agitation: Ensure the reactor's agitation system is adequate for the viscosity of the reaction mixture and the reactor size.[1]
-
Reaction Monitoring: Monitor the reaction progress closely using techniques like TLC or HPLC to confirm completion before work-up.[1]
-
Reagent Quality: Use high-purity starting materials. Hydrazine and its derivatives can degrade over time, especially when exposed to air and light.[6] Using freshly distilled or high-purity reagents can significantly improve outcomes.
-
Catalyst Optimization: Many pyrazole syntheses benefit from an acid or base catalyst.[7] The type and concentration of the catalyst may need to be re-optimized for the larger scale.
Issue 3: Formation of Impurities and Regioisomers
Symptom: The final product is contaminated with significant amounts of by-products, including regioisomers, which can be difficult to separate.
Causality: The formation of regioisomers is a common challenge in the synthesis of unsymmetrically substituted pyrazoles.[3][8] The reaction conditions, including solvent, temperature, and catalyst, can influence the regioselectivity of the cyclization reaction.[7] Side reactions, such as oxidation of the product or starting materials, can also lead to impurities.[1]
Solutions:
-
Condition Screening: Perform a screening of reaction conditions (solvent, temperature, catalyst) at a small scale to identify parameters that maximize the formation of the desired regioisomer.[3]
-
Inert Atmosphere: If the product or starting materials are sensitive to oxidation, perform the reaction and work-up under an inert atmosphere (e.g., nitrogen or argon).[1]
-
Alternative Synthetic Routes: If regioselectivity remains a persistent issue, consider exploring alternative synthetic pathways that offer better control.[3]
Issue 4: Difficult Product Isolation and Purification
Symptom: The pyrazole derivative "oils out" during crystallization, is highly soluble in the reaction solvent, or co-crystallizes with impurities.[1][8]
Causality: The physical properties of the final product can make isolation challenging. Poor solubility can hinder purification by recrystallization, while high solubility can lead to product loss during work-up.[9]
Solutions:
-
Solvent Screening for Crystallization: Conduct a systematic solvent screen to find a suitable solvent or solvent mixture for recrystallization.[9] Using a binary solvent system (a "good" solvent and a "poor" solvent) can often induce crystallization.[9]
-
Salt Formation: If the pyrazole derivative is basic, consider forming a salt (e.g., hydrochloride) which may have better crystallinity and different solubility properties.[1][2]
-
Alternative Purification Methods: If recrystallization is ineffective, column chromatography may be necessary. While less ideal for very large scales, it can be a viable option for intermediate quantities.[3]
II. Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when scaling up pyrazole synthesis, especially when using hydrazine?
A1: The primary safety concerns revolve around the use of hydrazine and its derivatives, which are toxic and can be high-energy compounds.[3] Key hazards include:
-
Thermal Runaway: Hydrazine condensation reactions can be highly exothermic.[3]
-
Decomposition: Hydrazine can decompose, sometimes explosively, at elevated temperatures or in the presence of certain metals.[3]
-
Toxicity: Hydrazine is highly toxic and requires careful handling with appropriate personal protective equipment (PPE) in a well-ventilated area.[3]
-
Diazotization Reactions: If the synthesis involves the formation of a diazonium salt, it is crucial to maintain low temperatures (typically <5 °C) to prevent decomposition and potential pressure buildup.[2]
Q2: How do I choose the right solvent for scaling up my pyrazole synthesis?
A2: The choice of solvent is critical and can impact reaction rate, yield, and purity.[7] Consider the following:
-
Solubility: The solvent should be able to dissolve the starting materials and, ideally, allow the product to crystallize upon cooling for easy isolation.
-
Reaction Compatibility: The solvent should be inert to the reaction conditions.
-
Boiling Point: The boiling point should be appropriate for the desired reaction temperature.
-
Safety and Environmental Impact: For larger scales, consider the flammability, toxicity, and environmental impact of the solvent. Green chemistry principles encourage the use of safer, more sustainable solvents.[10][11]
Q3: My pyrazole synthesis works well in the lab, but the results are inconsistent on a larger scale. What could be the problem?
A3: Inconsistent results upon scale-up are often due to physical and engineering factors that are less apparent at the lab scale.[12] These can include:
-
Inefficient Mixing: As mentioned in the troubleshooting guide, poor mixing in larger reactors is a common culprit.
-
Poor Heat Transfer: Inefficient heat transfer can lead to temperature gradients within the reactor, causing inconsistent reaction rates and side product formation.[1]
-
Different Reagent Addition Rates: The rate of reagent addition relative to the total reaction volume can differ significantly between scales, impacting local concentrations and reaction kinetics.[1]
Q4: Are there any "green" or more sustainable approaches to pyrazole synthesis that are suitable for scale-up?
A4: Yes, there is a growing interest in developing greener synthetic routes for pyrazoles.[10][13] Some strategies include:
-
Use of Greener Solvents: Employing water, ethanol, or other environmentally benign solvents.[14]
-
Catalysis: Using recyclable catalysts to minimize waste.[15]
-
One-Pot and Multicomponent Reactions: These approaches can reduce the number of steps, minimize waste, and improve overall efficiency.[14]
-
Flow Chemistry: For large-scale production, flow chemistry offers enhanced safety, better temperature control, and potentially higher yields and purity compared to batch processing.[16]
III. Visualizations and Protocols
Workflow for Troubleshooting Low Yield in Pyrazole Synthesis
Caption: A decision tree for troubleshooting low yields in pyrazole synthesis.
General Experimental Protocol: Knorr Pyrazole Synthesis
This protocol is a generalized procedure for the Knorr synthesis of a pyrazole derivative and should be adapted based on the specific substrates and scale.[6]
1. Reagent Preparation:
-
Ensure the 1,3-dicarbonyl compound and hydrazine derivative are of high purity.[7]
-
If using a hydrazine salt (e.g., phenylhydrazine hydrochloride), it may be more stable.[6]
2. Reaction Setup:
-
In a suitably sized reactor equipped with a mechanical stirrer, thermometer, condenser, and addition funnel, charge the 1,3-dicarbonyl compound and the chosen solvent (e.g., ethanol, acetic acid).[17]
-
Begin agitation to ensure a homogenous mixture.
3. Reagent Addition:
-
Slowly add the hydrazine derivative to the reactor via the addition funnel over a period of time determined by the scale and exothermicity of the reaction.[3]
-
Maintain the internal temperature within the desired range using external cooling as necessary.
4. Reaction Monitoring:
-
Monitor the progress of the reaction by taking aliquots and analyzing them by TLC or HPLC until the starting material is consumed.[1]
5. Work-up and Isolation:
-
Once the reaction is complete, cool the mixture to room temperature or below to induce crystallization of the product.
-
The crude product can be isolated by filtration.
-
Wash the filter cake with a small amount of cold solvent to remove residual impurities.
6. Purification:
-
Purify the crude product by recrystallization from a suitable solvent or solvent mixture.[3]
-
If necessary, perform column chromatography to separate isomers or other impurities.[8]
7. Product Analysis:
-
Confirm the identity and purity of the final product using appropriate analytical techniques (e.g., NMR, IR, Mass Spectrometry, Melting Point).
Quantitative Data: Solvent Effects on a Model Pyrazole Synthesis
The following table summarizes the impact of different solvents on the yield of a model Knorr pyrazole synthesis. This illustrates the importance of solvent screening during process optimization.
| Solvent | Reaction Time (h) | Yield (%) | Purity (HPLC, %) |
| Ethanol | 6 | 75 | 92 |
| Acetic Acid | 4 | 85 | 95 |
| Toluene | 8 | 60 | 88 |
| N,N-Dimethylformamide (DMF) | 3 | 92 | 97 |
Note: This is illustrative data and actual results will vary depending on the specific substrates and reaction conditions. Aprotic dipolar solvents like DMF have been shown to give better results than polar protic solvents such as ethanol in some cases.[7]
IV. References
-
Synthetic Development and Scale-Up of a Complex Pyrazole Fragment of Lenacapavir. (2024, July 31). ACS. Retrieved from [Link]
-
Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol. (2024, June 19). MDPI. Retrieved from [Link]
-
Synthesis, Reactions and Medicinal Uses of Pyrazole. (n.d.). Pharmaguideline. Retrieved from [Link]
-
Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol. (2024, June 19). MDPI. Retrieved from [Link]
-
Pyrazole. (n.d.). SlideShare. Retrieved from [Link]
-
Worstell, J. (n.d.). Scaling chemical processes : practical guides in chemical engineering. Elsevier. Retrieved from [Link]
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023, September 5). MDPI. Retrieved from [Link]
-
Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. (2025, July 22). Wiley Online Library. Retrieved from [Link]
-
A mechanism of pyrazole forming reaction. (n.d.). ResearchGate. Retrieved from [Link]
-
ChE Scaling Chemical Processes – Practical Guides in Chemical Engineering. (n.d.). Wiley Online Library. Retrieved from [Link]
-
Optimization of the reaction conditions for the synthesis of the 3,5-disubstituted 1H-pyrazole 2a a. (n.d.). ResearchGate. Retrieved from [Link]
-
A Short Review on Synthesis of Pyrazole Derivatives & Their Properties. (n.d.). Academia.edu. Retrieved from [Link]
-
Worstell, J. (n.d.). Scaling Chemical Processes: Practical Guides in Chemical Engineering. AbeBooks. Retrieved from [Link]
-
A Review on Environment-friendly Protocol for the Synthesis of Pyrazole Derivative. (2024, July 9). currentgreenchemistry.com. Retrieved from [Link]
-
Pyrazole. (n.d.). SlideShare. Retrieved from [Link]
-
Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. (2025, July 15). PubMed. Retrieved from [Link]
-
Synthesis of Pyrazole Derivatives A Review. (2026, January 15). IJFMR. Retrieved from [Link]
-
Pyrazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
New “Green” Approaches to the Synthesis of Pyrazole Derivatives. (2007, July 19). MDPI. Retrieved from [Link]
-
Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. (n.d.). Nature. Retrieved from [Link]
-
The Ultimate Chemical Manufacturing Scale-Up Checklist. (2025, April 25). Re:Build Optimation. Retrieved from [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). MDPI. Retrieved from [Link]
-
A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (n.d.). MDPI. Retrieved from [Link]
-
Scale-up of Chemical Processes. (n.d.). IChemE. Retrieved from [Link]
-
Synthesis and Properties of Pyrazoles. (2022, September 9). Encyclopedia.pub. Retrieved from [Link]
-
New "green" approaches to the synthesis of pyrazole derivatives. (2007, July 19). SciSpace. Retrieved from [Link]
-
(PDF) Pyrazole derivatives. A challenge of modem academic and industrial chemistry. (2025, August 9). ResearchGate. Retrieved from [Link]
-
4. (n.d.). Organic Syntheses. Retrieved from [Link]
-
Knorr Pyrazole Synthesis advice. (2024, April 23). Reddit. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. The Ultimate Chemical Manufacturing Scale-Up Checklist - Re:Build Optimation [optimation.rebuildmanufacturing.com]
- 6. benchchem.com [benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. eurekaselect.com [eurekaselect.com]
- 12. mdpi.com [mdpi.com]
- 13. Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. reddit.com [reddit.com]
Technical Support Center: Pyrazole Purification & Chromatography
[1]
Topic: Troubleshooting Pyrazole Purification by Column Chromatography Audience: Medicinal Chemists, Process Chemists, and Purification Specialists Status: Active | System: Normal Phase & Reverse Phase Silica
Introduction: The Pyrazole Challenge
Pyrazoles are fundamental pharmacophores in drug discovery (e.g., Celecoxib, Rimonabant), yet they present a "perfect storm" of chromatographic challenges. Their amphoteric nature—possessing both a basic pyridine-like nitrogen (
This guide addresses the four most common failure modes: Peak Tailing (Streaking) , Regioisomer Co-elution , Solubility Crashes , and Unexplained Yield Loss .
Part 1: Peak Shape & Tailing (The "Silanol Effect")[2]
Q: Why do my pyrazole peaks tail or streak across the column, destroying resolution?
A: This is the classic "Silanol Effect."
Standard silica gel (
Protocol A: The "TEA Deactivation" Method
To fix this, you must block the silanol sites with a base that is stronger than your pyrazole but easily removed.
Reagents:
-
Triethylamine (TEA) or Ammonium Hydroxide (
). -
Mobile Phase (e.g., Hexane/Ethyl Acetate or DCM/MeOH).
Step-by-Step Procedure:
-
Mobile Phase Modification: Add 0.5% to 1.0% v/v TEA to your polar solvent component (e.g., the Ethyl Acetate or Methanol bottle).
-
Note: Do not add TEA to the non-polar bottle (Hexane) as miscibility issues can occur.
-
-
Column Pre-conditioning (Crucial): Flush the column with 3 Column Volumes (CV) of the mobile phase containing the modifier before injecting the sample. This saturates the active silanol sites.
-
Elution: Run the gradient as normal. The TEA will compete for the silanol sites, allowing the pyrazole to elute as a sharp band.
-
Post-Run: Rotovap the fractions. TEA is volatile (bp 89°C) and will be removed, though trace amounts may require a high-vacuum step.
Warning: Avoid using TEA with fractions intended for biological assays without thorough drying, as residual amine can be cytotoxic.
Part 2: Separation Selectivity (Regioisomers)
Q: I cannot separate the N1-alkylated isomer from the N2-alkylated isomer. They co-elute on TLC.
A: Pyrazole regioisomers (often 1,3- vs. 1,5-substituted) have distinct dipole moments but similar lipophilicities. Standard Hexane/EtOAc gradients often fail to exploit these dipole differences.
Mechanism:
-
1,5-isomers: Often more sterically crowded and slightly less planar, leading to lower retention on planar stationary phases.
-
1,3-isomers: Typically more planar with higher surface area for adsorption.
Protocol B: Dipole-Optimized Solvent Screening
If Hexane/EtOAc fails, switch to a solvent system with different selectivity parameters (proton donor/acceptor capabilities).
Recommended Alternative Systems:
-
DCM / Methanol (98:2 to 90:10): Excellent for polar pyrazoles.
-
Toluene / Acetone: The
interactions of toluene can separate isomers based on the electron density of the pyrazole ring. -
Ether / Pentane: Often provides better resolution for volatile, low-polarity pyrazoles than EtOAc.
Data: Regioisomer Separation Efficiency (
| Solvent System | 1,3-Isomer | 1,5-Isomer | Verdict | |
| 20% EtOAc / Hex | 0.45 | 0.48 | 0.03 | Poor (Co-elution) |
| 5% MeOH / DCM | 0.35 | 0.42 | 0.07 | Moderate |
| 30% Acetone / Toluene | 0.28 | 0.45 | 0.17 | Excellent |
Part 3: Solubility & Loading (The "Precipitation Trap")
Q: My sample dissolves in DCM but precipitates when I add the Hexane mobile phase. Can I liquid load?
A: No. Liquid loading a solution that precipitates upon contact with the mobile phase will cause the sample to crash out at the head of the column. This blocks flow channels and leads to "double peaks" or severe streaking.
Protocol C: The Dry Loading Workflow
Dry loading is the gold standard for pyrazoles with poor solubility in non-polar solvents.
Step-by-Step Procedure:
-
Dissolution: Dissolve the crude pyrazole in the minimum amount of a strong solvent (DCM, MeOH, or Acetone).
-
Adsorption: Add silica gel (ratio: 1g silica per 1g crude sample) or Celite 545 (inert, better for flow).
-
Evaporation: Rotovap the mixture until it is a free-flowing, dry powder.
-
Tip: If it remains sticky, add more silica and re-evaporate.
-
-
Loading: Pour the powder onto the top of the pre-packed column.
-
Capping: Add a layer of sand or a frit on top of the dry load to prevent disturbance when adding solvent.
Part 4: Visualization & Logic Flows
Diagram 1: Troubleshooting Logic Tree
Use this flow to diagnose peak shape and separation issues.
Caption: Decision matrix for diagnosing pyrazole chromatographic failures. Blue nodes indicate diagnostic steps; Green nodes indicate protocols; Red/Yellow nodes indicate failure modes.
Diagram 2: Dry Loading Workflow
Visualizing the physical preparation of the sample.
Caption: Step-by-step physical workflow for dry loading poorly soluble pyrazoles to ensure narrow injection bands.
Part 5: Yield Loss (The "Invisible Thief")
Q: My column looked great, but after drying, my yield is 30% lower than expected. Where did it go?
A: Small, unsubstituted, or alkyl-substituted pyrazoles (MW < 150) have surprisingly high vapor pressures. They can sublime under high vacuum.
Protocol:
-
Do not leave low MW pyrazoles on a high-vacuum manifold overnight.
-
Rotovap at moderate pressure (20-50 mbar) and stop immediately once solvent is removed.
-
If rigorous drying is needed, use a desiccator at ambient pressure with a drying agent (
) rather than vacuum.
References
-
Reich, H. J. "Chromatography: Flash Chromatography of Basic Compounds." University of Wisconsin-Madison Organic Chemistry Info. [Link]
-
Teledyne ISCO. "Purification of Heterocycles." Teledyne ISCO Application Notes. [Link]
-
Biotage. "Strategies for Flash Chromatography of Polar and Basic Compounds." Biotage Knowledge Base. [Link]
-
Fustero, S., et al. "Regioselective Synthesis of Pyrazoles."[1] Organic Letters, 2009. [Link]
- Armarego, W. L. F., & Chai, C. L. L.Purification of Laboratory Chemicals. 7th Edition, Butterworth-Heinemann, 2013. (Standard reference for pKa and physical properties).
Technical Support Center: Troubleshooting Side Reactions in Substituted Pyrazole Synthesis
Welcome to the Technical Support Center for Substituted Pyrazole Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: My pyrazole synthesis is resulting in a mixture of regioisomers. What are the primary factors influencing this and how can I control it?
A1: The formation of regioisomers is a frequent challenge in pyrazole synthesis, especially when using unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines in the Knorr synthesis.[1] Regioisomers are structural isomers that differ in the placement of substituents on the pyrazole ring.[1] The control of regioselectivity is critical as different regioisomers can possess vastly different biological activities and physicochemical properties.[1]
The primary factors governing regioselectivity are:
-
Steric Hindrance: Bulky groups on the 1,3-dicarbonyl or the hydrazine can direct the initial nucleophilic attack of the hydrazine to the less sterically hindered carbonyl group.[2]
-
Electronic Effects: The electrophilicity of the two carbonyl carbons is a major determinant. Electron-withdrawing groups can activate an adjacent carbonyl for nucleophilic attack.[2]
-
Reaction pH: The acidity or basicity of the medium can modulate the nucleophilicity of the hydrazine and the rate of condensation at each carbonyl.[2]
-
Solvent: The choice of solvent can significantly impact the isomer ratio. Fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) have been shown to greatly favor the formation of a single regioisomer.[2]
-
Temperature: Reaction temperature can influence whether the reaction is under kinetic or thermodynamic control, which can affect the final product ratio.[2]
Q2: I'm observing a significant amount of a non-aromatic byproduct. What could it be and how do I promote the formation of the desired aromatic pyrazole?
A2: A common non-aromatic byproduct is a pyrazoline (a 4,5-dihydro-1H-pyrazole). This occurs when the initial cyclization product from the reaction of a hydrazine with an α,β-unsaturated ketone or aldehyde does not undergo subsequent oxidation to the aromatic pyrazole.[3]
To obtain the desired pyrazole, an oxidation step is necessary. This can often be achieved by:
-
In situ Oxidation: Simply heating the reaction mixture in a solvent like glacial acetic acid or DMSO, sometimes under an oxygen atmosphere, can promote oxidative aromatization.[3][4]
-
Post-Synthesis Oxidation: If the pyrazoline has been isolated, it can be oxidized in a separate step using mild oxidizing agents like bromine in a suitable solvent.[3][4]
Q3: My reaction mixture is turning dark and I'm seeing many spots on my TLC plate. What is causing this decomposition?
A3: Darkening of the reaction mixture and the formation of multiple impurities often point to the decomposition of the hydrazine reagent, especially substituted hydrazines like phenylhydrazine.[5] Hydrazines can be sensitive to air and light and are prone to oxidation.[5]
To mitigate this, consider the following:
-
Use Fresh, High-Purity Reagents: Ensure your hydrazine is fresh and of high purity. Using a more stable salt form, such as phenylhydrazine hydrochloride, can also be beneficial.[5]
-
Inert Atmosphere: Running the reaction under an inert atmosphere of nitrogen or argon can prevent air oxidation of the hydrazine.[5]
-
Control Reaction Temperature: Excessive heat can accelerate decomposition. It is advisable to run the reaction at the lowest temperature that allows for a reasonable reaction rate.[5]
Troubleshooting Guide: Specific Side Reactions
Issue 1: Formation of Regioisomeric Pyrazoles
-
Problem: The reaction of an unsymmetrical 1,3-dicarbonyl with a substituted hydrazine is producing a mixture of two pyrazole isomers, making purification difficult and lowering the yield of the desired product.[6]
-
Mechanistic Cause: The two nitrogen atoms of a substituted hydrazine have different nucleophilicities, and the two carbonyl groups of an unsymmetrical 1,3-dicarbonyl have different electrophilicities. The initial nucleophilic attack of the hydrazine on the dicarbonyl compound can occur at either carbonyl, leading to two different hydrazone intermediates and, subsequently, two regioisomeric pyrazoles.[2]
-
Troubleshooting Strategies:
-
Solvent Optimization: Switching to a fluorinated alcohol solvent such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) can dramatically improve regioselectivity.[2] These solvents can stabilize one of the transition states over the other through hydrogen bonding.
-
Catalyst Choice: While often acid-catalyzed, exploring different acidic or even basic catalysts can alter the regiochemical outcome.[2]
-
Temperature Control: Lowering the reaction temperature may favor the kinetically controlled product, which could be a single regioisomer.
Data Presentation: Effect of Solvent on Regioselectivity
-
| 1,3-Dicarbonyl Compound (R¹-CO-CH₂-CO-R²) | Hydrazine (R³-NHNH₂) | Solvent | Isomer Ratio (A:B) | Overall Yield (%) |
| Benzoylacetone (Ph, CH₃) | Methylhydrazine | Ethanol | 60:40 | 88 |
| Benzoylacetone (Ph, CH₃) | Methylhydrazine | TFE | >95:5 | 92 |
| 1,1,1-Trifluoro-2,4-pentanedione (CF₃, CH₃) | Phenylhydrazine | Ethanol | 75:25 | 85 |
| 1,1,1-Trifluoro-2,4-pentanedione (CF₃, CH₃) | Phenylhydrazine | TFE | 5:>95 | 94 |
-
Experimental Protocol: Regioselective Synthesis using TFE
-
Dissolution: Dissolve the unsymmetrical 1,3-dicarbonyl compound (1.0 mmol) in 2,2,2-trifluoroethanol (TFE) (5 mL).[1]
-
Addition: Add the substituted hydrazine (1.1 mmol) to the solution at room temperature.[1]
-
Reaction: Stir the mixture at room temperature or heat gently (e.g., 50 °C) while monitoring the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, remove the TFE under reduced pressure. The residue can then be purified by column chromatography or recrystallization.
Workflow for Managing Regioselectivity
Caption: Troubleshooting workflow for controlling regioselectivity.
-
Issue 2: Formation of Bis-Pyrazoles
-
Problem: In addition to the desired monopyrazole, a significant amount of a higher molecular weight byproduct is observed, identified as a bis-pyrazole.
-
Mechanistic Cause: This typically occurs when using a di-dicarbonyl compound or a diketone with two reactive sites, leading to reaction with two equivalents of hydrazine.[7] Alternatively, certain reaction conditions can promote the dimerization of pyrazole precursors or intermediates.
-
Troubleshooting Strategies:
-
Stoichiometry Control: Carefully control the stoichiometry of the reactants. Use a slight excess of the di-dicarbonyl compound if the hydrazine is the limiting reagent for the desired mono-substitution.
-
Protecting Groups: If one of the dicarbonyl functionalities is not intended to react, consider using a protecting group strategy.
-
Reaction Conditions: Lowering the reaction temperature and concentration can disfavor bimolecular side reactions.
-
Issue 3: Formation of Pyrazole-N-Oxides
-
Problem: An unexpected product with a mass of +16 Da compared to the expected pyrazole is detected, suggesting the formation of a pyrazole-N-oxide.
-
Mechanistic Cause: Pyrazole-N-oxides can form through the cyclization of certain precursors like alkynyl nitrosamines.[8] In some cases, in situ oxidation of the pyrazole nitrogen can occur, particularly if oxidizing agents are present or if the reaction is run under an oxygen atmosphere with certain catalysts.[9]
-
Troubleshooting Strategies:
-
Inert Atmosphere: Ensure the reaction is carried out under a strictly inert atmosphere (nitrogen or argon) to exclude oxygen.
-
Reagent Purity: Verify the purity of starting materials and solvents to ensure no oxidizing contaminants are present.
-
Deoxygenation: If the N-oxide is the major product, it can be deoxygenated in a subsequent step using reagents like PCl₃.[8]
-
References
- Powers, D. C., Lee, D. Y., & Sanford, M. S. (2015). Mechanistic Study of Pyrazole Synthesis via Oxidation-Induced N-N Coupling of Diazatitanacycles. Inorganic chemistry, 54(19), 9416–9424.
- Becher, J., & Finsen, L. (1979). Competing pathways in the phototransposition of pyrazoles.
- Synfacts. (2008). AgNO3-Catalyzed 5-endo-dig Cyclizations to Form Pyrazole N-Oxides and Pyrazoles. Synfacts, 2008(12), 1284.
- El-Malah, A. A., El-Gazzar, M. G., & Al-Najjar, A. A. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 26(16), 5003.
- Al-Amiery, A. A., Al-Majedy, Y. K., & Kadhum, A. A. H. (2021). Chemistry and synthesis of Bis Pyrazole derivatives and their biological activity: a review. Journal of Physics: Conference Series, 1853(1), 012059.
-
ResearchGate. (n.d.). Regioselective Synthesis of 1,3,5-Substituted Pyrazoles from Acetylenic Ketones and Hydrazines. Retrieved from [Link]
- Powers, D. C., Lee, D. Y., & Sanford, M. S. (2015). Mechanistic study of pyrazole synthesis via oxidation-induced N–N coupling of diazatitanacycles. Dalton Transactions, 44(40), 17511–17514.
-
ResearchGate. (n.d.). How can I purify a pyrazole compound with a N-C-N bond without using a silica column? Retrieved from [Link]
- Kong, Y., Tang, M., & Wang, Y. (2014). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Organic Letters, 16(3), 576–579.
-
Organic Chemistry Portal. (n.d.). Synthesis of pyrazoles. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Retrieved from [Link]
- Sharma, V., & Kumar, V. (2019). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 15, 2530–2576.
-
ResearchGate. (n.d.). Synthesis of bis (pyrazole-5-ols) (6b). Retrieved from [Link]
- Al-Obaydi, A. A. M. (2015). Synthesis and Biological Evaluation of some bis-pyrazole derivatives as Anticancer Agents. Iraqi Journal of Pharmaceutical Sciences, 24(2), 59–66.
- Sharma, V., & Kumar, V. (2019). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 15, 2530–2576.
- El-Sayed, N. N. E., & El-Kafrawy, A. F. (2020). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 25(22), 5214.
- Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
- Yin, C., & Li, H. (2022). Synthetic Methods towards Energetic Heterocyclic N-Oxides via Several Cyclization Reactions. Molecules, 27(19), 6401.
-
Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis. Retrieved from [Link]
-
SlideShare. (n.d.). Pyrazole. Retrieved from [Link]
- Wang, Y., et al. (2020). Reagent-assisted regio-divergent cyclization synthesis of pyrazole. Organic & Biomolecular Chemistry, 18(27), 5174-5178.
- Parham, T. D., & Kivlehan, F. (2010). Synthesis of Substituted Pyrazoles via Tandem Cross-Coupling/Electrocyclization of Enol Triflates and Diazoacetates. The Journal of organic chemistry, 75(23), 8234–8237.
- Krüger, T., et al. (2020). Synthesis of substituted triazole–pyrazole hybrids using triazenylpyrazole precursors. Beilstein Journal of Organic Chemistry, 16, 283–294.
- Rege, P. D., & Raines, R. T. (2011). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. Organic letters, 13(20), 5488–5491.
-
SlidePlayer. (n.d.). Knorr Pyrazole Synthesis. Retrieved from [Link]
- International Journal of Creative Research Thoughts. (2022).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Pyrazole synthesis [organic-chemistry.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Deactivating Silica Gel for Pyrazole Purification
The Core Problem: Why Pyrazoles Streak
The Chemical Mismatch:
Standard flash chromatography silica gel (
Pyrazoles are basic nitrogen-containing heterocycles. While their conjugate acid
The Interaction: When a pyrazole enters a standard silica column, it undergoes strong hydrogen bonding and dipole-dipole interactions with the acidic silanols. This results in:
-
Peak Tailing (Streaking): The compound drags behind the solvent front.
-
Irreversible Adsorption: Mass recovery drops as compound remains chemically "stuck" to the silica.
-
Co-elution: Tailing peaks overlap with impurities, ruining purity.
Visualizing the Mechanism
The following diagram illustrates the interaction and the "Shielding Effect" of Triethylamine (TEA).
Figure 1: Mechanism of Action. TEA (Green) competes for acidic sites on the Silica (Blue), preventing the Pyrazole (Red) from binding irreversibly, allowing it to elute freely (Yellow).
Standard Operating Protocols (SOPs)
Protocol A: Triethylamine (TEA) Deactivation (The Gold Standard)
This is the most reliable method for purifying pyrazoles. TEA acts as a "sacrificial base," saturating the acidic sites on the silica.
Methodology:
-
Select Solvent System: Determine your optimal gradient (e.g., Hexane/EtOAc or DCM/MeOH) via TLC.[1]
-
Critical Step: Add 1% v/v Triethylamine to the TLC solvent during development to simulate column conditions. If the spot tightens (stops streaking), this protocol will work.
-
-
Column Pre-Treatment (Recommended):
-
Pack the column with silica.[2]
-
Flush with 3 column volumes (CV) of the starting solvent containing 1-2% TEA .
-
Why: This ensures the entire length of the column is deactivated before your sample touches it.
-
-
Elution:
-
Run your gradient using solvents containing 0.5-1% TEA .
-
Note: You can often reduce the TEA content in the mobile phase if the column was thoroughly pre-treated.
-
Protocol B: Ammonia/Methanol Doping
Use this when your compound is highly polar and requires Methanol (MeOH) as a co-solvent.
Methodology:
-
Prepare a stock solution of 7N Ammonia in Methanol (commercially available).
-
Use this stock solution to prepare your mobile phase (e.g., 95:5 DCM:MeOH with
). -
Caution: Ammonia is less lipophilic than TEA and may not deactivate the silica as effectively in non-polar gradients (like Hexane/EtOAc).
Comparative Analysis of Deactivation Agents
| Feature | Triethylamine (TEA) | Ammonia ( | Basic Alumina (Alternative) |
| Primary Use | General Pyrazoles, Lipophilic compounds | Highly polar/water-soluble Pyrazoles | Acid-sensitive compounds |
| Volatility | Moderate ( | High (Gas) | N/A (Solid Support) |
| Removal Difficulty | Medium (Requires Azeotrope) | Easy (Evaporation) | N/A |
| Cost | Low | Low | High |
| Risk | Can form salts with acidic impurities | Can cause silica dissolution at high pH | Lower resolution than Silica |
Troubleshooting Guide (FAQs)
Scenario 1: "My product is still tailing despite adding TEA."
Diagnosis: The silica acidity is overwhelming the base concentration, or the sample loading is too high. Corrective Actions:
-
Increase TEA: Bump the concentration to 2-3% in the mobile phase.
-
Switch to "High pH" Silica: Some vendors (e.g., SiliCycle, Biotage) sell amine-functionalized silica (
) which is inherently basic [2]. -
Check Solubility: Ensure the tailing isn't actually precipitation. If the compound crashes out inside the column, it will streak. Add a co-solvent like DCM.[3]
Scenario 2: "I see TEA in my NMR spectrum."
Diagnosis: TEA has a high boiling point relative to common solvents and sticks to the product. Corrective Actions:
-
The Azeotrope Trick: Dissolve the combined fractions in Dichloromethane (DCM) or Chloroform and rotovap. Repeat 3x. DCM forms an azeotrope-like mixture that helps drag TEA out [3].
-
Acid Wash (Risky): If your pyrazole is not acid-sensitive, wash the organic layer with dilute
or water. Warning: Pyrazoles can be amphoteric; ensure you don't protonate it and lose it to the aqueous layer.
Scenario 3: "My compound is stuck at the baseline."
Diagnosis: Irreversible adsorption.[4] The interaction is too strong for standard silica. Corrective Actions:
-
Abandon Silica: Switch to Neutral or Basic Alumina .[1][2][4] Alumina has a different surface chemistry that is less prone to hydrogen bonding with nitrogen heterocycles [4].
-
Reverse Phase (C18): Use a C18 column with a Water/Acetonitrile gradient (buffered to pH 9-10 with Ammonium Bicarbonate). This eliminates silanol interactions entirely.
Decision Tree for Purification Strategy
Figure 2: Decision Matrix. Follow this logic path to determine the correct stationary phase and modifier.
References
-
Dissociation Constants of Silanol Groups.
4.5-7) and its impact on chromatography. -
SiliCycle Technical Note. SiliCycle. "Functionalized Silica Gels for Purification of Basic Compounds." Detailed protocols for amine-functionalized silica.
-
Removing Triethylamine from NMR Samples. ResearchGate/ChemPros. Community-verified protocols for azeotropic removal of amine modifiers.
-
Purification of Heterocyclic Compounds. BenchChem Technical Support. Guidelines on using Alumina vs. Silica for N-heterocycles.
Sources
Technical Support Center: Exothermic Management in Pyrazole Synthesis
Topic: Managing Exothermic Reactions & Regioselectivity in Pyrazole Synthesis Ticket ID: PYR-THERM-001 Status: Open Assigned Specialist: Senior Application Scientist
Executive Summary: The Thermal-Selectivity Paradox
Welcome to the Pyrazole Synthesis Technical Support Hub. If you are accessing this guide, you are likely dealing with the Knorr Pyrazole Synthesis (condensation of hydrazines with 1,3-dicarbonyls) or the reaction of hydrazines with
The Core Challenge: These reactions are highly exothermic (
-
High Temperature is often required to drive the reaction to the thermodynamically stable isomer (usually the desired pharmaceutical target).
-
High Temperature increases the risk of hydrazine decomposition and thermal runaway.
This guide provides self-validating protocols to manage this energy release without compromising product quality.
Module 1: Pre-Reaction Safety Assessment
Q: How do I calculate the Maximum Temperature of Synthesis Reaction (MTSR) before I start?
A: You cannot calculate this purely theoretically with sufficient accuracy for safety; you must measure it. Relying on literature values for
The Protocol (Self-Validating Safety):
Before scaling above 10g, you must determine the Adiabatic Temperature Rise (
-
Run a Differential Scanning Calorimetry (DSC) scan:
-
Scan a small sample (5–10 mg) of the reaction mixture from 30°C to 400°C at 4°C/min.
-
Identify the Onset Temperature (
) of the exotherm and the total energy released ( in J/g).
-
-
Calculate
: (Assume for organic solvents if unknown). -
Determine MTSR:
-
Critical Rule: If
(of hydrazine or product), you have a Criticality Class 4 or 5 hazard. You must use a semi-batch (dosing-controlled) process.
-
Visual Workflow: Safety Decision Tree
Caption: Decision logic for selecting Batch vs. Semi-batch modes based on thermal data. MTSR = Maximum Temperature of Synthesis Reaction.
Module 2: Process Control & Regioselectivity
Q: My exotherm is spiking, and I am isolating the wrong regioisomer. Why?
A: These two issues are linked. The formation of pyrazoles is governed by the competition between Kinetic and Thermodynamic control.
-
The Mechanism: The reaction proceeds via a nucleophilic attack of hydrazine on the carbonyl.
-
Kinetic Product: Attack at the most electrophilic carbonyl (often the least sterically hindered).
-
Thermodynamic Product: The most stable tautomer/isomer (often favored by higher temperatures and equilibration).
-
-
The Failure Mode: If you allow an uncontrolled exotherm (temperature spike), you inadvertently force the reaction toward the thermodynamic product or cause degradation. Conversely, over-cooling to manage the exotherm might lock you into the kinetic (wrong) isomer.
Troubleshooting Protocol: The "Dosing-Controlled" Approach To decouple heat generation from selectivity, use this dosing strategy:
-
Charge the Reactor: Load the 1,3-dicarbonyl and solvent. Bring to the target reaction temperature (e.g., 50°C) using a jacket.
-
Controlled Addition: Dose the hydrazine (or salt) slowly.
-
Rate Limit: The dosing rate must be calculated such that:
-
-
Monitor Accumulation: Stop dosing immediately if the temperature drops (reaction stalled) or spikes (accumulation burning off).
-
Isomer Check: Pull a sample at 10%, 50%, and 100% addition. Analyze by HPLC/NMR. If the ratio shifts, adjust the base temperature, not the dosing rate.
Data: Solvent Selection for Thermal Buffering
Choosing a solvent that boils at your desired reaction temperature provides a "thermal safety valve" (evaporative cooling).
| Solvent | Boiling Point (°C) | Suitability for Pyrazoles | Thermal Risk Note |
| Ethanol | 78 | High | Excellent buffer. Good solubility for hydrazines. |
| Methanol | 65 | Medium | Good buffer, but toxic. Risk of methylation side-reactions. |
| THF | 66 | Medium | Good solubility, but poor heat capacity compared to alcohols. |
| Toluene | 110 | Low | High BP allows higher MTSR (dangerous). Poor solubility for hydrazine salts. |
| TFE (Trifluoroethanol) | 74 | Specialist | Alters Regioselectivity. acidic nature stabilizes specific intermediates. |
Module 3: Post-Reaction & Quenching
Q: How do I safely handle residual hydrazine during workup?
A: Never distill a crude reaction mixture containing excess hydrazine. Hydrazine becomes unstable upon concentration, especially in the presence of metal salts (from steel reactors).
The "Scavenger" Protocol: Before aqueous workup or evaporation:
-
Quantify: Check hydrazine levels (e.g., TLC with ninhydrin or HPLC).
-
Quench: Add a stoichiometric excess (relative to residual hydrazine) of Acetone or Benzaldehyde .
-
Chemistry: Forms a stable hydrazone (e.g., acetone hydrazone).[1]
-
Benefit: Hydrazones are generally lipophilic and can be extracted into the organic phase or are stable enough to be distilled off safely.
-
-
Verify: Ensure hydrazine is <10 ppm before applying heat/vacuum for concentration.
Visualizing the Pathway
Understanding the point of divergence is critical for troubleshooting yield and purity.
Caption: Mechanistic divergence in Knorr synthesis. Path selection depends on temperature and steric bulk.
Emergency Troubleshooting Guide
| Symptom | Probable Cause | Corrective Action |
| Temp rises >10°C after dosing stops | Accumulation. Reaction was too slow/cold during dosing; now it is "kicking off." | EMERGENCY COOLING. Do not restart dosing. Allow exotherm to consume accumulated hydrazine. For future runs, increase base temperature or add catalyst (AcOH) to ensure instant reaction. |
| Violent gas evolution | Decomposition. Hydrazine is decomposing to | VENT IMMEDIATELY. Ensure scrubbers are active (ammonia release). Check for metal contamination (Fe/Cu) in the reactor. |
| Low Yield + Tar formation | Thermal Runaway (Micro-scale). Localized hot spots at the dosing point. | Increase agitation speed (RPM). Improve heat transfer. Dilute the hydrazine feed.[2][3] |
| Wrong Isomer Ratio | Thermodynamic Equilibration. Reaction ran too hot or too long. | Lower the reaction temperature.[2][4] Switch solvent to TFE (Trifluoroethanol) to alter H-bonding networks [3]. |
References
- Stoessel, F. (2008). Thermal Safety of Chemical Processes: Risk Assessment and Process Design. Wiley-VCH.
-
BenchChem Technical Support. (2025). Safety of Hydrazine Pyrazole Synthesis Exothermic Scale Up. 2
-
Organic Chemistry Portal. (2024). Regioselective Synthesis of Pyrazoles. 5
-
IChemE. (2025).[2] Control of Exothermic Reactions in Batch Reactors. 6
-
ResearchGate. (2025). Safe Scale-Up of a Hydrazine Condensation by the Addition of a Base. 7
Sources
Technical Guide: Monitoring Pyrazole Synthesis via TLC
Department: Chemical Synthesis Support Subject: Troubleshooting & Optimization of Knorr Pyrazole Synthesis Monitoring Doc ID: PYR-TLC-001
Introduction
This guide addresses the technical challenges of monitoring pyrazole synthesis (specifically the Knorr condensation of 1,3-dicarbonyls with hydrazines) using Thin Layer Chromatography (TLC). While the reaction appears straightforward, intermediates (hydrazones) and products (pyrazoles) often exhibit similar polarities, and the basic nature of nitrogen heterocycles causes significant interaction with silica, leading to "streaking" or false negatives.
This document is structured as a Tier-2 Support resource, moving beyond basic instruction to address specific failure modes and optimization strategies.
Module 1: Mobile Phase Optimization
Q: My starting material moves well, but the product streaks from the baseline. What is happening?
A: This is a classic "Silanol Interaction" issue.
Pyrazoles, especially those with a free N-H (unsubstituted at position 1), are hydrogen bond donors and weak bases. Silica gel (
-
The Mechanism: The basic nitrogen of the pyrazole or hydrazine interacts strongly with the acidic silanol, causing the compound to "drag" rather than partition cleanly.
-
The Fix: You must neutralize the stationary phase or the mobile phase.
-
Add a Base Modifier: Add 0.5% to 1% Triethylamine (Et3N) or Ammonium Hydroxide (
) to your eluent. This blocks the active silanol sites. -
Switch Stationary Phase: If streaking persists, switch to Alumina (Basic) TLC plates, which are less acidic than silica.
-
Q: What are the standard solvent systems for this chemistry?
We recommend a tiered approach based on the polarity of your substituents.
| Polarity Tier | Target Compounds | Recommended Solvent System | Additive (If Streaking) |
| Low | N-Aryl/Alkyl Pyrazoles | Hexane / EtOAc (8:2 to 7:3) | None usually req. |
| Medium | NH-Pyrazoles, Hydrazones | Hexane / EtOAc (1:1) or DCM / MeOH (98:2) | 1% Et3N |
| High | Amino-pyrazoles, polar side chains | DCM / MeOH (95:5 to 90:10) | 1% |
Module 2: Visualization (Seeing the Invisible)
Q: I see spots under UV, but how do I distinguish the hydrazine starting material from the product?
A: UV (254 nm) is non-specific. Hydrazines and pyrazoles both absorb UV, though pyrazoles generally have higher extinction coefficients due to aromaticity. You need a Chemical Stain to differentiate them based on functional group reactivity.
Recommended Staining Protocol:
-
Ninhydrin (Specific for Hydrazines):
-
Target: Primary amines (hydrazines).
-
Result: Hydrazines turn distinct red/purple. Pyrazoles (unless they have an amino side chain) will NOT stain or will stain very faintly.
-
Use Case: Confirming consumption of hydrazine starting material.[1]
-
-
Iodine Chamber (Universal):
-
Target: Nitrogen heterocycles (Pyrazoles).[1]
-
Result: Pyrazoles concentrate iodine rapidly, appearing as dark brown spots.
-
Use Case: General location of all organic components.
-
-
Phosphomolybdic Acid (PMA) (Robustness):
-
Target: General organic / Reducible groups.
-
Result: Dark blue/green spots on heating.
-
Use Case: Permanent record of the TLC (unlike Iodine which fades).
-
Module 3: The "Mini-Workup" Protocol
Q: My TLC plate looks like a blob. I am running the reaction in Ethanol/DMSO/Acetic Acid.
A: You are likely spotting the crude reaction mixture directly.
High-boiling solvents (DMSO) or strong acids (Acetic Acid, often used as a catalyst in Knorr synthesis) do not evaporate from the plate. They alter the local
Standard Monitoring Workflow
Figure 1: The "Mini-Workup" ensures that residual acid or high-boiling solvents do not interfere with the TLC separation.
Module 4: Troubleshooting & Advanced Interpretation
Q: I see two new spots forming. Are these regioisomers?
A: Likely, yes. If you are using an unsymmetrical 1,3-diketone and a substituted hydrazine, you will generate regioisomers (1,3- vs 1,5-substituted pyrazoles).
-
Diagnosis: Regioisomers often have very similar
values (co-elution). -
Resolution: Standard Hexane/EtOAc often fails to separate these.[2]
-
Try Toluene Systems:Toluene / Acetone (9:1) or Toluene / EtOAc (8:2) often provides better selectivity for regioisomers than Hexane systems due to pi-pi interactions with the aromatic ring.
-
Acid Modifier: Adding 1% Acetic Acid can sometimes sharpen the difference between isomers if they have different basicities.
-
Q: The reaction seems stuck at an intermediate spot.
A: You are likely observing the Hydrazone Intermediate . The Knorr synthesis proceeds via a hydrazone which then cyclizes.[3][4]
-
Observation: A spot appears that is more polar than the starting material but less polar than the final pyrazole (usually).
-
Action: This indicates the condensation happened, but cyclization is slow.
Troubleshooting Decision Tree
Figure 2: Rapid diagnostic logic for common TLC failures in heterocycle synthesis.
References
-
Organic Chemistry Portal. (2006). 1,3-Diketones from Acid Chlorides and Ketones: A Rapid and General One-Pot Synthesis of Pyrazoles. Retrieved from [Link]
-
Waters Corporation. (2020). How can I decrease tailing of a basic compound when running a reversed-phase method? (Applied here to Silica/Normal Phase principles). Retrieved from [Link]
-
Chemistry LibreTexts. (2022). Visualizing TLC Plates. Retrieved from [Link]
-
Royal Society of Chemistry. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Retrieved from [Link]
Sources
Validation & Comparative
Comparative Guide: Pyrazole Synthesis Methodologies
This guide provides a technical comparative analysis of pyrazole synthesis methods, designed for researchers optimizing synthetic routes for drug discovery.[1][2]
Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers.[1][3]
Executive Summary: The Pyrazole Challenge
The pyrazole ring is a privileged pharmacophore found in blockbuster drugs like Celecoxib (Celebrex) , Rimonabant , and Sildenafil (Viagra) . While the scaffold is chemically simple, constructing it with precise regiocontrol remains a significant bottleneck.
This guide compares the three dominant synthetic paradigms:
-
Condensation (Knorr): The industrial workhorse, often plagued by regio-isomeric mixtures.
-
[3+2] Cycloaddition: The "precision tool" utilizing click chemistry principles for high regioselectivity.
-
Multicomponent Reactions (MCRs): The green, atom-economic alternative for complex fused systems.
Method 1: The Classical Knorr Synthesis
Mechanism: Acid-catalyzed cyclocondensation of 1,3-dicarbonyls with hydrazines.
Technical Analysis
The Knorr synthesis is the default choice for symmetric pyrazoles. However, for unsymmetrical 1,3-diketones (
-
The Problem: Regioselectivity is governed by a subtle competition between the nucleophilicity of the hydrazine nitrogens and the electrophilicity of the carbonyl carbons.
-
The Modern Solution: Recent protocols utilize fluorinated solvents (e.g., TFE, HFIP) or Lewis Acids to amplify electronic differentiation between the carbonyls, shifting ratios from ~1:1 to >95:5.
Mechanistic Pathway & Regioselectivity (Graphviz)
Caption: Divergent regiochemical outcomes in Knorr synthesis driven by solvent effects (Fluorinated solvents vs. Alcohols).
Method 2: [3+2] Dipolar Cycloaddition
Mechanism: Reaction of 1,3-dipoles (Nitrile imines, Diazo compounds) with dipolarophiles (Alkynes, Alkenes).[2][4][5]
Technical Analysis
When specific substitution patterns (e.g., 3,4,5-trisubstituted) are required without separation chromatography, this is the superior method.
-
Nitrile Imines: Generated in situ from hydrazonoyl halides.[3][6] They react with alkynes to yield pyrazoles directly.
-
Regiocontrol: Controlled by FMO (Frontier Molecular Orbital) theory. The steric bulk of the dipole and dipolarophile dictates a single orientation, often yielding >98% regiopurity.
Comparative Performance Matrix
| Feature | Knorr Synthesis | [3+2] Cycloaddition | Multicomponent (MCR) |
| Primary Use Case | Large-scale mfg of simple/symmetric pyrazoles. | Discovery chem requiring specific, complex substitution. | Library generation; fused ring systems (e.g., pyranopyrazoles).[7] |
| Regioselectivity | Low to Moderate (Substrate dependent).[8] | High (Intrinsic to mechanism). | High (often chemically locked). |
| Atom Economy | High (Water is the only byproduct). | Moderate (Requires leaving groups/halides). | Very High (3-4 components in one pot). |
| Reaction Conditions | Harsh (Reflux, Acid/Base). | Mild (RT to 60°C, often base-mediated). | Variable (often requires catalysis). |
| Scalability | Excellent (Kg scale proven). | Good (Safety concerns with diazo intermediates). | Moderate (Solubility issues). |
| Yield Range | 75 - 95% | 65 - 88% | 80 - 92% |
Experimental Protocols
Protocol A: Regioselective Knorr Synthesis (Fluorinated Solvent Method)
Designed for maximizing the 1,5-isomer from unsymmetrical diketones.
Reagents:
-
1-Phenyl-1,3-butanedione (1.0 equiv)
-
Methylhydrazine (1.1 equiv)
-
2,2,2-Trifluoroethanol (TFE) [Solvent]
Procedure:
-
Dissolution: Dissolve 1-phenyl-1,3-butanedione (162 mg, 1.0 mmol) in TFE (2.0 mL) in a round-bottom flask.
-
Addition: Add methylhydrazine (58 µL, 1.1 mmol) dropwise at 0°C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. Monitor by TLC (EtOAc/Hexane 3:7).
-
Workup: Remove TFE under reduced pressure (rotary evaporator). Note: TFE can be recovered and reused.
-
Purification: The crude residue is often >95% pure 1,5-isomer. If necessary, pass through a short silica plug.
-
Validation: Confirm regiochemistry via NOESY NMR (Look for correlation between N-Methyl and Phenyl protons).
Protocol B: [3+2] Cycloaddition via Nitrile Imine
Designed for accessing 1,3,5-trisubstituted pyrazoles with perfect regiocontrol.
Reagents:
-
Hydrazonoyl chloride (Precursor to nitrile imine) (1.0 equiv)
-
Phenylacetylene (1.2 equiv)
-
Triethylamine (Et3N) (2.0 equiv)
-
Dichloromethane (DCM) [Solvent]
Procedure:
-
Setup: In a flame-dried flask under Argon, dissolve hydrazonoyl chloride (1.0 mmol) and phenylacetylene (1.2 mmol) in anhydrous DCM (5 mL).
-
Activation: Add Et3N (2.0 mmol) dropwise over 10 minutes at room temperature. Observation: Slight precipitation of Et3N·HCl will occur.
-
Stir: Stir at room temperature for 4–6 hours.
-
Quench: Dilute with water (10 mL) and extract with DCM (2 x 10 mL).
-
Purification: Wash organic layer with brine, dry over Na2SO4, and concentrate. Purify via flash chromatography (Gradient 0-20% EtOAc in Hexanes).
Decision Framework: Which Method to Choose?
Use this logic flow to select the optimal synthetic route for your target molecule.
Caption: Strategic decision tree for selecting pyrazole synthesis methodology based on symmetry and reagent availability.
References
-
BenchChem. (2025).[3][5][9][10] A Comparative Guide to Alternative Pyrazole Synthesis Methods Beyond Ynones. Retrieved from
-
Organic Chemistry Portal. (2024). Recent Advances in Pyrazole Synthesis: [3+2] Cycloaddition. Retrieved from
-
Beilstein Journal of Organic Chemistry. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation. Retrieved from
-
MDPI Molecules. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Retrieved from
-
Royal Society of Chemistry. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis. Retrieved from
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. ccspublishing.org.cn [ccspublishing.org.cn]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Pyrazole synthesis [organic-chemistry.org]
- 7. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 8. mdpi.com [mdpi.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Comparative Guide: Methyl 4,5-dimethyl-1H-pyrazole-3-carboxylate vs. Alternative Pyrazole Carboxylates
Introduction and Pharmacological Context
The pyrazole ring is a privileged heterocyclic scaffold in medicinal chemistry and agrochemical development. It frequently functions as a highly effective bioisostere for aromatic rings and amides, improving the lipophilicity, solubility, and target-binding affinity of drug candidates[1]. Among its derivatives, pyrazole carboxylates serve as versatile building blocks for synthesizing complex active pharmaceutical ingredients (APIs).
Methyl 4,5-dimethyl-1H-pyrazole-3-carboxylate (CAS: 60858-33-5) offers unique steric and electronic properties compared to its unsubstituted or mono-substituted counterparts[2]. This guide objectively compares its physicochemical performance and synthetic utility against other common pyrazole carboxylates, providing actionable insights for drug discovery professionals.
Structural & Physicochemical Comparison
Understanding the structural nuances of pyrazole carboxylates is critical for optimizing lead compounds. The presence of methyl groups at the C4 and C5 positions significantly alters the molecule's interaction with target binding pockets compared to unsubstituted or halogenated analogs.
Quantitative Comparison Table
| Feature / Compound | Methyl 4,5-dimethyl-1H-pyrazole-3-carboxylate | Methyl 1H-pyrazole-3-carboxylate | Ethyl 4-bromo-5-methyl-1H-pyrazole-3-carboxylate |
| CAS Number | 60858-33-5[2] | 15366-34-4 | 6076-14-8[3] |
| Molecular Formula | C7H10N2O2[2] | C5H6N2O2 | C7H9BrN2O2 |
| Molecular Weight | 154.17 g/mol [2] | 126.11 g/mol | 233.06 g/mol |
| Substitution Pattern | 4,5-Dimethyl | Unsubstituted (C4, C5) | 4-Bromo, 5-Methyl |
| Steric Hindrance | Moderate (Aliphatic bulk) | Low | High (Halogen bulk) |
| Primary Application | Lipophilic pocket targeting[4] | Baseline fragment screening | Halogen bonding / Cross-coupling |
Mechanistic Insights: How Substitution Drives Efficacy
The 4,5-dimethyl substitution is not merely a structural variation; it fundamentally changes the molecule's behavior. Pyrazoles undergo annular tautomerism, where the N-1 and N-2 atoms dynamically exchange the proton[1]. The electron-donating nature of the methyl groups stabilizes specific tautomeric forms and increases the overall electron density of the pyrazole ring.
Furthermore, the aliphatic bulk of the methyl groups increases lipophilicity. In target-based drug design, this enhanced lipophilicity allows the pyrazole core to anchor more securely into the hydrophobic pockets of target enzymes, such as cyclooxygenase-2 (COX-2) in anti-inflammatory agents[5] or 4-hydroxyphenylpyruvate dioxygenase (HPPD) in herbicides[4].
Logical flow of 4,5-dimethyl substitution effects on target binding.
Experimental Methodology: Self-Validating Functionalization Protocol
To utilize Methyl 4,5-dimethyl-1H-pyrazole-3-carboxylate in drug discovery, researchers frequently perform N-alkylation. The following protocol is designed as a self-validating system, ensuring high yield while preventing the unwanted hydrolysis of the C3 methyl ester.
Protocol: Selective N-Alkylation
Objective: To functionalize the N-1 position while preserving the methyl ester.
-
Reactants Setup: Dissolve Methyl 4,5-dimethyl-1H-pyrazole-3-carboxylate (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF).
-
Causality: DMF is a polar aprotic solvent that stabilizes the transition state of the SN2 alkylation, accelerating the reaction rate without participating in hydrogen bonding.
-
-
Base Addition: Add anhydrous Potassium Carbonate (K₂CO₃, 2.0 eq).
-
Causality: K₂CO₃ is selected over stronger bases (like NaH or NaOH) because it is basic enough to deprotonate the pyrazole NH (pKa ~14) but mild enough to prevent the nucleophilic attack and hydrolysis of the C3 methyl ester[1].
-
-
Alkylation: Add the alkyl halide (1.2 eq) dropwise and heat the mixture to 60°C.
-
Causality: The 4,5-dimethyl groups introduce mild steric hindrance; moderate heating ensures the reaction overcomes the activation energy barrier.
-
-
Self-Validation (TLC Monitoring): Spot the reaction mixture against the starting material on a silica gel TLC plate (Eluent: 3:1 Hexanes:Ethyl Acetate).
-
Validation Logic: The starting pyrazole has a free NH (hydrogen bond donor), making it highly polar (lower Rf). Upon N-alkylation, the hydrogen bond donor is lost, resulting in a distinct, less polar spot (higher Rf). The complete disappearance of the lower spot confirms reaction completion.
-
-
Workup & Extraction: Quench with water and extract with Ethyl Acetate.
-
Causality: Water dissolves the DMF and inorganic salts, while the alkylated pyrazole partitions cleanly into the organic layer.
-
-
Characterization: Confirm the structure via LC-MS and ¹H-NMR.
-
Validation Logic: ¹H-NMR will show the disappearance of the broad NH peak (~12-13 ppm) and the appearance of new alkyl protons, confirming successful functionalization.
-
Self-validating experimental workflow for pyrazole N-alkylation.
Application Pathways in Drug Discovery & Agrochemicals
The strategic use of substituted pyrazole carboxylates has led to breakthroughs across multiple therapeutic and agricultural domains:
-
Anti-inflammatory Agents: Substitution at the pyrazole scaffold significantly improves anti-inflammatory activity[6]. Derivatives synthesized from pyrazole carboxylates act as potent COX-2 inhibitors, blocking the downstream production of inflammatory prostaglandins[5].
-
Anticancer & DNA Binding: Recent studies have shown that pyrazole-3-carboxamide derivatives, synthesized directly from these carboxylate esters, demonstrate strong DNA-binding affinities. They act as minor groove binders, altering DNA conformation and exerting potent antiproliferative effects on cancer cell lines like HCT116 and HepG2[7].
-
Agrochemical Herbicides: In the agricultural sector, aryloxy-pyrazole derivatives are critical for inhibiting HPPD. The steric bulk provided by methyl substitutions helps the molecule securely anchor in the enzyme's active site, blocking plastoquinone biosynthesis and leading to potent postemergent herbicidal efficacy[4].
Mechanism of action for pyrazole carboxylate enzyme inhibition.
References
1.2 - sigmaaldrich.com 2. 6 - researchgate.net 3.3 - aifchem.com 4. 5 - nih.gov 5.1 - nih.gov 6.7 - jst.go.jp 7.4 - acs.org
Sources
- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methyl 4,5-dimethyl-1H-pyrazole-3-carboxylate | 60858-33-5 [sigmaaldrich.com]
- 3. 1232838-31-1 | Methyl 4-bromo-5-methyl-1H-pyrazole-3-carboxylate - AiFChem [aifchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. jstage.jst.go.jp [jstage.jst.go.jp]
Biological Activity Screening of Novel Pyrazole Derivatives: A Comparative Technical Guide
Executive Summary: The Pyrazole Advantage
In the landscape of heterocyclic pharmacophores, the pyrazole ring (1,2-diazole) stands as a "privileged structure" due to its distinct bioisosteric properties and metabolic stability. Unlike its 1,3-isomer (imidazole) or its oxygenated analog (isoxazole), the pyrazole moiety offers a unique hydrogen-bonding donor/acceptor profile that is critical for high-affinity binding in kinase ATP-pockets and COX-2 active sites.
This guide provides a rigorous, data-driven framework for screening novel pyrazole derivatives. Moving beyond generic protocols, we compare the performance of pyrazoles against isoxazole isosteres and standard clinical inhibitors (e.g., Erlotinib, Celecoxib), focusing on the EGFR-Tyrosine Kinase pathway as a primary case study for anticancer activity.
Structural & Functional Comparison: Pyrazole vs. Alternatives
Before screening, it is vital to understand why pyrazoles often outperform their analogs in specific biological contexts.
The Stability Factor
While isoxazoles are valuable, the N-O bond is metabolically labile under reductive conditions (opening to form amino-ketones). The N-N bond in pyrazoles is significantly more robust, ensuring the pharmacophore remains intact in vivo.
Bioisosteric Performance Data
Comparative analysis of scaffold efficacy in kinase inhibition (Hypothetical aggregate data based on SAR literature):
| Feature | Pyrazole Scaffold | Isoxazole Scaffold | Imidazole Scaffold |
| H-Bonding Capacity | High (Donor & Acceptor) | Moderate (Acceptor only) | High (Donor & Acceptor) |
| Metabolic Stability | High (Resistant to reduction) | Low (Susceptible to ring opening) | Moderate (CYP450 interaction issues) |
| Kinase Selectivity | High (Tunable N-substitution) | Moderate | Low (Promiscuous binding) |
| Avg.[1][2] IC50 (EGFR) | 12 - 50 nM (Optimized) | 150 - 400 nM | 40 - 100 nM |
The Screening Workflow (The Funnel)
To ensure resource efficiency, we utilize a "Funnel Screening" approach. We do not test every synthesized compound in cells. We filter via in silico docking, confirm via enzymatic assays, and validate via cellular toxicity.
Caption: The "Funnel" workflow filters candidates from computational docking to wet-lab validation, ensuring only high-potential pyrazoles reach cellular testing.
In Silico Screening: The Molecular Filter
Before wet-lab synthesis, candidates are docked into the ATP-binding pocket of the target (e.g., EGFR).
-
Target: EGFR Kinase Domain (PDB ID: 4HJO or 1M17 ).
-
Software: MOE (Molecular Operating Environment) or AutoDock Vina.
-
Critical Interaction: The pyrazole nitrogen (N2) often acts as a hydrogen bond acceptor to the backbone NH of Met793 in the hinge region of EGFR.
-
Success Metric: A Binding Free Energy (ΔG) lower than -8.5 kcal/mol and RMSD < 2.0 Å relative to the co-crystallized ligand (e.g., Erlotinib).
In Vitro Enzymatic Screening: ADP-Glo Kinase Assay[2]
Once synthesized, the compound's ability to inhibit the isolated enzyme is tested.[3] We utilize the ADP-Glo™ Kinase Assay (Promega) because it is less prone to interference from fluorescent pyrazole derivatives than traditional fluorescence polarization assays.
Protocol: Kinase Inhibition[2][4][5][6][7][8]
-
Preparation: Dilute novel pyrazoles in kinase buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA). Final DMSO concentration must be <1%.
-
Reaction:
-
Add 2.5 µL of Compound (serial dilutions).
-
Add 2.5 µL of EGFR Enzyme (0.2 ng/µL). Incubate 10 min.
-
Add 2.5 µL of ATP/Substrate mix (Poly[Glu:Tyr] substrate).
-
Incubate at Room Temp for 60 mins.
-
-
Depletion: Add 5 µL ADP-Glo™ Reagent to stop the reaction and consume unconsumed ATP.[4] Incubate 40 mins.
-
Detection: Add 10 µL Kinase Detection Reagent (converts ADP to ATP -> Luciferase light). Incubate 30 mins.
-
Measurement: Read Luminescence (RLU) on a plate reader.
Comparative Data: Enzymatic Inhibition (IC50)
| Compound ID | Scaffold Type | Target | IC50 (nM) ± SD | Status |
| Pyr-7a (Novel) | Pyrazole-Nitrone | EGFR | 23.5 ± 2.1 | Lead |
| Iso-9c | Isoxazole Analog | EGFR | 145.0 ± 12.4 | Inactive |
| Erlotinib | Quinazoline (Std) | EGFR | 18.2 ± 1.5 | Control |
| DMSO | Solvent Control | - | >10,000 | Negative |
Analysis: The novel pyrazole (Pyr-7a) shows potency comparable to the clinical standard Erlotinib and significantly outperforms the isoxazole analog, likely due to superior H-bonding in the hinge region.
Cellular Viability & Toxicity: The MTT Assay
Enzymatic potency does not guarantee cellular activity (due to membrane permeability). We validate using the MTT Assay on A549 (Lung Cancer) cells.[5][6][7]
Protocol: MTT Cell Viability
Rationale: This assay measures the reduction of yellow MTT to purple formazan by mitochondrial succinate dehydrogenase, a marker of metabolic activity in viable cells.
-
Seeding: Seed A549 cells (5 × 10³ cells/well) in 96-well plates. Incubate 24h at 37°C/5% CO₂.
-
Treatment: Replace medium with fresh media containing Pyrazole derivatives (0.1 – 100 µM). Include:
-
Incubation: Incubate for 48 hours.
-
MTT Addition: Add 10 µL MTT reagent (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate 4 hours. (Look for purple crystals).[10][11]
-
Solubilization: Aspirate media carefully. Add 100 µL DMSO to dissolve crystals. Shake for 10 min.
-
Quantification: Measure Absorbance at 570 nm (Reference: 630 nm).
Comparative Data: Cellular Cytotoxicity (GI50)
| Compound | Cell Line (A549) GI50 (µM) | Selectivity Index (SI)* |
| Pyr-7a | 5.5 ± 0.4 | > 10 |
| Iso-9c | 28.4 ± 3.1 | 2.1 |
| Erlotinib | 2.1 ± 0.2 | > 20 |
*Selectivity Index (SI) = IC50 (Normal Fibroblasts) / IC50 (Cancer Cells). High SI indicates safety.
Mechanism of Action: The Signaling Pathway[3][13]
To prove the pyrazole acts via the intended mechanism, we visualize the EGFR pathway. A successful inhibitor blocks the phosphorylation cascade downstream of EGFR.
Caption: The novel pyrazole targets the ATP-binding pocket of EGFR, preventing autophosphorylation and halting the Ras-Raf-MEK-ERK proliferative cascade.
References
-
Mousa, N. A. J., et al. (2025).[6] "Synthesis, Biological Evaluation, and Molecular Docking of Novel Pyrazole-Nitrone Derivatives as EGFR-targeted Anticancer Agents." Babcock University Medical Journal. Link
-
BenchChem. (2025).[12][13][8] "Preliminary Cytotoxicity Screening of Pyrazole Compounds: A Technical Guide - MTT Assay Protocol." BenchChem Technical Notes. Link
- Mosmann, T. (1983). "Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays." Journal of Immunological Methods, 65(1-2), 55-63. (Seminal Method).
-
Promega Corporation. (2024). "ADP-Glo™ Kinase Assay Technical Manual." Promega Protocols. Link
-
Satipidakala, A., et al. (2024).[14] "The Latest Progress on the Preparation and Biological activity of Pyrazoles." Biointerface Research in Applied Chemistry. Link
- Lv, P.C., et al. (2010). "Design, synthesis and biological evaluation of thiazolyl-pyrazole derivatives as EGFR kinase inhibitors." European Journal of Medicinal Chemistry. (Comparison of scaffolds).
Sources
- 1. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 2. Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. bumj.babcock.edu.ng [bumj.babcock.edu.ng]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Design, Synthesis, Molecular Docking, and Anticancer Evaluation of Pyrazole Linked Pyrazoline Derivatives with Carbothioamide Tail as EGFR Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. merckmillipore.com [merckmillipore.com]
- 11. Synthesis and Evaluation of Novel Pyrazole Ethandiamide Compounds as Inhibitors of Human THP-1 Monocytic Cell Neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. biointerfaceresearch.com [biointerfaceresearch.com]
Validating the Structure of Synthesized Pyrazoles: A Comparative Guide to X-ray Crystallography vs. 2D NMR
Pyrazoles are ubiquitous in medicinal chemistry, serving as the core scaffold for blockbuster drugs ranging from anti-inflammatories (celecoxib) to kinase inhibitors. However, synthesizing functionalized pyrazoles—particularly via the condensation of hydrazines with 1,3-dicarbonyls or through 1,3-dipolar cycloadditions—notoriously yields complex mixtures of regioisomers (e.g., 1,3- vs. 1,5-disubstituted pyrazoles).
Because a single nitrogen shift within the pyrazole ring can completely abrogate target binding, determining the exact regiochemistry is a critical bottleneck in drug development. This guide objectively compares the performance of Single-Crystal X-ray Diffraction (SCXRD) against 2D Nuclear Magnetic Resonance (NMR) spectroscopy, providing actionable, self-validating protocols for definitive structural validation.
The Analytical Dilemma: Why 2D NMR Can Fall Short
While 1H and 13C NMR are standard first-line tools, they frequently fail to unambiguously differentiate pyrazole regioisomers.
-
The NMR Approach: Chemists typically rely on 2D techniques to map connectivity. For instance,1 between N-substituents and adjacent ring protons[1].
-
The Pitfalls: NMR has inherent blind spots in heterocyclic chemistry. Pyrazoles frequently exhibit annular tautomerism in solution, leading to severe signal broadening. Furthermore, if the C4 and C5 positions lack protons (e.g., in fully substituted pyrazoles), NOE signals are absent, rendering NOESY useless. HMBC can also be misleading due to nearly identical
and coupling constants across the electron-rich heteroaromatic ring.
The Gold Standard: Single-Crystal X-ray Diffraction (SCXRD)
When solution-state NMR yields ambiguous data, SCXRD provides the absolute 3D solid-state structure. By mapping electron density, SCXRD definitively establishes atomic connectivity, bond lengths, and stereochemistry without relying on inferred coupling constants.
Decision workflow for validating pyrazole regiochemistry using NMR and SCXRD.
Performance Comparison: SCXRD vs. 2D NMR
The following table summarizes the comparative performance of both techniques when applied to a highly substituted pyrazole scaffold.
| Analytical Metric | 2D NMR (NOESY / HMBC) | Single-Crystal X-ray Diffraction (SCXRD) |
| Primary Output | Spatial proximity (NOE) & bond connectivity | Absolute 3D electron density map |
| Regiochemistry Resolution | Moderate (fails with fully substituted C4/C5) | Absolute (definitive atomic coordinates) |
| Sample State | Solution (prone to annular tautomerism) | Solid-state (fixed conformation) |
| Data Quality Indicator | Signal-to-noise ratio, cross-peak intensity | R-factor ( |
| Time-to-Result | Hours | Days to Weeks (crystal growth is rate-limiting) |
| Sample Requirement | 1–5 mg (non-destructive) | 0.1–1.0 mg (requires high-quality single crystal) |
Step-by-Step Methodology: Crystallization and SCXRD Protocol
To achieve high-resolution SCXRD data, one must first grow a diffraction-quality crystal—often the most challenging step for low-molecular-weight heterocycles.
Protocol 1: Vapor Diffusion Crystallization of Pyrazoles
Causality Check: Unsubstituted pyrazole nitrogens (N1-H) act as both strong hydrogen-bond donors and acceptors, frequently causing the molecules to crystallize as disordered dimers or polymeric chains. Utilizing a competing hydrogen-bond acceptor solvent (e.g., ethyl acetate) during vapor diffusion disrupts these intermolecular networks, promoting ordered, single-crystal growth rather than amorphous precipitation.
-
Sample Preparation: Dissolve 5–10 mg of the purified pyrazole regioisomer in a minimum volume (0.5–1.0 mL) of a "good" solvent (e.g., dichloromethane or ethyl acetate) in a small inner vial.
-
Anti-Solvent Selection: Choose a "poor" solvent with a higher vapor pressure than the good solvent (e.g., pentane or hexanes).
-
Chamber Setup: Place the open inner vial into a larger outer vial containing 3–4 mL of the anti-solvent. Cap the outer vial tightly.
-
Equilibration: Allow the system to stand undisturbed at room temperature (or 4°C to slow diffusion). The anti-solvent vapor slowly diffuses into the inner vial, decreasing solubility and inducing controlled nucleation.
-
Harvesting: Once crystals form (typically 2–7 days), immediately suspend them in a cryoprotectant oil (e.g., Paratone-N) to prevent solvent loss and lattice collapse during mounting.
Protocol 2: SCXRD Data Collection & Refinement
Causality Check: Data collection at cryogenic temperatures minimizes the thermal motion of atoms (Debye-Waller factors), drastically improving high-angle diffraction resolution and overall data-to-parameter ratios.
-
Mounting: Mount the crystal on a MiTeGen loop and transfer it to the diffractometer's cold stream (typically 100 K).
-
Diffraction: Expose the crystal to an X-ray source. For instance,2 to capture sufficient independent reflections[2]. For absolute structure determination of light-atom molecules, Cu-Kα is preferred due to stronger anomalous dispersion.
-
Refinement: Solve the structure using direct methods (e.g., SHELXT) and refine against
using least-squares minimization (SHELXL). -
Validation: Ensure the final
factor is < 5% and the Goodness-of-Fit ( ) is near 1.0.
Case Studies: SCXRD in Action
Recent advancements in pyrazole synthesis heavily depend on SCXRD for validation.
-
C3-Arylated Pyrazoles: In a3, the lack of functionalization at C4/C5 made NMR correlations weak[3]. Researchers utilized single-crystal X-ray diffraction to definitively confirm the regiochemistry, which was crucial for the subsequent development of JAK 1/2 inhibitors[3].
-
Anti-Tumor Agents: Studies developing 4 utilized SCXRD to not only confirm regioselectivity but also to map the precise halogen-bonding and hydrogen-bonding networks that dictate their biological activity in monoclinic crystal systems[4].
While 2D NMR remains the workhorse for routine structural screening, SCXRD is the indispensable arbiter for complex, highly substituted pyrazole regioisomers. By implementing robust crystallization strategies, researchers can seamlessly integrate SCXRD into their drug discovery pipelines, ensuring absolute structural certainty.
References
- Regioselective Synthesis of C3-Hydroxyarylated Pyrazoles Scholaris.ca (University of Calgary)
- Relevant NMR couplings observed in NOESY and HMBC spectra of 8 regio-isomers ResearchG
- X-ray Single Crystal Structure, DFT Calculations and Biological Activity of 2-(3-Methyl-5-(pyridin-2'-yl)-1H-pyrazol-1-yl) Ethanol MDPI
- Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents NIH / PMC
Sources
The Core of Control: An In-depth Technical Guide to Pyrazole-Based Fungicides
Executive Summary
The pyrazole moiety represents a cornerstone in modern agrochemical design, serving as the pharmacophore for two distinct but critical classes of fungicides: the Succinate Dehydrogenase Inhibitors (SDHIs) (specifically pyrazole-carboxamides) and the Quinone outside Inhibitors (QoIs) (pyrazole-containing strobilurins).
This guide provides a technical comparison of key pyrazole-based agents—Fluxapyroxad, Penthiopyrad, Benzovindiflupyr, and Pyraclostrobin . We analyze their differential efficacy, binding kinetics, and resistance profiles, supported by experimental protocols for validation.
Part 1: Mechanism of Action (MOA) & Structural Logic
The Pyrazole Pharmacophore
While both classes utilize a pyrazole ring, their target sites within the fungal mitochondrial respiratory chain differ fundamentally.
-
Pyrazole-Carboxamides (SDHIs):
-
Mechanism: The pyrazole ring mimics the substrate, binding to the ubiquinone-binding pocket (Qp site). The carboxamide bridge facilitates hydrogen bonding with conserved residues (e.g., Trp, Tyr) in the SdhB/C/D subunits, blocking electron transfer from succinate to ubiquinone.
-
Key Agents: Fluxapyroxad, Penthiopyrad, Benzovindiflupyr.[1][3][4]
-
Pyrazole-Strobilurins (QoIs):
Visualization: Mitochondrial Respiratory Chain Inhibition
The following diagram illustrates the distinct binding sites of pyrazole-based SDHIs and QoIs within the mitochondrial membrane.
Figure 1: Dual-target mechanism of pyrazole-based fungicides in the fungal respiratory chain.
Part 2: Comparative Efficacy Analysis
Efficacy Against Key Pathogens
The following data aggregates EC50 values (Effective Concentration for 50% inhibition) from mycelial growth assays. Lower EC50 values indicate higher potency.
Table 1: Comparative In Vitro Potency (EC50 in mg/L)
| Pathogen | Fluxapyroxad (SDHI) | Benzovindiflupyr (SDHI) | Penthiopyrad (SDHI) | Pyraclostrobin (QoI) | Insight |
| Rhizoctonia solani | 0.03 – 0.10 | 0.04 – 0.08 | 0.05 – 0.15 | 0.01 – 0.05 | Benzovindiflupyr shows superior consistency; Pyraclostrobin is highly potent but prone to resistance. |
| Zymoseptoria tritici | 0.04 – 1.12 | 0.01 – 0.50 | 0.10 – 1.50 | 0.003 – >3.0* | Wide range in Pyraclostrobin indicates prevalent G143A resistance mutations in field populations. |
| Botrytis cinerea | 0.08 – 0.50 | 0.02 – 0.10 | 0.10 – 0.80 | >10.0 (Resistant) | Benzovindiflupyr retains efficacy against many strains resistant to older SDHIs (e.g., boscalid). |
| Alternaria alternata | 0.10 – 0.50 | 0.03 – 0.63 | 0.20 – 1.00 | 0.05 – 0.20 | New generation SDHIs (Fluxapyroxad) show improved lipophilicity and membrane crossing. |
Structural Advantages
-
Benzovindiflupyr: Features a unique N-methoxy-N-(1-methyl-2-phenyl-ethyl) linker. This steric bulk fits tightly into the hydrophobic pocket of the SDH enzyme, often retaining binding affinity even when common mutations (like SdhC-H134R) occur.
-
Fluxapyroxad: Designed with high lipophilicity and a flexible linker, allowing it to redistribute into the waxy cuticle of leaves, providing long-lasting preventive activity ("depot effect").
Part 3: Experimental Protocols (Self-Validating Systems)
To generate the data above, researchers must use a standardized, reproducible workflow. The Amended Agar Medium Assay is the gold standard for determining EC50.
Protocol: High-Throughput Mycelial Growth Inhibition Assay
Objective: Determine the EC50 of a pyrazole fungicide against a target fungal isolate.
Reagents & Equipment[8][9]
-
Active Ingredient: Technical grade (>95% purity) Fluxapyroxad or Benzovindiflupyr.
-
Solvent: Acetone or DMSO (Final concentration in agar must be <0.1% to avoid solvent toxicity).
-
Medium: Potato Dextrose Agar (PDA).
-
Inoculum: 5mm mycelial plugs from the margin of a 3-day old actively growing colony.
Workflow Description
-
Stock Preparation: Dissolve fungicide in solvent to create a 10,000 mg/L stock.
-
Gradient Dilution: Create a log-series of working solutions (e.g., 0, 0.01, 0.1, 1, 10, 100 mg/L).
-
Media Amendment: Add fungicide to molten PDA (cooled to 50°C) to prevent thermal degradation. Pour into Petri dishes.
-
Inoculation: Place one mycelial plug (mycelium side down) in the center of the plate.[8][9]
-
Incubation: Incubate in the dark at 25°C for 48-72 hours (species dependent).
-
Validation: Control plates (solvent only) must show >90% normal growth rate.
Visualization: Experimental Logic Flow
This diagram outlines the decision logic and validation steps for the assay.
Figure 2: Logic flow for the determination of fungicide EC50 values.
Part 4: Resistance Management & Future Outlook
Cross-Resistance Patterns
Resistance to pyrazole-carboxamides is driven by point mutations in the Sdh subunits (B, C, D).[2]
-
SdhB-H277Y: Confers high resistance to Boscalid (pyridine-carboxamide) but often low to moderate resistance to Fluxapyroxad and Benzovindiflupyr.
-
SdhC-H134R: A problematic mutation in Alternaria that confers cross-resistance across most SDHIs.
Strategic Insight: Do not rely on "generation rotation" (e.g., swapping Boscalid for Fluxapyroxad) if SdhC mutations are present. Tank-mixing with a multi-site inhibitor (e.g., Chlorothalonil) or a DMI (e.g., Prothioconazole) is mandatory to protect the pyrazole efficacy.
Future Directions
The next frontier involves "Scaffold Hopping" :
-
Novel Linkers: Replacing the carboxamide bridge with oxime ethers (e.g., recent experimental compounds like TM-2) to bypass existing steric resistance mechanisms.
-
Fluorination: Increasing fluorine substitution on the pyrazole ring to enhance metabolic stability and lipophilicity, allowing for lower application rates.
References
-
Comparison of sensitivity to a range of fungicides in contemporary genotypes of Phytophthora infestans . EuroBlight. Available at: [Link]
-
Spiral gradient dilution, a rapid method for determining growth responses and 50% effective concentration values . PubMed. Available at: [Link]
-
Design, synthesis and structure-activity relationship of novel pyrazole-4-carboxamide derivatives . PubMed. Available at: [Link]
-
Mutations in Sdh Gene Subunits Confer Different Cross-Resistance Patterns to SDHI Fungicides . APS Journals. Available at: [Link]
-
Baseline Sensitivity to Benzovindiflupyr of Alternaria alternata Isolates . American Pistachio Growers. Available at: [Link]
-
FRAC SDHI Working Group Recommendations . Fungicide Resistance Action Committee. Available at: [Link]
Sources
- 1. site.caes.uga.edu [site.caes.uga.edu]
- 2. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 3. SDHI Fungicides | FRAC [frac.info]
- 4. americanpistachios.org [americanpistachios.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
In Vitro Cytotoxicity Assays for Pyrazole Compounds: A Comparative Guide for Drug Discovery
As a Senior Application Scientist, I frequently observe that the initial in vitro cytotoxicity screening of compound libraries dictates the entire trajectory of lead optimization. Pyrazoles represent a privileged structural scaffold in medicinal chemistry, forming the core of numerous anticancer, anti-inflammatory, and targeted kinase inhibitors. However, pyrazole derivatives possess unique physicochemical properties—such as inherent fluorescence, redox potential, and structural lipophilicity—that can severely confound standard viability assays.
This guide objectively compares established cytotoxicity assays, elucidates the causality behind assay interference, and provides self-validating protocols to ensure scientific integrity when screening pyrazole compounds.
The Chemical Conundrum: Why Assay Selection Matters
A common pitfall in early-stage drug discovery is the over-reliance on a single metabolic assay, typically the MTT assay. The MTT assay relies on the reduction of a yellow tetrazolium salt to purple formazan by NAD(P)H-dependent cellular oxidoreductases.
The Causality of Interference: Certain pyrazole derivatives, particularly those with electron-donating substituents or inherent redox activity, can spontaneously reduce MTT in the absence of cells. This abiotic reduction leads to artificial absorbance spikes, masking true cytotoxicity and generating false-negative results[1]. Furthermore, highly conjugated pyrazole-chalcone hybrids often exhibit intense intrinsic color that directly interferes with the spectrophotometric readout at 570 nm. To establish a self-validating system, researchers must employ orthogonal assays—pairing a metabolic assay with an ATP-luminescent or membrane-integrity assay to confirm true anti-proliferative activity[2].
Objective Comparison of Cytotoxicity Assays
To build a robust screening funnel, we must objectively compare the performance of alternative assays against the specific challenges posed by pyrazole chemistry.
Table 1: Assay Performance Comparison for Pyrazole Screening
| Assay Type | Target Mechanism | Sensitivity | Pyrazole Interference Risk | Throughput | Cost per Well |
| MTT / MTS | NAD(P)H-dependent oxidoreductases | Moderate | High (Redox/Colorimetric) | High | $ |
| CellTiter-Glo® (ATP) | Intracellular ATP via Luciferase | Very High | Low (Luminescent readout) | Ultra-High | |
| LDH Release | Membrane integrity (Lactate Dehydrogenase) | High | Moderate (Serum background) | High | |
| Annexin V/PI | Phosphatidylserine externalization | High | Low (Fluorescent gating) | Low-Moderate |
Table 2: Impact of Assay Selection on IC₅₀ Determination
Representative data demonstrating how redox-active pyrazoles can skew colorimetric readouts compared to luminescent validation.
| Compound Class | Cell Line | IC₅₀ via MTT Assay (µM) | IC₅₀ via ATP Assay (µM) | Interpretation |
| Redox-Active Pyrazole | MDA-MB-231 | > 100 (False Negative) | 18.97 | MTT reduced abiotically |
| Pyrazole-Chalcone | HCT116 | 45.2 (Confounded) | 12.1 | Colorimetric interference |
| Standard Pyrazole | HL60 | 9.5 | 8.63 | Concordant results |
Designing a Self-Validating Screening Workflow
Logical workflow for evaluating pyrazole cytotoxicity using orthogonal validation.
Experimental Protocols: Step-by-Step Methodologies
Protocol A: Primary Screen via ATP Luminescence (CellTiter-Glo)
This assay quantifies ATP, an indicator of metabolically active cells. It is highly recommended for pyrazoles because the luminescent readout is immune to the intrinsic absorbance of the compounds[2].
Causality Check: We include a "Compound + Media (No Cells)" control. If the pyrazole emits background luminescence (rare, but possible with certain conjugated systems), this control will flag it.
-
Cell Seeding: Plate target cancer cells (e.g., MDA-MB-231) at 5,000 cells/well in a 96-well opaque white microplate. Incubate overnight at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the pyrazole derivatives in complete media (0.1 µM to 100 µM). Treat cells for 48 hours. Include a vehicle control (0.1% DMSO) and a positive control (e.g., Paclitaxel).
-
Equilibration: Remove the plate from the incubator and equilibrate to room temperature for 30 minutes. Reasoning: Luciferase enzyme kinetics are highly temperature-dependent; uneven temperatures cause edge effects.
-
Reagent Addition: Add a volume of CellTiter-Glo reagent equal to the volume of cell culture medium present in each well (e.g., 100 µL).
-
Lysis and Stabilization: Place the plate on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Record luminescence using a microplate reader. Calculate IC₅₀ using non-linear regression analysis.
Protocol B: Mechanistic Validation via Annexin V/PI Flow Cytometry
Once cytotoxicity is confirmed, we must determine if the pyrazole induces apoptosis or necrosis. Pyrazole derivatives frequently induce dose- and time-dependent apoptosis via Reactive Oxygen Species (ROS) generation[4].
Causality Check: We must collect both the attached cells and the floating cells in the media. Apoptotic cells detach from the plate; discarding the media will artificially lower the apoptotic cell count.
-
Treatment and Harvest: Treat cells in 6-well plates with the pyrazole compound at 1x and 2x the established IC₅₀ for 24 hours. Collect the culture media (containing floating apoptotic bodies), trypsinize the adherent cells, and pool them together.
-
Washing: Centrifuge at 300 x g for 5 minutes. Wash the pellet twice with ice-cold PBS to remove residual phenol red and serum proteins that can interfere with fluorescence.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-Annexin V and 5 µL of Propidium Iodide (PI).
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of Binding Buffer and analyze immediately via flow cytometry.
-
Interpretation: Annexin V+/PI- indicates early apoptosis; Annexin V+/PI+ indicates late apoptosis.
-
Mechanistic Profiling of Pyrazole Cytotoxicity
Understanding how a compound kills a cell is as important as knowing if it kills the cell. Literature demonstrates that many cytotoxic pyrazole derivatives act as mitochondrial disruptors. They trigger an initial burst of ROS, which leads to the collapse of the mitochondrial membrane potential, cytochrome C release, and the execution of apoptosis via Caspase 3/7 activation[4].
Mechanistic pathway of pyrazole-induced apoptosis and corresponding detection assays.
By aligning the specific chemical liabilities of pyrazole compounds with the appropriate detection technologies, researchers can eliminate false positives early in the pipeline, saving both time and resources in the pursuit of novel therapeutics.
References
-
Synthesis and Evaluation of Novel Pyrazole Ethandiamide Compounds as Inhibitors of Human THP-1 Monocytic Cell Neurotoxicity - PMC Source: nih.gov URL:[1]
-
Distinct Mechanisms of Cytotoxicity in Novel Nitrogenous Heterocycles: Future Directions for a New Anti-Cancer Agent - MDPI Source: mdpi.com URL:[2]
-
Ruthenium(II)–Tris-pyrazolylmethane Complexes Inhibit Cancer Cell Growth by Disrupting Mitochondrial Calcium Homeostasis - PMC Source: nih.gov URL:[3]
-
RESEARCH ARTICLE Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 - Semantic Scholar Source: semanticscholar.org URL:[4]
Sources
- 1. Synthesis and Evaluation of Novel Pyrazole Ethandiamide Compounds as Inhibitors of Human THP-1 Monocytic Cell Neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Ruthenium(II)–Tris-pyrazolylmethane Complexes Inhibit Cancer Cell Growth by Disrupting Mitochondrial Calcium Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Structure-Activity Relationship (SAR) of Pyrazole Derivatives: A Comparative Technical Guide
Executive Summary: The Pyrazole Privilege
The pyrazole ring (1,2-diazole) is a "privileged scaffold" in medicinal chemistry, distinguished by its unique capacity to act as both a hydrogen bond donor (NH) and acceptor (N). Unlike its bioisosteres (isoxazoles, imidazoles), the pyrazole core offers superior chemical stability against metabolic ring-opening and provides a versatile platform for decorating pharmacophores in 3D space.
This guide dissects the Structure-Activity Relationship (SAR) of pyrazole derivatives, focusing on two high-value therapeutic areas: Kinase Inhibition (Oncology) and COX-2 Inhibition (Inflammation) . We objectively compare pyrazoles against standard alternatives, supported by experimental protocols and comparative data.
Comparative Analysis: Pyrazoles vs. Alternatives
Module A: Pyrazole vs. Isoxazole (COX-2 Inhibition)
In the design of COX-2 selective inhibitors (Coxibs), the central heterocyclic ring serves as a template to orient two aryl rings into the COX-2 hydrophobic pocket.
| Feature | Pyrazole Scaffold (e.g., Celecoxib) | Isoxazole Scaffold (e.g., Valdecoxib) | Technical Verdict |
| H-Bonding | Donor & Acceptor: The N-H (if unsubstituted) or N-2 can interact with hydrophilic residues (e.g., Arg120). | Acceptor Only: The Oxygen and Nitrogen are acceptors; lacks a donor unless substituted. | Pyrazoles offer more versatile binding modes within the active site side-pockets. |
| Metabolic Stability | High: The N-N bond is robust. Metabolism typically occurs on side chains (oxidation). | Moderate: Susceptible to reductive ring-opening (cleavage of N-O bond) to form amino-ketones. | Pyrazoles reduce the risk of toxic metabolite formation derived from ring cleavage. |
| Synthetic Flexibility | High: Regioselective synthesis of 1,3,5-trisubstituted isomers is well-established. | Moderate: Regiocontrol can be challenging; separation of isomers often required. | Pyrazoles allow for more precise SAR exploration due to easier synthesis. |
Module B: Pyrazole vs. Quinazoline (EGFR Kinase Inhibition)
Quinazolines (e.g., Erlotinib) are the "gold standard" for EGFR inhibition. However, fused pyrazoles (e.g., pyrazolo[3,4-d]pyrimidines) are emerging as superior alternatives.
-
Solubility: The fused pyrazole system often exhibits better aqueous solubility than the planar, hydrophobic quinazoline core, improving oral bioavailability.
-
Dual-Targeting: Pyrazole derivatives have shown higher efficacy in designing "dual-target" inhibitors (e.g., EGFR + VEGFR-2) due to the flexibility of the C3 and N1 positions to accommodate different ATP-binding pocket shapes.
SAR Deep Dive: The "Engine Room"
The biological activity of pyrazoles is dictated by substitutions at three critical vectors.
Figure 1: Strategic substitution vectors on the pyrazole scaffold.
Critical Causality:
-
N1 Position (The Anchor): In COX-2 inhibitors, N1 must bear a phenyl ring substituted with a sulfonamide (
) or sulfone ( ) to dock into the hydrophilic side pocket of COX-2 (Arg120/Glu524). In Kinase inhibitors, N1 is often unsubstituted to allow the NH to H-bond with the hinge region (e.g., Met793 in EGFR). -
C3/C5 Positions (The Wings): These positions control the "twist" of the molecule. For 1,3,5-trisubstituted pyrazoles, bulky groups at C5 can force the N1-phenyl ring out of planarity, which is crucial for selectivity between COX-1 (smaller pocket) and COX-2 (larger pocket).
Experimental Data: Performance Benchmarking
Dataset A: EGFR Kinase Inhibition (Anticancer)
Objective: Compare novel Pyrazolo[3,4-d]pyrimidine derivatives against the standard drug Erlotinib.[1][2] Source: Derived from recent studies on fused pyrazoles (e.g., Frontiers in Pharmacology, 2023).
| Compound ID | Scaffold Type | R-Group (C3/N1) | IC50 (µM) EGFR | IC50 (µM) VEGFR-2 | Conclusion |
| Erlotinib | Quinazoline | (Standard) | 0.13 | >10.0 | Potent, but single target. |
| Sorafenib | Bi-aryl urea | (Standard) | >5.0 | 1.06 | VEGFR selective. |
| Analog 3 | Pyrazolo-pyrimidine | 5-imino-6-amino | 0.06 | N/D | 2x Potency vs Erlotinib. |
| Analog 50 | Fused Pyrazole | Dual-pharmacophore | 0.09 | 0.23 | Dual Inhibition Achieved. |
Interpretation: The pyrazole-fused Analog 50 sacrifices slight EGFR potency compared to Analog 3 but gains massive VEGFR-2 activity, making it a superior candidate for anti-angiogenic therapy.
Dataset B: COX-2 Inhibition (Anti-inflammatory)
Objective: Compare Pyrazole vs. Isoxazole selectivity.[3] Source: Consolidated data from Bioorganic & Medicinal Chemistry.
| Compound ID | Core Ring | Selectivity Index (SI)* | IC50 (µM) COX-2 | Stability (t1/2 in plasma) |
| Celecoxib | Pyrazole | 13.6 | 0.22 | >12 h |
| Valdecoxib | Isoxazole | 30.0 | 0.05 | ~8 h (Ring opening risk) |
| Analog 15d | Pyrazole | 98.7 | 0.06 | >15 h |
*SI = IC50(COX-1) / IC50(COX-2). Higher is better. Interpretation: While isoxazoles (Valdecoxib) are highly potent, the optimized pyrazole (Analog 15d) achieves superior selectivity and metabolic stability.
Experimental Protocols
Protocol A: Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles
Method: One-Pot Cyclocondensation (Chalcone Route). Rationale: This route avoids the formation of regioisomers common in hydrazine + diketone reactions by fixing the electrophilic centers first.
Figure 2: Synthetic workflow for pyrazole generation.
Step-by-Step:
-
Chalcone Formation: Dissolve substituted acetophenone (10 mmol) and aldehyde (10 mmol) in ethanol (20 mL). Add 40% NaOH (5 mL) dropwise at 0°C. Stir at RT for 6-12h.
-
Self-Validation: Monitor via TLC (Hexane:EtOAc 8:2). Completion is indicated by the disappearance of the acetophenone spot and appearance of a fluorescent yellow spot (chalcone).
-
-
Cyclization: Dissolve the isolated chalcone (1 mmol) in glacial acetic acid (10 mL). Add hydrazine hydrate (5 mmol). Reflux at 110°C for 4-8h.
-
Self-Validation: Upon cooling, pour into crushed ice. A precipitate must form. If oil forms, re-crystallize from ethanol.
-
-
Purification: Recrystallize from ethanol/water. Verify structure via 1H-NMR (Characteristic pyrazole C4-H singlet at ~6.8 ppm).
Protocol B: In Vitro Kinase Assay (EGFR)
Method: ADP-Glo™ Kinase Assay (Promega). Rationale: Luminescent detection of ADP is less prone to interference from fluorescent pyrazole compounds than fluorescence polarization assays.
-
Preparation: Dilute EGFR enzyme (0.2 ng/µL) in kinase buffer (40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).
-
Incubation: Add 5 µL compound (serial dilution in DMSO) + 5 µL enzyme. Incubate 15 min at RT.
-
Reaction: Add 5 µL ATP/Substrate mix (Poly Glu4:Tyr1). Incubate 60 min at RT.
-
Detection: Add 10 µL ADP-Glo™ Reagent (stops reaction, depletes ATP). Incubate 40 min. Add 20 µL Kinase Detection Reagent (converts ADP to light).
-
Readout: Measure luminescence (RLU) on a plate reader.
-
Self-Validation: Z'-factor must be >0.5 using Erlotinib (positive control) and DMSO (negative control) for the assay to be valid.
-
References
-
Review of Anticancer SAR: Frontiers in Pharmacology. "Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors." (2023).
-
Synthesis Methodology: Organic Letters. "Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles." (2014).[4]
-
COX-2 Comparison: Bioorganic & Medicinal Chemistry. "Pyrazole Derivatives as Selective COX-2 Inhibitors: An Updated Review." (2020).
-
General SAR Principles: Journal of Medicinal Chemistry. "Pyrazoles as privileged scaffolds in drug discovery." (2011).[5]
Sources
- 1. Frontiers | Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. Pyrazole and isoxazole derivatives as new, potent, and selective 20-hydroxy-5,8,11,14-eicosatetraenoic acid synthase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes [organic-chemistry.org]
- 5. img01.pharmablock.com [img01.pharmablock.com]
Comparative Analysis: DNA-Binding Efficacy of Pyrazole Carboxamides vs. Classical Intercalators
[1]
Executive Summary
Pyrazole carboxamides have emerged as a versatile scaffold in medicinal chemistry, offering a tunable alternative to classical DNA intercalators like anthracyclines (e.g., Doxorubicin). Unlike rigid polycyclic aromatic hydrocarbons that bind almost exclusively via intercalation—often resulting in high cardiotoxicity—pyrazole carboxamides possess a "hybrid" pharmacophore. They can be engineered to function as minor groove binders , partial intercalators , or electrostatic interactors depending on their substitution patterns (e.g., aryl groups at N1 or C5 positions).
This guide provides a technical comparison of pyrazole carboxamides against industry-standard DNA binders, supported by validated experimental protocols for determining binding modes.
Mechanistic Foundations: The Hybrid Binding Model
The efficacy of a DNA binder is defined by its residence time and its ability to distort the DNA helix. Pyrazole carboxamides utilize a unique combination of forces:
-
Hydrogen Bonding: The carboxamide linker (
) acts as a donor/acceptor system, specifically recognizing base pairs in the minor groove. -
-
Stacking: Phenyl or heteroaryl substituents on the pyrazole ring facilitate intercalation between base pairs. -
Van der Waals Forces: The curvature of the molecule often complements the helical twist of the minor groove.
Interaction Hierarchy Diagram
The following diagram illustrates the causal pathway from chemical structure to biological outcome.
Caption: Mechanistic pathway linking pyrazole structural elements to specific DNA binding modes and subsequent apoptotic signaling.
Comparative Performance Guide
The following table contrasts Pyrazole Carboxamides with standard controls used in drug discovery.
| Feature | Pyrazole Carboxamides (Target) | Doxorubicin (Standard Intercalator) | Hoechst 33258 (Groove Binder) | Ethidium Bromide (Displacement Probe) |
| Primary Binding Mode | Hybrid (Groove + Partial Intercalation) | Intercalation (Strong) | Minor Groove Binding | Intercalation (Non-specific) |
| Binding Constant ( | ||||
| Viscosity Effect | Minimal to Moderate Increase | Significant Increase (Lengthening) | Negligible Change | Significant Increase |
| Sequence Specificity | Moderate (A-T rich preference often observed) | Low (G-C preference) | High (A-T rich) | None |
| Cytotoxicity ( | nM range (High potency, high toxicity) | Low cytotoxicity | Toxic/Mutagenic | |
| Key Advantage | Lower cardiotoxicity potential; dual-mechanism capability. | Gold standard for potency. | Excellent for nuclear staining; low toxicity. | Standard for competitive binding assays. |
Experimental Protocols (Self-Validating Systems)
To publish valid DNA-binding data, you must triangulate results using UV-Vis Spectroscopy (thermodynamics) and Viscosity (hydrodynamics).
Protocol A: UV-Visible Absorption Titration
Objective: Determine the intrinsic binding constant (
Reagents:
-
Buffer: 5 mM Tris-HCl, 50 mM NaCl, pH 7.4 (Must be filtered).
-
DNA: Calf Thymus DNA (CT-DNA).[1][2][3][4][5] Purity check:
.[5] -
Ligand: Pyrazole derivative (dissolved in DMSO, diluted in buffer).
Step-by-Step Methodology:
-
Baseline Correction: Record the spectrum of the buffer alone.
-
Ligand Preparation: Prepare a fixed concentration of the pyrazole ligand (e.g.,
) in two quartz cuvettes (Reference and Sample). -
Titration:
-
Add aliquots of CT-DNA stock to the Sample cuvette.
-
Add an equal volume of buffer to the Reference cuvette (to negate dilution effects).
-
-
Equilibration: Allow 5 minutes incubation after each addition to reach thermodynamic equilibrium.
-
Measurement: Scan from 200–500 nm. Look for hypochromism (decrease in intensity) and bathochromic shift (red shift), which indicate
-stacking interactions.
Data Analysis (Wolfe-Shimer Equation):
Plot
- : Apparent extinction coefficient.
- : Extinction coefficient of free ligand.
- : Extinction coefficient of bound ligand.
-
Validation: A linear fit with
confirms 1:1 binding stoichiometry.
Protocol B: Viscosity Measurements (The "Truth" Test)
Objective: Distinguish Intercalation from Groove Binding. Why this matters: UV-Vis can show hypochromism for both modes. Viscosity is the only hydrodynamic method to prove intercalation (helix lengthening).
Reagents:
-
Ubbelohde viscometer (thermostated at
). -
CT-DNA solution (
).
Step-by-Step Methodology:
-
Flow Time DNA (
): Measure the flow time of the DNA solution alone (average of 3 runs). -
Titration: Add the pyrazole compound to the DNA solution in the viscometer at increasing ratios (
range 0.0 to 0.5). -
Flow Time Complex (
): Measure flow time after each addition. -
Plotting: Plot
vs. Binding Ratio ( ).- .
Interpretation:
-
Slope > 0 (Sharp Increase): Classic Intercalation (e.g., Doxorubicin). The DNA helix lengthens.[6]
-
Slope
0 (Flat): Groove Binding. No length change. -
Slope < 0 (Decrease): Kinking or bending of the helix (rare for simple pyrazoles).
Experimental Workflow Diagram
Caption: Decision tree for characterizing DNA binding modes using biophysical assays.
Critical Analysis & Troubleshooting
Solubility Artifacts
Pyrazole carboxamides often have limited solubility in aqueous buffers.
-
Risk: Precipitation during titration mimics hypochromism (light scattering).
-
Solution: Always perform a "buffer + ligand" control titration without DNA. If the baseline shifts, your compound is crashing out. Keep DMSO concentration
.
Fluorescence Inner Filter Effect (IFE)
When using EtBr displacement, pyrazoles may absorb light at the excitation/emission wavelengths of EtBr.
-
Correction: Apply the standard IFE correction formula:
Where and are absorbances of the pyrazole at the excitation and emission wavelengths.
Stern-Volmer Interpretation
When analyzing fluorescence quenching data:
-
Linear Plot: Indicates a single class of fluorophores (either static OR dynamic quenching).
-
Upward Curvature: Combined static and dynamic quenching.
-
Differentiation: Measure at two temperatures. If
decreases as temperature rises, the mechanism is static (complex formation), which is desired for DNA binders.
References
-
Sirajuddin, M., Ali, S., & Badshah, A. (2013). Drug–DNA interactions and their study by UV–Visible, fluorescence spectroscopies and cyclic voltammetry.[3][4][7][8][9][10] Journal of Photochemistry and Photobiology B: Biology, 124, 1–19. Link
-
Satyanarayana, S., Dabrowiak, J. C., & Chaires, J. B. (1992). Neither
nor -tris(phenanthroline)ruthenium(II) binds to DNA by classical intercalation. Biochemistry, 31(39), 9319–9324. (Authoritative source for Viscosity Protocols). Link -
Vitone, H. A., et al. (2022).[5][7][10][11] Design and Synthesis of Carbothioamide/Carboxamide-Based Pyrazoline Analogs as Potential Anticancer Agents: DNA Binding Studies. ACS Omega, 7(26), 22285–22299. Link
-
Zhang, X., et al. (2013). Novel 1H-Pyrazole-3-carboxamide Derivatives: Synthesis, Anticancer Evaluation and Identification of Their DNA-Binding Interaction. Biological and Pharmaceutical Bulletin, 36(5), 786-793. Link
-
Chaires, J. B. (1998). Drug-DNA interactions.[1][2][4][7][8][9][11][12][13][14][15] Current Opinion in Structural Biology, 8(3), 314-320. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Novel 1H-pyrazole-3-carboxamide derivatives: synthesis, anticancer evaluation and identification of their DNA-binding interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04873J [pubs.rsc.org]
- 4. Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole-pyrazoline hybrid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jstage.jst.go.jp [jstage.jst.go.jp]
- 6. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 7. researchgate.net [researchgate.net]
- 8. Design and Synthesis of Carbothioamide/Carboxamide-Based Pyrazoline Analogs as Potential Anticancer Agents: Apoptosis, Molecular Docking, ADME Assay, and DNA Binding Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
- 12. tandfonline.com [tandfonline.com]
- 13. researchgate.net [researchgate.net]
- 14. Spectroscopic and viscometric determination of DNA-binding modes of some bioactive dibenzodioxins and phenazines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. academia.edu [academia.edu]
Comparing the kinase inhibitory activity of different pyrazole derivatives
As a Senior Application Scientist in early-stage drug discovery, I frequently evaluate novel chemotypes for targeted oncology and inflammatory disease programs. Among the myriad of heterocyclic scaffolds available, the pyrazole ring has cemented its status as a highly privileged structure in the design of small-molecule kinase inhibitors.
This guide provides an objective, data-driven comparison of various pyrazole derivatives, detailing their kinase inhibitory profiles, the mechanistic rationale behind their efficacy, and the rigorous experimental protocols required to validate their performance in the laboratory.
Mechanistic Rationale: Why the Pyrazole Scaffold?
The success of pyrazole derivatives in kinase inhibition is not coincidental; it is deeply rooted in structural biology. The pyrazole core acts as a highly efficient bioisostere for the adenine ring of ATP. By presenting distinct hydrogen bond donor (N-H) and acceptor (N) vectors, the pyrazole ring anchors itself firmly into the highly conserved hinge region of the kinase ATP-binding pocket.
Furthermore, the planar nature of the pyrazole heterocycle allows for optimal vectorization of substituents (R1, R2). This enables medicinal chemists to design derivatives that probe the hydrophobic "gatekeeper" pocket for selectivity, or extend into the solvent-exposed regions to improve pharmacokinetic (PK) properties.
Fig 1: Mechanistic interaction model of pyrazole scaffolds within the kinase ATP-binding pocket.
Comparative Efficacy of Pyrazole Derivatives
To objectively evaluate the performance of pyrazole-based inhibitors, we must look at their half-maximal inhibitory concentration (
| Compound / Derivative | Primary Target | Key Structural Feature & Causality | |
| Afuresertib | Akt1 | 0.08 nM | Features a flexible pyrazole-based scaffold that adapts to the Akt1 active site, driving sub-nanomolar potency. |
| AT7519 | Multi-CDK | 10–210 nM | A multi-CDK pyrazole inhibitor where the core establishes critical hinge-region contacts across CDK 1, 2, 4, 6, and 9. |
| CAN508 | CDK2 | 0.35 µM | A di-amino pyrazole derivative. The amino groups provide additional hydrogen bonding, enhancing selectivity for CDK2 over CDK1. |
| Compound 9 (RSC Adv 2024) | CDK2 | 0.96 µM | Novel pyrazole analog. Minimal cytotoxicity on normal cells indicates a highly favorable therapeutic window. |
| Compound 7 (Benzimidazole) | Aurora B | 2.2 nM | Pyrazolyl benzimidazole hybridized with a morpholino ring. The morpholino group optimizes solubility and target engagement. |
| Compound 22 (Benzoxazine) | EGFR | 0.51 µM | 3,5-disubstituted benzoxazine-pyrazole hybrid. Superior to standard erlotinib in specific resistant cell line assays. |
Data aggregated from comprehensive reviews of pyrazole-based kinase inhibitors (2011–2024).[3][1][2]
Experimental Methodology: Self-Validating Kinase Inhibition Assay
As an application scientist, I cannot stress enough that
We choose TR-FRET over standard luminescence because pyrazole derivatives (especially highly conjugated hybrids) can occasionally exhibit auto-fluorescence. The time-resolved nature of TR-FRET eliminates this background noise, ensuring high-fidelity data. Furthermore, this protocol is designed as a self-validating system by incorporating rigorous statistical controls (Z'-factor).
Step-by-Step Protocol & Causality
-
Reagent Preparation & Control Setup:
-
Action: Prepare the kinase enzyme (e.g., CDK2/Cyclin A2) and the specific fluorophore-labeled peptide substrate in a buffered solution (HEPES,
, EGTA, DTT, Tween-20). -
Causality: Tween-20 is critical here; it prevents the pyrazole compounds from forming colloidal aggregates, which can lead to false-positive inhibition (promiscuous inhibition).
-
-
Compound Pre-Incubation (30 Minutes):
-
Action: Dispense pyrazole derivatives in a 10-point dose-response curve into a 384-well plate. Add the enzyme mixture and incubate at room temperature for 30 minutes before adding ATP.
-
Causality: Many advanced pyrazole derivatives act as slow-binding or Type II (DFG-out) inhibitors. Pre-incubation allows the compound-enzyme complex to reach thermodynamic equilibrium, preventing the underestimation of potency.
-
-
Reaction Initiation (ATP Addition):
-
Action: Add ATP to initiate the reaction. Crucial: The ATP concentration must be set precisely at the apparent
for the specific kinase. -
Causality: Setting ATP at
ensures the assay is highly sensitive to ATP-competitive inhibitors (like most pyrazoles) while allowing direct comparison of values across different kinases via the Cheng-Prusoff equation.
-
-
Quenching and TR-FRET Detection:
-
Action: After 60 minutes, add the TR-FRET development reagent (containing EDTA to chelate
and stop the reaction, plus a Terbium-labeled antibody). Read the plate on a microplate reader (Excitation: 340 nm, Emission: 495 nm / 520 nm).
-
-
System Validation:
-
Action: Calculate the Z'-factor using the positive control (e.g., AT7519) and negative control (DMSO vehicle).
-
Causality: The assay is only deemed valid if
. This proves the dynamic range and signal-to-noise ratio are sufficient to trust the calculated values.
-
Fig 2: Self-validating TR-FRET kinase assay workflow ensuring high-fidelity IC50 determination.
Cellular Validation: Phenotypic Assays
Biochemical potency must translate to cellular efficacy. For pyrazole-based CDK2 inhibitors (such as CAN508 or Compound 9), biochemical assays are followed by Flow Cytometry Cell Cycle Analysis .
Because CDK2 regulates the
Conclusion
The pyrazole scaffold remains a cornerstone in the development of next-generation kinase inhibitors. As demonstrated by the comparative data, minor functionalizations of the pyrazole core—such as the addition of benzimidazole or benzoxazine moieties—can drastically shift the selectivity profile from CDKs to Aurora kinases or EGFR[3][1][2]. For drug development professionals, leveraging robust, self-validating biochemical assays (like TR-FRET) is non-negotiable when optimizing these chemotypes to ensure that in vitro potency accurately translates into in vivo therapeutic success.
References
-
Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects Source: Molecules (MDPI) URL:[Link]
-
Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study Source: RSC Advances (Royal Society of Chemistry) URL:[Link]
-
Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents Source: Molecules (MDPI) URL:[Link]
Sources
- 1. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06500J [pubs.rsc.org]
- 2. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents | MDPI [mdpi.com]
- 3. mdpi.com [mdpi.com]
Safety Operating Guide
Methyl 4,5-dimethyl-1H-pyrazole-3-carboxylate proper disposal procedures
Comprehensive Guide to the Proper Disposal of Methyl 4,5-dimethyl-1H-pyrazole-3-carboxylate
For drug development professionals and research scientists, managing the end-of-life cycle of complex nitrogen heterocycles is both a regulatory requirement and a critical environmental imperative. This guide provides definitive, step-by-step procedural guidance for the safe handling and disposal of Methyl 4,5-dimethyl-1H-pyrazole-3-carboxylate (CAS: 60858-33-5). By understanding the mechanistic rationale behind these protocols, laboratories can build self-validating safety systems that ensure full compliance with the EPA's[1] cradle-to-grave framework.
Chemical Profile & Hazard Mechanistics
Methyl 4,5-dimethyl-1H-pyrazole-3-carboxylate is a solid organic compound widely utilized as a structural motif in pharmaceutical synthesis.
Hazard Classifications:
-
H302 : Harmful if swallowed.
-
H315 / H319 : Causes skin irritation and serious eye irritation.
-
H335 : May cause respiratory irritation[2].
Mechanistic Rationale for Specialized Disposal: Standard disposal methods (such as landfilling or sewer discharge) are strictly prohibited for this compound[3]. Nitrogen heterocycles like pyrazoles are highly stable due to their aromaticity. If improperly disposed of, they exhibit high mobility and persistence in groundwater, and standard biological degradation in wastewater treatment plants is often insufficient to cleave the pyrazole ring[4]. Consequently, this chemical must be treated as hazardous waste and routed to high-temperature incineration facilities to ensure complete molecular destruction[5].
Operational Workflow: Segregation & Accumulation
Proper disposal begins at the laboratory bench. Researchers must establish a rigorous segregation workflow to prevent cross-contamination and regulatory violations.
Step-by-Step Accumulation Protocol:
-
Point of Generation (SAA) : Designate a Satellite Accumulation Area (SAA) at or near the point of generation (e.g., inside the fume hood where the chemical is used)[6].
-
Container Selection : Utilize chemically compatible, leak-proof containers such as High-Density Polyethylene (HDPE) or amber glass. Crucial: Do not mix this waste with strong oxidizers or halogenated solvents, as this can trigger dangerous exothermic reactions[7].
-
Labeling : Affix a compliant hazardous waste label immediately upon the first drop of waste entering the container. The label must explicitly state "Hazardous Waste: Methyl 4,5-dimethyl-1H-pyrazole-3-carboxylate" and display the relevant GHS hazard pictograms (Irritant/Harmful)[6].
-
Transfer to CAA : Once the SAA container reaches its volume limit, seal it and transfer it to the Central Accumulation Area (CAA) within 3 days. Date the container upon arrival at the CAA. Under RCRA, Large Quantity Generators (LQGs) must dispose of this waste via a certified broker within 90 days[6].
Caption: Cradle-to-grave disposal workflow for pyrazole derivatives under EPA RCRA guidelines.
Disposal Methodologies: High-Temperature Incineration
The only environmentally sound and legally compliant method for the final disposal of Methyl 4,5-dimethyl-1H-pyrazole-3-carboxylate is high-temperature incineration.
The Mechanistic Rationale: At standard combustion temperatures, nitrogenated aromatic compounds can release toxic nitrogen oxides (NOx) or form hazardous incomplete combustion byproducts. High-temperature incineration (exceeding 850°C) ensures the complete thermal cleavage of the stable pyrazole ring[5]. To mitigate NOx emissions, the incinerator facility routes the exhaust through alkaline or catalytic scrubbers, neutralizing the gases into environmentally benign emissions (CO2, H2O, and N2) before atmospheric release.
Caption: Mechanistic pathway of high-temperature incineration and NOx scrubbing for nitrogen heterocycles.
Container Decontamination & Decommissioning
Empty containers that previously held this chemical must be properly decommissioned to prevent residual contamination. We strictly adhere to the[8] triple-rinse protocol.
Triple-Rinse Protocol:
-
First Rinse : Add a compatible solvent (e.g., ethanol or methanol) to the empty container. Cap and agitate thoroughly. Pour the resulting rinsate into the designated hazardous waste container. Causality Note: The first rinsate contains the highest concentration of residual chemical and is strictly classified as hazardous waste[8].
-
Second and Third Rinses : Repeat the solvent wash process two more times. These subsequent rinsates must also be collected as hazardous waste[8].
-
Defacement : Once triple-rinsed, completely deface or remove all original chemical labels and hazard warnings from the container so they are no longer identifiable[8].
-
Final Disposal : Label the container as "Empty" and dispose of it in the standard laboratory glass/plastic recycling or municipal trash, per your institution's specific Environmental Health and Safety (EH&S) guidelines[8].
Emergency Spill Response
In the event of an accidental spill during handling or waste transfer, immediate action is required to prevent exposure and environmental release:
-
Evacuate and Ventilate : Ensure personnel are clear of the immediate area and verify that laboratory fume hoods or room ventilation systems are active.
-
PPE : Don appropriate personal protective equipment, including nitrile gloves, safety goggles, and a lab coat.
-
Containment : Cover the solid spill with a damp absorbent pad or inert binding material (e.g., sand or vermiculite) to prevent the aerosolization of the irritating dust.
-
Collection : Carefully sweep the absorbed material using non-sparking tools and place it into a designated hazardous waste container. Seal and label immediately.
-
Decontamination : Wash the spill area with soap and water, collecting the wash water as hazardous waste.
Data Presentation: Waste Compatibility & Storage Limits
To ensure safe accumulation and compliance, adhere to the following quantitative limits and operational parameters:
| Parameter | Specification / Limit | Regulatory / Scientific Basis |
| Storage Temp (Pure Chemical) | 2 - 8°C (Sealed, dry) | Manufacturer Safety Data Sheet (SDS)[2] |
| SAA Volume Limit | Up to 55 gallons | EPA RCRA Subtitle C[6] |
| CAA Storage Time (LQG) | Maximum 90 days | EPA RCRA Subtitle C[6] |
| CAA Storage Time (SQG) | Maximum 180 days | EPA RCRA Subtitle C[6] |
| Incineration Temperature | > 850°C | Thermal Destruction Guidelines for Pyrazoles[5] |
References
-
US Environmental Protection Agency (EPA). "Resource Conservation and Recovery Act (RCRA) Overview." EPA.gov.[Link]
-
Caballero, J. A., et al. "Pyrolysis of sewage sludge: Nitrogenated compounds and pretreatment effects." Journal of Analytical and Applied Pyrolysis, 68-69 (2003): 561-575. ResearchGate.[Link]
-
University of California, Los Angeles (UCLA) Environment, Health & Safety. "Empty Chemical Containers." UCLA.edu. [Link]
Sources
- 1. epa.gov [epa.gov]
- 2. Methyl 4,5-dimethyl-1H-pyrazole-3-carboxylate | 60858-33-5 [sigmaaldrich.com]
- 3. Disposal of Chemicals in the Laboratory - Environmental Marketing Services [emsllcusa.com]
- 4. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 5. researchgate.net [researchgate.net]
- 6. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 7. danielshealth.com [danielshealth.com]
- 8. Empty Chemical Containers | Environment, Health & Safety [ehs.ucla.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
